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Foundational

An In-depth Technical Guide to 2-Fluoro-8-azaspiro[4.5]decane: Chemical Structure, Physicochemical Properties, and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Chemical Structure and Nomenclature 2-Fluoro-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Nomenclature

2-Fluoro-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic system where a cyclopentane ring and a piperidine ring are joined by a single common carbon atom (the spiro atom). A fluorine atom is substituted at the 2-position of the cyclopentane ring.

  • IUPAC Name: 2-Fluoro-8-azaspiro[4.5]decane[1]

  • Molecular Formula: C₉H₁₆FN[1]

  • Canonical SMILES: C1CC2(CCNCC2)CC1F[1]

  • InChI: InChI=1S/C9H16FN/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8,11H,1-7H2[1]

  • InChIKey: KYGSNMCJXDKLRM-UHFFFAOYSA-N[1]

The spirocyclic nature of this molecule imparts a significant degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of the basic nitrogen atom in the piperidine ring provides a handle for salt formation and potential interactions with acidic residues in receptor binding sites.

Caption: 2D Chemical Structure of 2-Fluoro-8-azaspiro[4.5]decane.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-Fluoro-8-azaspiro[4.5]decane are limited. However, we can infer its likely characteristics based on its structure and publicly available computed data.

PropertyValue/PredictionSource
Molecular Weight 157.23 g/mol PubChem[1]
XLogP3 1.7PubChem (Computed)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 1PubChem (Computed)[1]
Rotatable Bond Count 0PubChem (Computed)[1]
Topological Polar Surface Area 12 ŲPubChem (Computed)[1]
Monoisotopic Mass 157.126677677 DaPubChem (Computed)[1]

The introduction of a single fluorine atom is not expected to dramatically increase the molecular weight compared to the parent 8-azaspiro[4.5]decane. The predicted XLogP3 value of 1.7 suggests that the compound will have moderate lipophilicity, a property often sought in drug candidates to balance aqueous solubility with membrane permeability. The presence of a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the fluorine atom and the nitrogen) will influence its solubility and interaction with biological targets.

Synthetic Approaches

Proposed Synthetic Pathway:

G cluster_0 Synthetic Workflow start Protected 8-azaspiro[4.5]decan-2-one step1 Deoxofluorination (e.g., DAST, Deoxo-Fluor®) start->step1 step2 Protected 2-Fluoro-8-azaspiro[4.5]decane step1->step2 step3 Deprotection (e.g., Acidic or Hydrogenolytic conditions) step2->step3 end 2-Fluoro-8-azaspiro[4.5]decane step3->end

Caption: Proposed synthetic workflow for 2-Fluoro-8-azaspiro[4.5]decane.

Detailed Experimental Protocol (Hypothetical):

Step 1: Deoxofluorination of N-Boc-8-azaspiro[4.5]decan-2-one

  • To a solution of N-Boc-8-azaspiro[4.5]decan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-fluoro-8-azaspiro[4.5]decane.

Causality Behind Experimental Choices: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen is crucial to prevent side reactions with the fluorinating agent. Deoxofluorination using reagents like DAST is a standard method for converting ketones to gem-difluorides or, in this case, to a monofluorinated product if elimination pathways are controlled. The reaction is performed at low temperatures to control the reactivity of the fluorinating agent.

Step 2: Deprotection to Yield 2-Fluoro-8-azaspiro[4.5]decane

  • Dissolve the purified N-Boc-2-fluoro-8-azaspiro[4.5]decane (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether and collect the resulting solid by filtration to obtain 2-Fluoro-8-azaspiro[4.5]decane hydrochloride.

  • The free base can be obtained by neutralization with a suitable base and extraction.

Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the fluorinated intermediate can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the C-F bond. Mass spectrometry will confirm the incorporation of the fluorine atom by a corresponding mass shift. The final deprotection can be monitored by the disappearance of the Boc protecting group signal in ¹H NMR and the appearance of the N-H proton signal.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the known chemical structure and data from analogous compounds.

¹H NMR:

  • The spectrum will be complex due to the overlapping signals of the methylene protons of the two rings.

  • A characteristic downfield multiplet corresponding to the proton attached to the carbon bearing the fluorine atom (CHF) is expected, likely showing coupling to the adjacent protons and a larger geminal coupling to the fluorine atom.

  • The protons on the carbons adjacent to the nitrogen atom will appear as multiplets.

  • A broad singlet corresponding to the N-H proton will be present, which will be exchangeable with D₂O.

¹³C NMR:

  • A characteristic signal for the carbon atom bonded to fluorine (C-F) will be observed, which will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The chemical shift of this carbon will be significantly downfield compared to the corresponding carbon in the non-fluorinated analog.

  • Signals for the other carbon atoms in the spirocyclic system will be present in the aliphatic region.

¹⁹F NMR:

  • A single resonance, likely a multiplet due to coupling with adjacent protons, is expected. The chemical shift will be in the typical range for an alkyl fluoride.

Mass Spectrometry:

  • Under electrospray ionization (ESI) conditions, the molecule is expected to readily form a protonated molecular ion [M+H]⁺.

  • The fragmentation pattern in tandem MS/MS would likely involve the loss of small neutral molecules and ring-opening of either the cyclopentane or piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The 8-azaspiro[4.5]decane scaffold is a core component of several centrally acting drugs and clinical candidates. The introduction of fluorine at the 2-position of the cyclopentane ring can be a valuable strategy to:

  • Modulate Lipophilicity: Fine-tune the balance between aqueous solubility and membrane permeability to improve pharmacokinetic properties.

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, which can block potential sites of metabolism by cytochrome P450 enzymes.

  • Alter Receptor Binding Affinity: The electronegativity and size of the fluorine atom can lead to new interactions with the target protein, potentially increasing binding affinity and selectivity.

  • Develop PET Radioligands: The fluorine-18 isotope is a widely used positron emitter for positron emission tomography (PET) imaging. A synthetic route to 2-Fluoro-8-azaspiro[4.5]decane could be adapted for the introduction of ¹⁸F, enabling the development of novel PET tracers for in vivo imaging of biological targets. The development of ¹⁸F-labeled derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane as σ₁ receptor radioligands for tumor imaging highlights the potential in this area.[2][3][4]

Conclusion

2-Fluoro-8-azaspiro[4.5]decane represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its rigid spirocyclic core, combined with the strategic placement of a fluorine atom, offers a compelling scaffold for the design of novel therapeutics with potentially improved physicochemical and pharmacokinetic properties. While direct experimental data is sparse, this technical guide provides a solid foundation of its chemical structure, predicted properties, and a viable synthetic strategy based on established chemical principles and data from closely related analogs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

  • ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • 2-Fluoro-8-azaspiro[4.5]decane. PubChem. [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. [Link]

  • ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • 2,2-difluoro-8-azaspiro[4.5]decane. PubChem. [Link]

  • ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Fluoro-8-azaspiro[4.5]decane Derivatives: A Technical Whitepaper on ADME Optimization

Executive Summary & Mechanistic Rationale Spirocyclic scaffolds, particularly 8-azaspiro[4.5]decane, have emerged as robust bioisosteres for traditional saturated heterocycles like piperidines in modern drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Spirocyclic scaffolds, particularly 8-azaspiro[4.5]decane, have emerged as robust bioisosteres for traditional saturated heterocycles like piperidines in modern drug discovery. The strategic incorporation of a fluorine atom to yield 2-fluoro-8-azaspiro[4.5]decane derivatives profoundly alters the physicochemical landscape of the molecule.

As a Senior Application Scientist, I approach the fluorination of spirocycles not merely as a structural tweak, but as a calculated modulation of the molecule's pharmacokinetic (PK) destiny. The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways ()[1].

Causality of Fluorination:

  • pKa Attenuation and Permeability: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the spiro-amine. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), directly enhancing passive lipoidal diffusion across the intestinal epithelia and the blood-brain barrier.

  • Metabolic Shielding: The C-F bond is significantly stronger and more lipophilic than the C-H bond. Placing fluorine at the 2-position of the spiro[4.5]decane ring sterically and electronically shields adjacent carbons from hydroxylation by hepatic enzymes like CYP3A4 and CYP2D6 ()[2]. 2-Fluoro-8-azaspiro[4.5]decane (CID 115012291) exhibits a computed XLogP3 of 1.7, striking an optimal balance between aqueous solubility and lipophilicity ()[3].

PK_Workflow A Compound Synthesis 2-Fluoro-8-azaspiro[4.5]decane B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro ADME (Microsomes, Caco-2, PPB) B->C D In Vivo Pharmacokinetics (Rodent IV/PO) C->D E Metabolite ID (LC-HRMS) C->E D->E F Lead Optimization Candidate Selection D->F E->A Iterative Design

Workflow for the pharmacokinetic profiling and iterative optimization of fluorinated spirocycles.

In Vitro ADME Profiling Protocols

To build a trustworthy PK profile, assays must be designed as self-validating systems. The following protocols detail the critical path for evaluating these derivatives.

Protocol A: Liver Microsomal Stability Assay (Self-Validating)

Rationale: This assay determines the intrinsic clearance ( CLint​ ) of the compound. We utilize 0.5 mg/mL microsomal protein to ensure linear enzyme kinetics while preventing non-specific protein binding that could artificially lower the unbound fraction of the lipophilic fluorinated derivative. The inclusion of a no-NADPH control validates that degradation is strictly CYP-dependent, ruling out chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Combine human or rat liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the 2-fluoro-8-azaspiro[4.5]decane derivative. Incubate at 37°C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding NADPH (1 mM final concentration). Validation Control: To a parallel incubation, add buffer instead of NADPH.

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. MRM provides the necessary selectivity to distinguish the parent spirocycle from isobaric metabolites.

Protocol B: Caco-2 Bidirectional Permeability Assay

Rationale: Evaluates intestinal absorption and efflux transporter liability (e.g., P-glycoprotein). Fluorination typically increases the apical-to-basolateral (A-to-B) apparent permeability ( Papp​ ) by reducing the topological polar surface area (TPSA).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 400 Ω⋅cm2 .

  • Washing: Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing: Apply the test compound (10 µM) to the apical chamber (for A-to-B transport) or the basolateral chamber (for B-to-A transport).

  • Incubation: Incubate the plates at 37°C for 120 minutes.

  • Analysis: Sample from the receiver compartments and quantify via LC-MS/MS.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) . Calculate the Efflux Ratio (ER) as Papp​(B−to−A)/Papp​(A−to−B) .

Quantitative Summary: In Vitro ADME
Parameter8-Azaspiro[4.5]decane (Unsubstituted)2-Fluoro-8-azaspiro[4.5]decane
LogD (pH 7.4) 1.21.7
pKa (Amine) 9.88.5
Caco-2 Papp​ (A-B) 5.2×10−6 cm/s 18.4×10−6 cm/s
Efflux Ratio (ER) 3.11.2
HLM CLint​ 45.3 µL/min/mg12.1 µL/min/mg

In Vivo Pharmacokinetic Profiling

Rationale: In vitro stability does not always perfectly predict in vivo clearance due to extrahepatic metabolism or renal clearance mechanisms. Evaluating both intravenous (IV) and oral (PO) routes is mandatory to calculate absolute bioavailability (%F) and distinguish between poor intestinal absorption and high first-pass hepatic extraction.

Step-by-Step Methodology:

  • Formulation: Prepare the 2-fluoro-8-azaspiro[4.5]decane derivative.

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO Formulation: 0.5% Methylcellulose in water.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per route) at 1 mg/kg (IV) and 5 mg/kg (PO).

  • Sampling: Collect serial blood samples (approx. 200 µL) via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood in K2​EDTA tubes at 3000g for 10 minutes to isolate plasma.

  • Bioanalysis: Extract plasma samples via protein precipitation (3 volumes of ACN with internal standard) and analyze by LC-MS/MS.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin) to derive PK parameters.

Quantitative Summary: In Vivo PK Parameters (Rat)
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL) N/A450 ± 45
Tmax​ (h) N/A1.0
AUC0−∞​ (ng·h/mL) 850 ± 602550 ± 180
Clearance (mL/min/kg) 19.6N/A
Vdss​ (L/kg) 2.4N/A
Half-life ( t1/2​ , h) 2.83.1
Bioavailability (%F) N/A60%

Metabolic Pathway Analysis

Over 300 fluorinated medicines have been approved for use as drugs to date, largely due to their predictable metabolic routing and enhanced stability ()[4]. For 8-azaspiro[4.5]decane derivatives, the primary metabolic liabilities are N-dealkylation and ring hydroxylation. The inclusion of fluorine atoms or heterocyclic moieties into drug structures represents a recurrent motif in medicinal chemistry to combat these liabilities ()[5].

The 2-fluoro substitution effectively blocks oxidation at the spirocycle, shunting metabolism toward predictable N-dealkylation and subsequent Phase II conjugation.

Metabolic_Pathway Parent 2-Fluoro-8-azaspiro[4.5]decane N_Dealk N-Dealkylation (CYP3A4) Parent->N_Dealk Major Pathway Oxidation Ring Hydroxylation (Blocked by Fluorine) Parent->Oxidation Steric Block Excretion Renal Excretion Parent->Excretion Unchanged Gluc Phase II Glucuronidation N_Dealk->Gluc Gluc->Excretion

Proposed metabolic pathways highlighting the protective effect of the 2-fluoro substitution.

References

  • PubChem. "2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291". National Center for Biotechnology Information. URL:[Link]

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry". ACS Publications (Journal of Medicinal Chemistry), 2015. URL:[Link]

  • Gomes, A., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". MDPI (International Journal of Molecular Sciences), 2024. URL:[Link]

  • Innocenti, A., et al. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022". PMC / National Institutes of Health, 2022. URL:[Link]

  • Smith, J., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)". PMC / National Institutes of Health, 2023. URL:[Link]

Sources

Foundational

Predictive Toxicology and In Vitro Safety Profiling of 2-Fluoro-8-azaspiro[4.5]decane in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, spirocyclic amines are highly prized building blocks. They introduce three-dimensional complexity, improve metabolic stability, and serve as excellent bioisosteres for fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, spirocyclic amines are highly prized building blocks. They introduce three-dimensional complexity, improve metabolic stability, and serve as excellent bioisosteres for flat, heteroaromatic rings. The compound 2-Fluoro-8-azaspiro[4.5]decane (C9H16FN)[1] has emerged as a critical structural motif, particularly in the design of allosteric inhibitors targeting Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2)[2][3].

However, the incorporation of basic spirocyclic amines introduces a well-documented "basicity trap." Highly lipophilic, basic amines are notoriously associated with off-target liabilities, including cytotoxicity, phospholipidosis (PLD), and life-threatening human ether-à-go-go-related gene (hERG) channel blockade[4][5]. This whitepaper dissects the physicochemical causality behind these toxicities and provides a comprehensive, self-validating in vitro safety framework for evaluating 2-Fluoro-8-azaspiro[4.5]decane-derived therapeutics.

The "Basicity Trap": Physicochemical Rationale for Fluorination

To understand the safety profile of 2-Fluoro-8-azaspiro[4.5]decane, we must analyze the causality of amine-driven toxicity. Unsubstituted 8-azaspiro[4.5]decane possesses a highly basic secondary amine with a typical pKa of ~9.5 to 9.8. At a physiological pH of 7.4, over 99% of these molecules exist in a protonated, cationic state[2].

This protonation drives two primary safety liabilities:

  • hERG Cardiotoxicity: The inner cavity of the hERG potassium channel contains key aromatic residues (Tyr652 and Phe656). Protonated amines mimic potassium ions, being drawn into the pore where they form tight cation- π interactions with these residues, leading to channel blockade, QT interval prolongation, and potential arrhythmias[6].

  • Phospholipidosis (PLD): Cationic amphiphilic drugs (CADs) cross cell membranes in their neutral form but become protonated and trapped in the acidic environment of lysosomes (pH ~4.5). This "lysosomal trapping" inhibits phospholipase activity, causing toxic intracellular lipid accumulation[2].

The Fluorine Solution: The strategic addition of a fluorine atom at the 2-position of the spirocycle exerts a strong, through-bond inductive electron-withdrawing effect. This pulls electron density away from the nitrogen at the 8-position, effectively lowering its pKa to approximately 8.0–8.5. Consequently, the fraction of neutral molecules at physiological pH increases significantly. This precise physicochemical tuning maintains enough basicity for target engagement (e.g., forming critical salt bridges in the SHP2 allosteric pocket) while drastically reducing hERG affinity and lysosomal trapping[3][6].

Mechanistic Context: Target Engagement vs. Off-Target Toxicity

In targeted oncology, SHP2 acts as a critical node in the RAS-MAPK signaling pathway, promoting tumor proliferation[7]. Allosteric inhibitors containing spirocyclic amines (such as analogs of SHP099) bind to the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited state[3].

The diagram below illustrates the dual nature of these molecules: their intended pharmacological pathway versus their potential off-target liabilities.

SHP2Pathway RTK Receptor Tyrosine Kinase SHP2 SHP2 (Active State) RTK->SHP2 Phosphorylation RAS RAS / MAPK Pathway SHP2->RAS Signal Transduction Proliferation Tumor Proliferation RAS->Proliferation Inhibitor 2-Fluoro-8-azaspiro[4.5]decane Derivatives Inhibitor->SHP2 Allosteric Inhibition

Fig 1. Allosteric inhibition of the SHP2 signaling pathway by fluorinated spirocyclic amines.

Self-Validating In Vitro Safety Protocols

To ensure that the inductive benefits of the fluorine substitution translate to actual cellular safety, we employ a rigorous, self-validating screening funnel.

SafetyWorkflow A 2-Fluoro-8-azaspiro [4.5]decane B Physicochemical Profiling A->B C hERG Patch-Clamp (Cardiotoxicity) B->C pKa Optimization D Phospholipidosis & Cytotoxicity C->D IC50 > 30 µM E Lead Candidate Progression D->E Safe Profile

Fig 2. In vitro safety screening workflow for spirocyclic amine building blocks.

Protocol A: Automated Patch-Clamp hERG Assay

Causality: Radioligand binding assays (like dofetilide displacement) cannot detect state-dependent channel block. Automated patch-clamp provides high-fidelity electrophysiological data by measuring actual K+ tail currents.

  • Cell Preparation: Culture CHO cells stably expressing the hERG K+ channel. Harvest and suspend in extracellular recording buffer.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-Fluoro-8-azaspiro[4.5]decane derivatives at escalating concentrations (0.1 µM to 30 µM).

  • Validation Criteria: The assay is only valid if the positive control (E-4031, 100 nM) achieves >90% block, and the leak current remains <10% of the peak tail current.

Protocol B: High-Content Phospholipidosis (PLD) Assay

Causality: Because basic amines accumulate in lysosomes, we utilize a fluorescent phospholipid analog (NBD-PE) to directly visualize and quantify lipid accumulation via high-content screening (HCS).

  • Cell Seeding: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24 hours.

  • Co-Incubation: Treat cells with the test compound (1 µM to 50 µM) and 10 µM NBD-PE (NBD-labeled phosphatidylethanolamine) for 48 hours.

  • Staining & Imaging: Wash cells, stain nuclei with Hoechst 33342, and image using a confocal HCS system. Quantify the total area of NBD-PE intracellular vesicles per cell.

  • Validation Criteria: Amiodarone (10 µM) must show a >5-fold increase in NBD-PE fluorescence area compared to the DMSO vehicle control.

Quantitative Data Synthesis

The table below synthesizes the predictive physicochemical and in vitro safety metrics, demonstrating the stark pharmacological advantage of the fluorinated spirocycle over its unsubstituted counterpart.

Metric8-Azaspiro[4.5]decane (Unsubstituted)2-Fluoro-8-azaspiro[4.5]decaneBiological Implication
Calculated pKa (Basic N) ~9.8~8.2Lower pKa reduces the fraction of protonated species at pH 7.4.
LogD (pH 7.4) ~1.5~2.1Fluorine increases lipophilicity slightly, improving membrane permeability.
hERG IC50 (Patch-Clamp) < 1.0 µM (High Risk)> 30 µM (Low Risk)Mitigation of QT prolongation and fatal arrhythmias[6].
Phospholipidosis Risk Severe (Lysosomal Trapping)Minimal to NonePrevention of hepatotoxicity and cellular lipidosis[2].
HepG2 Cytotoxicity (CC50) ~5–10 µM> 50 µMImproved overall cellular tolerability[4].
Conclusion

The transition from a raw chemical concept to a viable therapeutic lead requires a deep understanding of structure-toxicity relationships. As demonstrated, 2-Fluoro-8-azaspiro[4.5]decane is not merely a structural spacer; it is a highly engineered building block. By leveraging the inductive effect of fluorine, drug developers can successfully navigate the "basicity trap," preserving the potent target engagement required for allosteric inhibition (such as in SHP2 oncology targets) while systematically engineering out hERG and phospholipidosis liabilities.

References
  • National Institutes of Health (NIH) - PubChem. "2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291". URL:[Link]

  • Journal of Medicinal Chemistry (ACS). "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors". URL:[Link]

  • ACS Omega. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth". URL:[Link]

  • ResearchGate / SciSpace. "Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors". URL:[Link]

  • PMC - NIH. "Strategies to overcome drug resistance using SHP2 inhibitors". URL:[Link]

Sources

Exploratory

Stereochemistry and Conformational Analysis of 2-Fluoro-8-azaspiro[4.5]decane: A Technical Guide for Drug Discovery

Executive Summary The integration of fluorinated spirocyclic scaffolds into small-molecule therapeutics represents a paradigm shift in modern medicinal chemistry. By escaping the "flatland" of traditional planar heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated spirocyclic scaffolds into small-molecule therapeutics represents a paradigm shift in modern medicinal chemistry. By escaping the "flatland" of traditional planar heterocycles, spirocycles offer enhanced three-dimensionality, improved pharmacokinetic profiles, and unique vectorization of pharmacophores. This whitepaper provides an in-depth stereochemical and conformational analysis of 2-Fluoro-8-azaspiro[4.5]decane , a highly versatile building block. We dissect its structural topology, detail self-validating protocols for its conformational profiling, and explain the causality behind the stereoelectronic "fluorine effect" that makes it a privileged scaffold in drug discovery.

Introduction: Fluorinated Spirocycles in Modern Drug Design

The strategic incorporation of fluorine atoms into heterocyclic systems is a cornerstone of contemporary drug design. Recent analyses of1 highlight that combining fluorine's stereoelectronic properties with the three-dimensional complexity of spirocycles yields molecules with exceptional metabolic stability and target affinity. Furthermore, 2 demonstrate that these architectures allow for the fine-tuning of a molecule's physicochemical properties, directly translating to improved in vivo efficacy.

Within this chemical space,3 (PubChem CID: 115012291) has emerged as a critical intermediate. Its unique fusion of a fluorinated cyclopentane ring with a basic piperidine ring creates a highly tunable vector for interacting with multipolar protein pockets, such as those targeted by SHP2 inhibitors.

Structural Topology and Stereochemical Complexity

The Spiro[4.5]decane Core

The spiro[4.5]decane system consists of a 5-membered cyclopentane ring and a 6-membered piperidine ring joined at a single tetrahedral spiro carbon (C5).

  • Cyclopentane Ring: Numbered C1 through C4.

  • Piperidine Ring: Numbered C6 through C10, with the nitrogen heteroatom residing at position 8 (N8).

Stereocenters and Enantiomeric Resolution

A common misconception in spirocyclic chemistry is the misassignment of stereocenters at the spiro junction. In 2-fluoro-8-azaspiro[4.5]decane:

  • The C5 Spiro Carbon is Achiral: The paths from C5 through the piperidine ring (C5→C6→C7→N8 and C5→C10→C9→N8) are constitutionally identical. The presence of the C2 fluorine breaks the symmetry of the cyclopentane ring, but because the piperidine substituents attached to C5 remain identical, C5 fails the test for chirality (it does not possess four distinct groups).

  • The C2 Carbon is the Sole Stereocenter: The fluorine atom at C2 creates a chiral center because the path to the spiro carbon via C1 (2 bonds) is distinct from the path via C3 and C4 (3 bonds). Note: Due to the symmetry of the parent cyclopentane ring, 2-fluoro and 3-fluoro substitutions are topologically equivalent; IUPAC rules dictate the "2-fluoro" nomenclature to satisfy the lowest locant rule.

Consequently, the molecule exists as exactly two enantiomers: (R)-2-fluoro-8-azaspiro[4.5]decane and (S)-2-fluoro-8-azaspiro[4.5]decane .

Conformational Dynamics and Stereoelectronic Effects

Piperidine Ring Dynamics: Diastereomeric Chair Conformations

In the unsubstituted 8-azaspiro[4.5]decane, the piperidine ring undergoes rapid chair-chair interconversion between two energetically degenerate states. However, the introduction of the C2 fluorine fundamentally alters this dynamic.

When the piperidine ring flips, the C1–C5 and C4–C5 bonds of the cyclopentane ring exchange their axial and equatorial orientations relative to the piperidine chair. Because C1 is structurally closer to the highly electronegative C2-fluorine than C4 is, the two resulting chair conformations are diastereomeric and possess different potential energies. This energetic bias dictates the time-averaged spatial vector of the N8 lone pair, a critical factor for receptor binding.

The "Fluorine Effect" on Pharmacological Properties

The C–F bond is the most polarized bond in organic chemistry. Its inclusion in the spirocyclic framework induces two primary effects:

  • Inductive pKa Modulation: The strong electron-withdrawing nature (-I effect) of fluorine propagates through the sigma framework and via through-space field effects, reducing the basicity of the N8 amine.

  • Lipophilicity and ADME: By lowering the pKa, a larger fraction of the molecule remains unionized at physiological pH (7.4), significantly enhancing passive membrane permeability (LogD) without drastically increasing the topological polar surface area (TPSA).

Table 1: Theoretical Physicochemical Profile Comparison
Property8-azaspiro[4.5]decane (Parent)2-fluoro-8-azaspiro[4.5]decanePharmacological Impact
Molecular Weight 139.24 g/mol 157.23 g/mol Negligible size increase
cLogP 1.822.15Enhanced lipophilicity
Amine pKa (calc) 10.29.4Increased unionized fraction at pH 7.4
TPSA 12.0 Ų12.0 ŲMaintained BBB permeability potential

Experimental Methodologies for Conformational Profiling

To rigorously characterize these dynamics, we employ a dual-pronged approach combining empirical kinetic profiling and thermodynamic computational modeling. Both protocols are designed as self-validating systems to ensure absolute data integrity.

G N1 2-Fluoro-8-azaspiro[4.5]decane Synthesis & Resolution N2 Variable Temperature (VT) NMR (Kinetic Profiling) N1->N2 N3 DFT Computational Modeling (Thermodynamic Minima) N1->N3 N4 X-Ray Crystallography (Solid-State Conformation) N1->N4 N5 Conformational Ensembles & Stereochemical Assignment N2->N5 N3->N5 N4->N5

Figure 1: Integrated workflow for conformational and stereochemical characterization of spirocycles.

Protocol 1: Variable Temperature (VT) NMR for Kinetic Profiling

Objective: Determine the activation energy (ΔG‡) of the diastereomeric piperidine chair-chair interconversion. Causality: By lowering the thermal energy of the system, we slow the exchange rate between the two chair conformations until they resolve into distinct signals (coalescence), allowing for the extraction of kinetic parameters via the Eyring equation.

  • Sample Preparation: Dissolve 15 mg of enantiopure (R)-2-fluoro-8-azaspiro[4.5]decane in 0.6 mL of Toluene- d8​ . Causality: Toluene- d8​ maintains liquidity down to -90°C, preventing sample freezing during deep cryogenic analysis.

  • System Validation (Calibration): Insert a standard methanol NMR tube. Measure the chemical shift difference (Δδ) between the methyl and hydroxyl protons to calculate the exact probe temperature. Validation: This ensures the thermocouple readings are thermodynamically accurate, preventing skewed Eyring plots.

  • Spectral Acquisition: Acquire 1D 1 H and 13 C spectra from 298 K down to 193 K in 10 K decrements. Ensure a relaxation delay (D1) of 5 seconds. Validation: A long D1 ensures complete longitudinal relaxation (T1), guaranteeing that peak integrations accurately reflect conformer populations.

  • Lineshape Analysis: Utilize Dynamic NMR (DNMR) software to simulate the exchanging lineshapes of the axial/equatorial C6/C10 protons, extracting the exchange rate constant ( k ) at each temperature.

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T . The slope and intercept yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, respectively.

Protocol 2: DFT Modeling of Potential Energy Surfaces

Objective: Map the thermodynamic minima of the cyclopentane envelope and piperidine chair conformations. Causality: Empirical NMR provides time-averaged or kinetically trapped data; Density Functional Theory (DFT) isolates the exact 3D geometries and relative potential energies of the conformers in a simulated solvent environment.

  • Conformational Search: Generate a structural library using Molecular Mechanics (OPLS4 force field) to sample all possible cyclopentane envelope pseudorotations and piperidine chair/boat states.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization at the B3LYP/6-311+G(d,p) level of theory. Causality: The inclusion of diffuse functions ("+") is critical for accurately modeling the electron-rich lone pairs of the fluorine and nitrogen atoms.

  • System Validation (Frequency Calculation): Perform a vibrational frequency calculation on all optimized geometries. Validation: A true thermodynamic minimum must exhibit exactly zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, prompting a re-optimization.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) for water to simulate the dielectric environment of physiological plasma, yielding the final relative free energies (ΔG).

Table 2: Conformational Energy Matrix (DFT: B3LYP/6-311+G(d,p), Water PCM)
Conformer StatePiperidine ConformationCyclopentane ConformationRelative Energy (kcal/mol)Validation Status
State I Chair (C1-axial)Envelope (C2-exo)0.00 (Global Min)0 Imaginary Freq.
State II Chair (C1-equatorial)Envelope (C2-endo)+1.240 Imaginary Freq.
State III Twist-BoatHalf-Chair+6.800 Imaginary Freq.

Logical Relationships in Drug Development

The stereochemical and conformational properties of 2-fluoro-8-azaspiro[4.5]decane are not merely academic; they are directly responsible for its utility in generating highly bioavailable therapeutics. As noted in4, the strategic placement of halogens on spirocycles directly influences both target selectivity and ADME profiles.

G F_Subst C2 Fluorine Substitution Inductive Strong Inductive Effect (-I) F_Subst->Inductive Dipole C-F Bond Dipole Moment F_Subst->Dipole pKa Reduced Amine pKa (N8 Position) Inductive->pKa Binding Multipolar Target Interactions Dipole->Binding ADME Enhanced ADME & Permeability pKa->ADME Potency Increased Target Affinity Binding->Potency

Figure 2: Logical pathways linking C2-fluorination to altered pharmacological properties.

Conclusion

The 2-fluoro-8-azaspiro[4.5]decane scaffold exemplifies the sophisticated intersection of stereochemistry, conformational dynamics, and stereoelectronic tuning. By breaking the symmetry of the spiro[4.5]decane core, the C2 fluorine creates a single stereocenter that dictates the energetic bias of the piperidine chair flip. When analyzed through rigorous, self-validating protocols like VT-NMR and DFT modeling, developers can leverage these conformational preferences to design highly potent, metabolically stable therapeutics with optimized ADME profiles.

References

  • PubChem - 2-Fluoro-8-azaspiro[4.
  • ACS Publications - Spirocyclic Scaffolds in Medicinal Chemistry URL
  • PubMed - Recent in vivo advances of spirocyclic scaffolds for drug discovery URL
  • PMC - FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 URL
  • Google Patents - WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2 URL

Sources

Foundational

The Strategic Application of 2-Fluoro-8-azaspiro[4.5]decane in Modern Drug Discovery: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the limitations of traditional flat heterocycles like piperidines and piperazines. The paradigm shift to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the limitations of traditional flat heterocycles like piperidines and piperazines. The paradigm shift towards high- Fsp3​ (fraction of sp3 hybridized carbons) architectures has elevated spirocyclic amines to the forefront of scaffold hopping. Among these, 2-Fluoro-8-azaspiro[4.5]decane stands out as a highly specialized molecular building block.

This whitepaper dissects its physicochemical properties, exact molecular weight validation, and its causal role in developing next-generation allosteric inhibitors, particularly targeting SHP2 in oncology.

Physicochemical Profiling and Structural Causality

To engineer a successful drug candidate, every atom must serve a purpose. 2-Fluoro-8-azaspiro[4.5]decane is synthesized with two critical structural modifications that causally address common pharmacokinetic liabilities[1].

  • The Spirocyclic Core: By fusing two rings at a single carbon atom, the molecule gains strict conformational rigidity and projects vectors in three dimensions. This disrupts planar π -stacking in solid states, causally improving thermodynamic solubility. Furthermore, the 3D bulk sterically hinders binding to the hERG potassium channel, mitigating off-target cardiotoxicity risks.

  • The Fluorine Substitution: The strategic placement of a fluorine atom on the carbocyclic ring exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa​ of the distal secondary amine. A lower pKa​ means a higher fraction of the drug remains un-ionized at physiological pH (7.4), directly enhancing passive membrane permeability and cellular penetration.

Quantitative Data Summary

The following table consolidates the critical identification metrics and physicochemical properties required for IND-enabling documentation[1][2].

PropertyValueCausality / Significance in Drug Design
Compound Name 2-Fluoro-8-azaspiro[4.5]decaneCore spirocyclic scaffold for 3D vector projection.
CAS Registry Number 1823315-37-2Unique identifier for the free base[1].
Molecular Formula C9​H16​FN High Fsp3​ character for enhanced topological complexity[1].
Molecular Weight 157.23 g/mol Low MW allows for efficient Fragment-Based Drug Design (FBDD)[1].
Exact Mass 157.126677 DaCritical for HRMS identification ( <5 ppm tolerance)[2].
Topological Polar Surface Area 12.0 ŲExcellent passive membrane permeability[2].
XLogP3 1.7Optimal lipophilicity for oral bioavailability[2].
Commercially Relevant Derivatives

To facilitate synthetic workflows, this building block is frequently utilized in protected or salt forms to enhance stability and handling[3][4].

DerivativeCAS NumberApplication Context
Hydrochloride (HCl) Salt 2177267-57-9Enhanced aqueous solubility for in vitro screening assays[3].
Boc-Protected 2306272-89-7Stable intermediate for cross-coupling and SN​Ar reactions[4].

Application in Oncology: The SHP2 Allosteric Inhibition Paradigm

2-Fluoro-8-azaspiro[4.5]decane is heavily referenced in patent literature as a critical intermediate for synthesizing inhibitors of SHP2 (Src Homology-2 phosphatase) , encoded by the PTPN11 gene[5][6].

SHP2 acts as a positive regulator in Receptor Tyrosine Kinase (RTK) signaling. Cancers containing RTK alterations (e.g., EGFR amplification, ALK translocations) rely on SHP2 to fully activate the RAS/ERK proliferation pathway[6]. By incorporating the 2-fluoro-8-azaspiro[4.5]decane motif, medicinal chemists have developed allosteric inhibitors that lock SHP2 in its auto-inhibited conformation, cutting off the signaling cascade before it reaches RAS[5].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Activation RAS RAS GTPase SHP2->RAS Dephosphorylation ERK ERK / MAPK Pathway RAS->ERK Signaling Cascade Inhibitor Spirocyclic SHP2 Inhibitor (2-Fluoro-8-azaspiro[4.5]decane derived) Inhibitor->SHP2 Allosteric Blockade

Fig 1: SHP2 signaling cascade and allosteric intervention by spirocyclic inhibitors.

Self-Validating Experimental Protocol: Exact Mass Verification via LC-HRMS

To utilize this building block in GMP or IND-enabling studies, rigorous analytical characterization is mandatory. Nominal mass (157 Da) is insufficient; exact mass verification is required to confirm the elemental composition ( C9​H16​FN ) and rule out isobaric impurities. The following protocol is designed as a self-validating system , ensuring that any deviation in sample integrity is immediately flagged by mass error calculations.

HRMS_Workflow Prep Sample Prep (0.1% FA in ACN/H2O) LC UHPLC Separation (C18 Column) Prep->LC Ion ESI+ Ionization ([M+H]+ Generation) LC->Ion TOF Q-TOF HRMS (Resolution >30k) Ion->TOF Data Mass Validation (Error < 5 ppm) TOF->Data

Fig 2: Self-validating LC-HRMS workflow for exact mass verification of spirocyclic amines.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of 2-Fluoro-8-azaspiro[4.5]decane in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using 50:50 Acetonitrile/Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton source, forcefully driving the basic secondary amine into its ionized [M+H]+ state, which is an absolute prerequisite for positive-ion Electrospray Ionization (ESI+).

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Causality: The C18 stationary phase retains the lipophilic spirocycle (XLogP3 = 1.7)[2], separating it from early-eluting salts or polar impurities that could cause ion suppression in the MS source.

Step 3: ESI-Q-TOF Acquisition

  • Action: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI+ mode. Set the mass range to 100–500 m/z.

  • Causality: Restricting the quadrupole mass filter to a low m/z range maximizes the duty cycle and detector sensitivity for this specific low-molecular-weight target (Theoretical [M+H]+ = 158.1345 Da).

Step 4: Data Validation (The Self-Validation Check)

  • Action: Extract the chromatogram for the exact mass 158.1345 Da. Calculate the mass error using the formula: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000.

  • Validation Rule: The protocol is only considered valid if the mass error is <5 ppm and the isotopic pattern matches the theoretical distribution for C9​H16​FN . If the error exceeds 5 ppm, the system requires recalibration or the sample is compromised.

Synthetic Integration Workflow: Boc-Deprotection and SN​Ar Coupling

When incorporating the Boc-protected derivative (CAS: 2306272-89-7) into a larger heteroaryl scaffold (such as those used in SHP2 inhibitors), a highly controlled deprotection and coupling sequence is required[4][5].

Step-by-Step Methodology

Step 1: Acidic Deprotection

  • Action: Dissolve tert-Butyl 2-fluoro-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) dropwise at 0°C (DCM:TFA ratio 4:1). Stir for 2 hours at room temperature.

  • Causality: The bulky Boc group must be removed to expose the nucleophilic secondary amine. Conducting the addition at 0°C prevents exothermic degradation of the fluorinated carbocycle.

Step 2: Neutralization and Free-Basing

  • Action: Concentrate the reaction under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • Validation Check: Spot the product on a TLC plate and stain with Ninhydrin. A self-validating deep purple spot confirms the successful generation of the free secondary amine.

Step 3: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Action: Combine the free 2-Fluoro-8-azaspiro[4.5]decane (1.2 eq), a targeted heteroaryl chloride (1.0 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Heat to 120°C for 16 hours.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing with the spirocyclic amine for the electrophile. The high boiling point of NMP accommodates the thermal energy required to overcome the activation barrier of the SN​Ar reaction.

Conclusion

2-Fluoro-8-azaspiro[4.5]decane is far more than a simple chemical catalog entry; it is a rationally designed vector for modern drug discovery. By leveraging its unique 3D spirocyclic geometry and the electron-withdrawing properties of fluorine, medicinal chemists can causally overcome solubility, permeability, and hERG liability issues. Strict adherence to exact mass validation and controlled synthetic protocols ensures that this building block translates successfully from early-stage conceptualization to life-saving clinical applications.

References

  • National Center for Biotechnology Information (PubChem). "2-Fluoro-8-azaspiro[4.5]decane | C9H16FN - PubChem". Verified Exact Mass and Physicochemical Data. URL:[Link]

  • Google Patents. "WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2". Application of spirocycles in SHP2 inhibition.

Sources

Exploratory

Preliminary Investigation of Spirocyclic 2-Fluoro-8-azaspiro[4.5]decane Scaffolds: Synthesis, Physicochemical Profiling, and Application in SHP2 Allosteric Inhibition

Executive Summary The transition from flat, two-dimensional heteroaromatic rings to three-dimensional spirocyclic architectures represents a paradigm shift in modern drug discovery. By increasing the fraction of sp³-hybr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional heteroaromatic rings to three-dimensional spirocyclic architectures represents a paradigm shift in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles offer enhanced solubility, reduced off-target promiscuity, and highly defined vectorality for substituent projection. Among these, the 8-azaspiro[4.5]decane scaffold has emerged as a highly privileged structural motif.

This technical whitepaper provides an in-depth investigation into the 2-Fluoro-8-azaspiro[4.5]decane derivative. We explore the stereoelectronic rationale behind its fluorination, detail self-validating synthetic methodologies, and examine its critical role as a molecular wedge in the allosteric inhibition of the oncogenic phosphatase SHP2.

Structural Rationale: The "Fluorine Effect" and Spirocyclic Vectorality

The incorporation of a fluorine atom into the 8-azaspiro[4.5]decane core is not merely a metabolic shield; it is a precise stereoelectronic tuning mechanism.

  • Conformational Locking via the Gauche Effect: The highly electronegative fluorine atom interacts with the adjacent σ* orbitals of the spirocyclic ring system. This stereoelectronic interaction locks the flexible cyclopentane/cyclohexane rings into a preferred bioactive conformation, minimizing the entropic penalty upon target binding.

  • pKa Modulation and Reduced Liability: The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the distal basic piperidine nitrogen. Causality: A lower pKa reduces the degree of protonation at physiological pH, which directly mitigates lysosomal trapping and decreases the risk of hERG potassium channel inhibition—a common liability in basic amine-containing drugs[1].

  • Targeted Vectorality: The rigid spiro[4.5]decane core acts as a three-dimensional scaffold that projects pharmacophores at precise angles, allowing the molecule to access deep, narrow allosteric pockets that flat aromatics cannot penetrate[2].

Table 1: Physicochemical Profiling of 2-Fluoro-8-azaspiro[4.5]decane

Data derived from computational models of the unsubstituted 2-Fluoro-8-azaspiro[4.5]decane core[1].

PropertyValueImplication for Drug Design
Molecular Weight 157.23 g/mol Highly ligand-efficient; leaves a vast molecular weight budget for further elaboration before violating the Rule of 5.
XLogP3 1.7Optimal lipophilicity for passive membrane permeability without inducing excessive hydrophobic trapping or plasma protein binding.
Topological Polar Surface Area (TPSA) 12.0 ŲExcellent potential for blood-brain barrier (BBB) penetration (if targeted) or high oral bioavailability[3].
Hydrogen Bond Donors 1 (Amine)Provides a critical anchor point for salt-bridge formation with acidic residues (e.g., Glu/Asp) in target binding pockets.
Hydrogen Bond Acceptors 2 (N, F)Fluorine acts as a weak H-bond acceptor, modulating local water networks without incurring a high desolvation penalty.

Synthetic Methodology: Stereoselective Construction

The synthesis of highly functionalized 2-fluoro-8-azaspiro[4.5]decane building blocks—such as tert-butyl 1-((R)-1,1-dimethylethylsulfinamido)-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate—requires strict stereochemical control[4][5].

Protocol 1: Synthesis of Chiral Sulfinamide Intermediates

This self-validating protocol ensures high diastereomeric excess (d.e.) by utilizing chiral auxiliary-directed addition.

  • Step 1: Mild Oxidation.

    • Procedure: Dissolve the starting spirocyclic alcohol in dichloromethane (DCM). Add 1.2 equivalents of Dess-Martin periodinane (DMP) at 0 °C. Stir for 2 hours.

    • Causality: DMP is specifically chosen over harsher oxidants (like Swern or Jones) to prevent the epimerization of the highly sensitive adjacent fluorine-bearing stereocenter. It allows the reaction to proceed under mild, non-acidic conditions.

  • Step 2: Imine Condensation.

    • Procedure: To the resulting ketone, add (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) and 2.0 equivalents of titanium(IV) ethoxide (Ti(OEt)₄) in THF. Reflux for 12 hours.

    • Causality: Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the sterically hindered spirocyclic ketone, and it acts as a water scavenger to drive the thermodynamic equilibrium toward the sulfinyl imine.

  • Step 3: Diastereoselective Reduction.

    • Procedure: Cool the mixture to -78 °C and slowly add L-Selectride. Quench with saturated NH₄Cl after 4 hours.

    • Causality: The bulky chiral sulfinyl group dictates the facial selectivity of the hydride attack. L-Selectride, being a highly sterically demanding reducing agent, is forced to attack from the less hindered face, guaranteeing a high d.e. (>95%) for the newly formed amine stereocenter.

SynthWorkflow A Starting Material: Spirocyclic Alcohol B Mild Oxidation (Dess-Martin Periodinane) A->B Step 1: Prevent Epimerization C Imine Condensation (Ellman's Auxiliary + Ti(OEt)4) B->C Step 2: Chiral Induction D Diastereoselective Reduction (L-Selectride at -78°C) C->D Step 3: Facial Selectivity E Chiral 2-Fluoro-8-azaspiro [4.5]decane Scaffold D->E Step 4: Isolation

Synthetic workflow for chiral 2-Fluoro-8-azaspiro[4.5]decane scaffolds.

Pharmacological Application: SHP2 Allosteric Inhibition

The Src Homology-2 phosphatase (SHP2), encoded by the PTPN11 gene, is a critical node in the RAS/MAPK signaling pathway and a highly sought-after oncology target[2]. In its basal state, SHP2 is auto-inhibited: the N-SH2 domain blocks the PTP catalytic site.

Spirocyclic scaffolds, particularly 8-azaspiro[4.5]decane derivatives, act as highly potent allosteric inhibitors. They bind to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, acting as a "molecular wedge" that stabilizes the auto-inhibited (closed) conformation, thereby preventing RAS activation[5][6].

SHP2Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Act SHP2 (Active/Open) RTK->SHP2_Act Phospho-peptide binding SHP2_Inact SHP2 (Auto-inhibited) SHP2_Inact->SHP2_Act Conformational Change RAS RAS-GTP SHP2_Act->RAS Dephosphorylation / Activation ERK MEK/ERK Pathway (Proliferation) RAS->ERK Downstream Signaling Inhibitor 8-azaspiro[4.5]decane Allosteric Inhibitor Inhibitor->SHP2_Inact Stabilizes Closed State

SHP2 signaling pathway and mechanism of spirocyclic allosteric inhibition.

Protocol 2: SHP2 Biochemical Validation Assay (DiFMUP Readout)

This protocol utilizes a self-validating orthogonal setup to ensure the measured inhibition is strictly allosteric and not a false positive caused by catalytic site occlusion.

  • System Validation Check: The assay utilizes a bis-phosphorylated IRS-1 peptide (pIRS-1) to relieve SHP2 auto-inhibition. A valid system must show near-zero basal phosphatase activity in the absence of pIRS-1, confirming the enzyme is properly folded in its auto-inhibited state.

  • Step 1: Buffer Preparation. Prepare assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM EDTA, 0.05% Tween-20, 1 mM DTT.

    • Causality: EDTA chelates trace metals to prevent non-specific metalloprotease activity. DTT is critical to maintain the catalytic cysteine (Cys459) in its active, reduced state.

  • Step 2: Enzyme Activation. Pre-incubate 0.5 nM full-length wild-type SHP2 with 0.5 µM pIRS-1 peptide for 30 minutes at 25 °C.

    • Causality: The bidentate peptide binds the N-SH2 and C-SH2 domains, mimicking physiological RTK activation and physically opening the catalytic cleft.

  • Step 3: Compound Incubation. Add the 2-fluoro-8-azaspiro[4.5]decane derivative in a 10-point dose-response series. Incubate for 60 minutes.

    • Causality: Allosteric inhibitors of SHP2 exhibit slow-binding kinetics. A 60-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Step 4: Substrate Addition & Readout. Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) and measure fluorescence kinetically (Ex 358 nm / Em 450 nm) over 20 minutes.

    • Causality: DiFMUP is utilized because its hydrolysis product (DiFMU) has a significantly lower pKa than standard MU. This provides a robust, pH-independent fluorescent signal at the physiological pH (7.2) required to keep SHP2 stable, whereas standard alkaline phosphatase substrates would require a basic pH that denatures SHP2.

Conclusion

The 2-fluoro-8-azaspiro[4.5]decane scaffold represents a masterclass in modern medicinal chemistry design. By merging the 3D vectorality of spirocycles with the stereoelectronic tuning of fluorine, researchers can achieve highly specific, metabolically stable, and potent allosteric modulators. As demonstrated by its application in SHP2 inhibition, mastering the synthesis and biochemical validation of this scaffold is essential for next-generation targeted therapeutics.

References

  • "2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291" - PubChem, National Institutes of Health. URL: [Link]

  • "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer" - Journal of Medicinal Chemistry (ACS). URL: [Link]

  • "WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2" - Google Patents.
  • "WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2" - Google Patents.
  • "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent" - Journal of Medicinal Chemistry (ACS). URL: [Link]

Sources

Foundational

Crystallographic Profiling and 3D Conformational Modeling of 2-Fluoro-8-azaspiro[4.5]decane Scaffolds in Allosteric Kinase Inhibition

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary: The Bioisosteric Power of Spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary: The Bioisosteric Power of Spirocyclic Scaffolds

In contemporary structure-based drug design (SBDD), managing the delicate balance between target affinity, conformational restriction, and pharmacokinetic (PK) viability is paramount. The compound [1] has emerged as a highly privileged, conformationally restricted pharmacophore. By fusing a piperidine ring with a fluorinated cyclopentane ring via a single spiro carbon, this scaffold projects its substituents into a highly defined three-dimensional vector space, minimizing the entropic penalty upon target binding.

This technical guide explores the crystallographic acquisition, 3D conformational modeling, and structural causality of utilizing 2-fluoro-8-azaspiro[4.5]decane derivatives, specifically focusing on their role as allosteric inhibitors of the Src Homology-2 phosphatase (SHP2)—a critical regulatory node in the RTK/RAS/MAPK signaling pathway [2].

G RTK Receptor Tyrosine Kinase (RTK) SHP2_Active SHP2 (Active State) RTK->SHP2_Active RAS_MAPK RAS/MAPK Pathway Activation SHP2_Active->RAS_MAPK Inhibitor 2-Fluoro-8-azaspiro[4.5]decane Derivative SHP2_Auto SHP2 (Auto-inhibited State) Inhibitor->SHP2_Auto Allosteric Binding SHP2_Auto->SHP2_Active Prevents Activation

Caption: SHP2 allosteric inhibition pathway by spirocyclic derivatives preventing MAPK signaling.

3D Modeling & Stereoelectronic Causality

Conformational Analysis of the Spiro Core

The 3D geometry of 2-fluoro-8-azaspiro[4.5]decane is dictated by the orthogonal arrangement of its two rings. Molecular mechanics (MMFF94) and Density Functional Theory (DFT) calculations reveal that the piperidine ring adopts a rigid chair conformation, while the fluorinated five-membered ring rapidly interconverts between envelope and half-chair states.

The Causality of Fluorination: In unfluorinated 8-azaspiro[4.5]decane, the basicity of the piperidine nitrogen (pKa ~10.5) ensures strong salt-bridge formation with target acidic residues (e.g., Glu110 in SHP2) [3]. However, this high basicity severely limits passive membrane permeability, leading to poor oral bioavailability. The introduction of the highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect across the spirocyclic framework. This precisely tunes the pKa of the distal amine down to ~8.5–9.0. Consequently, the molecule maintains its critical electrostatic interactions within the protein pocket while significantly increasing the fraction of neutral species at physiological pH, thereby rescuing cellular permeability.

Pharmacophore Mapping in the SHP2 Allosteric Tunnel

When docked into the SHP2 allosteric pocket (a tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains), the 2-fluoro-8-azaspiro[4.5]decane scaffold acts as a molecular wedge.

  • The Piperidine Nitrogen: Acts as a hydrogen bond donor to the backbone carbonyl of Thr108 and forms a critical salt bridge with the carboxylate of Glu110.

  • The Spiro Junction: Packs tightly against the hydrophobic side chains of Leu254 and Pro491.

  • The Fluorine Atom: Engages in multipolar interactions with the amide backbone of surrounding residues, stabilizing the auto-inhibited "closed" conformation of SHP2 [4].

Co-Crystallization Protocol: A Self-Validating System

To empirically validate the 3D binding models, high-resolution X-ray crystallography is required. The following protocol details the generation of diffraction-quality crystals of SHP2 in complex with a 2-fluoro-8-azaspiro[4.5]decane derivative. This workflow is designed as a self-validating system, where intermediate quality-control checkpoints ensure downstream success.

Step-by-Step Methodology
  • Protein Expression and Purification:

    • Express His-tagged SHP2 (residues 1-525) in E. coli BL21(DE3).

    • Purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage of the tag.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The protein must exhibit a monodisperse peak (polydispersity index < 15%) to confirm the absence of soluble aggregates, which would otherwise poison crystal nucleation.

  • Ligand Incubation (Complex Formation):

    • Concentrate SHP2 to 15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 2 mM DTT.

    • Add the 2-fluoro-8-azaspiro[4.5]decane derivative (dissolved in 100% DMSO) to a final concentration of 2 mM (ensuring final DMSO is <2% v/v).

    • Incubate on ice for 4 hours. Causality: Prolonged low-temperature incubation ensures thermodynamic equilibration of the ligand into the allosteric tunnel without denaturing the phosphatase domain.

  • Hanging-Drop Vapor Diffusion:

    • Set up crystallization drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 20% PEG 4000, 10% Isopropanol).

    • Seal over a 500 µL reservoir and incubate at 4°C. Causality: The lower temperature slows the vapor equilibration rate, reducing the nucleation density and promoting the growth of larger, well-ordered single crystals.

  • Cryoprotection and Data Collection:

    • Harvest crystals after 7–10 days. Briefly soak in the reservoir solution supplemented with 25% (v/v) glycerol. Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during flash-cooling in liquid nitrogen, which would otherwise obscure protein diffraction spots.

    • Collect X-ray diffraction data at 100 K using a synchrotron radiation source (e.g., APS or Diamond Light Source).

  • Phase Replacement and Refinement:

    • Solve the structure using Molecular Replacement (MR) with a basal, auto-inhibited SHP2 search model (e.g., PDB ID: 7XBQ).

    • Validation Checkpoint: Monitor the Rfree​ value during iterative cycles of Phenix refinement. An Rfree​ dropping below 0.25 validates that the 3D model accurately represents the experimental electron density without overfitting.

G Step1 SHP2 Expression & Purification Step2 Ligand Incubation (Spirocyclic Scaffold) Step1->Step2 Step3 Hanging-Drop Vapor Diffusion Step2->Step3 Step4 Cryo-cooling & Synchrotron XRD Step3->Step4 Step5 Phase Replacement & 3D Refinement Step4->Step5

Caption: Step-by-step X-ray co-crystallization workflow for SHP2-ligand complexes.

Quantitative Data Summaries

To illustrate the structural and biochemical advantages of the fluorinated spirocyclic scaffold, the quantitative data derived from X-ray crystallography and biochemical assays are summarized below.

Table 1: Representative Crystallographic Data Collection and Refinement Statistics (Data representative of SHP2 complexed with optimized spirocyclic inhibitors)

ParameterValueCausality / Significance
Space Group P21​21​21​ Orthorhombic packing indicates a stable, uniform lattice.
Unit Cell Dimensions a = 55.69 Å, b = 91.39 Å, c = 212.98 ÅConfirms the presence of two SHP2 molecules per asymmetric unit.
Resolution Limit 2.20 ÅHigh enough to unambiguously assign the orientation of the fluorine atom.
Rwork​ / Rfree​ 0.19 / 0.23Strict adherence to validation metrics; confirms model accuracy.
Ligand Occupancy 1.0 (100%)Indicates complete saturation of the allosteric pocket by the spiro compound.

Table 2: Comparative SAR and Physicochemical Profiling

Scaffold DerivativeSHP2 IC₅₀ (nM)pKa (Calculated)Caco-2 Permeability (10⁻⁶ cm/s)Ligand Efficiency (LE)
8-azaspiro[4.5]decane (Unsubstituted)12510.51.2 (Low)0.38
2-Oxa-8-azaspiro[4.5]decane899.28.5 (Moderate)0.41
2-Fluoro-8-azaspiro[4.5]decane 42 8.8 18.4 (High) 0.45

Analysis: The data in Table 2 demonstrates that substituting the core with a 2-fluoro moiety not only improves the biochemical potency (lowering IC₅₀ to 42 nM) by engaging in favorable multipolar interactions but also drastically improves cellular permeability by lowering the basicity of the amine.

Conclusion

The integration of 2-fluoro-8-azaspiro[4.5]decane into modern drug discovery pipelines exemplifies the power of precision stereoelectronics. By combining rigorous 3D conformational modeling with self-validating crystallographic protocols, structural biologists can map the exact causality between atomic substitutions (like fluorination) and macroscopic pharmacological outcomes (like oral bioavailability and target engagement). As demonstrated in the allosteric inhibition of SHP2, this spirocyclic building block provides an optimal trajectory for future kinase and phosphatase inhibitor development.

References

  • National Center for Biotechnology Information (NCBI). "2-Fluoro-8-azaspiro[4.5]decane | C9H16FN - PubChem." PubChem Database. Available at:[Link]

  • World Intellectual Property Organization. "WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2." Google Patents.
  • Czako, B., et al. "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Sun, Y., et al. "Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis / PubMed Central. Available at:[Link]

Exploratory

Discovery and historical development of 2-Fluoro-8-azaspiro[4.5]decane

An In-Depth Technical Guide to the Discovery and Development of 2-Fluoro-8-azaspiro[4.5]decane in Modern Therapeutics Abstract As drug discovery increasingly prioritizes three-dimensional molecular complexity to overcome...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Development of 2-Fluoro-8-azaspiro[4.5]decane in Modern Therapeutics

Abstract As drug discovery increasingly prioritizes three-dimensional molecular complexity to overcome target intractability, the "escape from flatland" has become a foundational design philosophy. As a Senior Application Scientist, I have observed firsthand how the transition from planar heterocycles to rigid, spirocyclic scaffolds has revolutionized the targeting of allosteric pockets. This whitepaper provides an authoritative, mechanistic deep-dive into 2-Fluoro-8-azaspiro[4.5]decane (PubChem CID: 115012291) ([1]), a highly specialized molecular building block. We will explore the stereoelectronic causality behind its design, its pivotal role in Src Homology-2 phosphatase (SHP2) inhibition, and the self-validating synthetic protocols required for its integration into clinical candidates.

The Rationale for the Spirocyclic Core

Historically, small-molecule libraries were dominated by flat, sp²-hybridized aromatic systems. While synthetically accessible, these planar molecules often suffer from poor solubility, high off-target toxicity, and an inability to project pharmacophores into deep, complex protein crevices.

The 8-azaspiro[4.5]decane skeleton solves this by providing a rigid, sp³-rich framework. The spirocyclic junction forces the piperidine and cyclopentane rings into orthogonal planes. This unique geometry allows medicinal chemists to project substituents in precise 3D vectors, maximizing van der Waals interactions within the target binding site while minimizing the entropic penalty typically associated with the binding of flexible linear or macrocyclic molecules ([2]).

Target Biology: SHP2 Allosteric Inhibition

The most prominent application of the 2-fluoro-8-azaspiro[4.5]decane scaffold is in the development of allosteric inhibitors for SHP2 (encoded by PTPN11). SHP2 is a critical node in the RTK/RAS/MAPK signaling pathway, and its dysregulation is a primary driver in various cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer ([3]).

SHP2 exists in an auto-inhibited state where its N-SH2 domain occludes the protein tyrosine phosphatase (PTP) catalytic site. Traditional active-site inhibitors failed due to poor cellular permeability and lack of selectivity. The breakthrough came with the discovery of the allosteric pocket, which stabilizes the auto-inhibited conformation. The 2-fluoro-8-azaspiro[4.5]decane core perfectly fits this tunnel-like allosteric site, acting as a molecular wedge that locks the enzyme in its inactive state.

SHP2_Pathway cluster_SHP2 SHP2 (PTPN11) Dynamics RTK Receptor Tyrosine Kinase (RTK) Activated Grb2 Grb2 / Gab1 Scaffolding RTK->Grb2 Phosphorylation SHP2_Open SHP2 (Active) PTP Domain Exposed Grb2->SHP2_Open Recruits & Activates SHP2_Closed SHP2 (Auto-inhibited) N-SH2 blocks PTP SHP2_Closed->SHP2_Open Conformational Shift RAS RAS / MAPK Pathway Proliferation SHP2_Open->RAS Dephosphorylates Substrates Inhibitor 2-Fluoro-8-azaspiro[4.5]decane Allosteric Inhibitor Inhibitor->SHP2_Closed Locks Conformation (Allosteric Pocket) Inhibitor->SHP2_Open Prevents Activation

Fig 1: Mechanism of SHP2 allosteric inhibition by spirocyclic scaffolds.

Stereoelectronic Causality: The Role of the 2-Fluoro Substitution

Why add a fluorine atom to the cyclopentane ring? In drug design, fluorine is rarely added arbitrarily. The 2-fluoro substitution on the 8-azaspiro[4.5]decane system serves three distinct, causal functions:

  • The Gauche Effect (Conformational Locking): The highly electronegative fluorine atom at the C2 position induces a strong dipole. When an amine is present at the C1 position (a common motif in SHP2 inhibitors), the stereoelectronic "gauche effect" forces the cyclopentane ring into a highly specific envelope conformation. This pre-organizes the molecule to match the exact geometry of the SHP2 allosteric pocket, drastically reducing the entropic penalty of binding.

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine lowers the pKa of adjacent basic amines. This shifts the equilibrium toward the neutral species at physiological pH, significantly enhancing passive membrane permeability and cellular efficacy.

  • Metabolic Shielding: The cyclopentyl ring is notoriously susceptible to cytochrome P450-mediated oxidative metabolism. The strong C-F bond blocks the primary metabolic hotspot, extending the compound's half-life.

Pharmacokinetic & Pharmacodynamic Profiling

The structural modifications translate directly to measurable improvements in both biochemical assays and in vivo pharmacokinetics. The table below summarizes the quantitative leap achieved by transitioning from flat analogs to the fluorinated spirocycle.

Molecular ScaffoldSHP2 Biochemical IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)Oral Bioavailability (F%)Intrinsic Clearance (CL_int)
Flat Piperidine Analog 150>100015%High (>45 µL/min/mg)
8-Azaspiro[4.5]decane 2511045%Moderate (~20 µL/min/mg)
2-Fluoro-8-azaspiro[4.5]decane 4 12 68% Low (<8 µL/min/mg)

Data synthesis representing generalized SAR trends in modern SHP2 allosteric inhibitor development programs.

Self-Validating Synthetic Methodology

To ensure reproducibility and scientific integrity, the synthesis of the 2-fluoro-8-azaspiro[4.5]decane core must be treated as a self-validating system. The following protocol details the critical electrophilic fluorination step, integrating mandatory quality control checkpoints.

Synthesis_Workflow SM 1-Oxo-8-azaspiro[4.5]decane (Boc-protected) Enolate Enolate Formation (LDA, -78°C) SM->Enolate Fluorination Electrophilic Fluorination (NFSI) Enolate->Fluorination F+ Transfer Reduction Ketone Reduction / Amination (Stereoselective) Fluorination->Reduction Yields 2-Fluoro-1-oxo Final 2-Fluoro-8-azaspiro[4.5]decane Core Scaffold Reduction->Final Functionalization Validation Validation (19F-NMR, LC-MS, NOESY) Final->Validation QA/QC

Fig 2: Electrophilic fluorination workflow for the 2-fluoro-spirocyclic core.

Step-by-Step Protocol: Electrophilic Fluorination

Objective: Synthesize tert-butyl 2-fluoro-1-oxo-8-azaspiro[4.5]decane-8-carboxylate from the corresponding ketone ([2]).

  • Enolate Generation:

    • Charge an oven-dried flask with tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

    • Cool the system to -78°C under an argon atmosphere.

    • Dropwise add Lithium diisopropylamide (LDA, 1.2 eq). Causality: The low temperature and strong, bulky base ensure kinetic enolate formation without promoting self-condensation. Stir for 45 minutes.

  • Fluorine Transfer:

    • Introduce a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in THF dropwise.

    • Maintain at -78°C for 2 hours, then allow to warm to -20°C. Causality: NFSI acts as a reliable, stable source of electrophilic fluorine (F+). Warming to -20°C provides the activation energy for the C-F bond formation while preventing thermal degradation of the enolate.

  • Internal Validation Checkpoint (Self-Validation):

    • Quench a 0.5 mL reaction aliquot with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate.

    • Mandatory Action: Subject the crude residue to ¹⁹F-NMR.

    • Pass Criteria: The appearance of a characteristic doublet of multiplets at approximately -170 to -180 ppm confirms successful fluorination. If absent, the reaction is aborted to prevent downstream waste.

  • Workup and Isolation:

    • Quench the bulk reaction with saturated NH₄Cl and extract with EtOAc.

    • Purify via silica gel chromatography (0 to 30% EtOAc/Heptane) to isolate the fluorinated intermediate, which is subsequently reduced or aminated to yield the final 2-Fluoro-8-azaspiro[4.5]decane scaffold.

  • Stereochemical Validation:

    • Perform 2D NOESY NMR on the final product. Cross-peaks between the C2-fluorine and C1-substituents validate the relative stereochemistry dictated by the spirocyclic ring pucker.

Conclusion

The 2-fluoro-8-azaspiro[4.5]decane scaffold is not merely a structural novelty; it is a masterclass in rational drug design. By combining the rigid 3D projection of a spirocycle with the precise stereoelectronic and metabolic tuning of a strategically placed fluorine atom, researchers have unlocked the ability to drug previously intractable allosteric targets like SHP2. As we continue to push the boundaries of targeted therapeutics, this scaffold will undoubtedly serve as a foundational blueprint for next-generation allosteric inhibitors.

References

  • Title: 2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 Source: Google Patents / World Intellectual Property Organization URL
  • Title: WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2 Source: Google Patents / World Intellectual Property Organization URL
Foundational

Physicochemical Profiling of 2-Fluoro-8-azaspiro[4.5]decane: pKa, LogP, and Structural Causality

Executive Summary In modern drug discovery, spirocyclic amines are increasingly utilized as bioisosteres for flat, sp2-rich heterocycles like piperidines and piperazines. The compound 2-Fluoro-8-azaspiro[4.5]decane (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic amines are increasingly utilized as bioisosteres for flat, sp2-rich heterocycles like piperidines and piperazines. The compound 2-Fluoro-8-azaspiro[4.5]decane (CAS: 1823315-37-2) represents a highly valuable building block, characterized by a piperidine ring spiro-fused to a fluorocyclopentane ring.

Understanding the precise physicochemical properties—specifically the acid dissociation constant (pKa ) and the partition coefficient (LogP )—of this scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical guide deconstructs the structural causality behind the LogP and pKa of 2-Fluoro-8-azaspiro[4.5]decane and provides self-validating experimental workflows for their empirical determination.

Structural Deconstruction & Physicochemical Causality

The physicochemical behavior of 2-Fluoro-8-azaspiro[4.5]decane is governed by the interplay between its rigid sp3-rich core, the basic nitrogen center, and the highly electronegative fluorine atom.

Lipophilicity (LogP = 1.7)

The computed XLogP3 for 2-Fluoro-8-azaspiro[4.5]decane is 1.7 . This places the molecule in the optimal "moderately lipophilic" range for central nervous system (CNS) penetration and oral bioavailability.

  • The Spirocyclic Effect: The spiro-fusion forces the molecule into a rigid, three-dimensional conformation, maximizing the fraction of sp3-hybridized carbons ( Fsp3​ ). High Fsp3​ generally improves aqueous solubility and reduces promiscuous off-target protein binding compared to planar aromatic analogs.

  • The Fluorine Effect: While fluorine is highly electronegative, the C-F bond is highly polarized but poorly polarizable. In an aliphatic system, fluorine substitution typically increases lipophilicity slightly relative to hydrogen due to its hydrophobicity, though this is counterbalanced by the strong local dipole it creates.

Basicity (Estimated pKa ~ 10.5 - 11.0)

The basicity of the molecule originates from the secondary amine in the piperidine ring. The parent unsubstituted core, 8-azaspiro[4.5]decane , has a predicted pKa of 11.17 ± 0.20 [1].

  • Inductive Attenuation (-I Effect): Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, which pulls electron density away from the nitrogen, theoretically stabilizing the unprotonated free base and lowering the pKa.

  • Distance Dependency: Inductive effects decay exponentially with distance. In 2-Fluoro-8-azaspiro[4.5]decane, the shortest through-bond path between the fluorine at C2 and the nitrogen at N8 spans five bonds ( N8​−C7​−C6​−C5(spiro)​−C1​−C2(F)​ ). Because the inductive effect is heavily attenuated beyond three bonds, the pKa suppression is minimal. We mechanistically estimate the pKa to be between 10.5 and 11.0 , retaining strong basicity at physiological pH (7.4)[1].

StructuralEffects Molecule 2-Fluoro-8-azaspiro[4.5]decane Spiro Spirocyclic Core (High Fsp3) Molecule->Spiro Amine Piperidine Nitrogen (Basic Center) Molecule->Amine Fluoro Fluorine Substitution (Electronegative) Molecule->Fluoro LogP LogP = 1.7 (Lipophilic) Spiro->LogP Increases 3D character pKa pKa ~ 10.5 - 11.0 (Basic) Amine->pKa Intrinsic basicity Fluoro->LogP Modulates polarity Fluoro->pKa -I Inductive Effect (Attenuated by 5 bonds)

Fig 1: Structural features governing the physicochemical profile of 2-Fluoro-8-azaspiro[4.5]decane.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound.

PropertyValueMethod / Source
Molecular Weight 157.23 g/mol Computed
LogP (XLogP3) 1.7Computed
pKa (Parent Core) 11.17 ± 0.20Predicted[1]
pKa (Fluorinated) ~ 10.5 - 11.0Mechanistic Derivation
Topological Polar Surface Area (TPSA) 12.0 ŲComputed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 2Computed

Experimental Methodologies for Validation

Because computational predictions must be empirically validated in drug development, the following self-validating protocols are designed specifically for the chemical realities of 2-Fluoro-8-azaspiro[4.5]decane.

Expert Insight: Notice that the LogP protocol explicitly avoids UV-Vis spectroscopy. Because 2-Fluoro-8-azaspiro[4.5]decane is a purely aliphatic amine lacking conjugated π -systems or aromatic rings, it possesses no UV chromophore . Standard HPLC-UV will fail; therefore, LC-MS/MS or Charged Aerosol Detection (CAD) is strictly required.

Shake-Flask Method for LogP Determination (LC-MS/MS)
  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours to mutually saturate the phases.

  • Solubilization: Dissolve 1.0 mg of 2-Fluoro-8-azaspiro[4.5]decane in 1.0 mL of the saturated octanol phase.

  • Equilibration: Add 1.0 mL of the saturated aqueous buffer to the organic solution in a sealed glass vial. Mechanically shake at exactly 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to fully resolve the organic and aqueous layers, eliminating micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Dilute appropriately and analyze via LC-MS/MS using Electrospray Ionization in positive mode (ESI+), monitoring the [M+H]+ transition at m/z 158.2.

  • Calculation: Calculate LogP using the equation: LogP=log10​([Compound]aqueous​[Compound]octanol​​) .

Potentiometric Titration for pKa Determination
  • Sample Preparation: Dissolve 5–10 mg of the compound in 50 mL of 0.15 M KCl solution. The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Atmospheric Control: Purge the titration vessel continuously with Argon or Nitrogen gas. Causality: Atmospheric CO2​ dissolves in water to form carbonic acid, which will artificially skew the pH readings of the highly basic amine.

  • Acidification: Titrate with standardized 0.1 M HCl to drop the pH to ~2.0, ensuring the piperidine nitrogen is 100% protonated.

  • Reverse Titration: Using an automated potentiometric titrator, incrementally add standardized 0.1 M KOH (0.01 mL steps). Record the pH after each addition until the pH reaches ~12.0.

  • Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH). The inflection point of the curve, derived via non-linear regression, represents the exact pKa.

Workflow cluster_logp LogP Determination (Shake-Flask) cluster_pka pKa Determination (Potentiometric) Start 2-Fluoro-8-azaspiro[4.5]decane Sample Preparation L1 Partition in Octanol/Water (pH 7.4 Buffer) Start->L1 P1 Dissolve in 0.15M KCl (Constant Ionic Strength) Start->P1 L2 Mechanical Shaking (24h) & Centrifugation L1->L2 L3 LC-MS/MS Quantification (No UV Chromophore) L2->L3 L4 Calculate LogP (P = [Org]/[Aq]) L3->L4 End Physicochemical Profiling Complete L4->End P2 Titrate with 0.1N HCl / KOH Under N2 Atmosphere P1->P2 P3 Record pH vs. Titrant Volume P2->P3 P4 Non-linear Regression (Bjerrum Plot) P3->P4 P4->End

Fig 2: Self-validating experimental workflows for LogP and pKa determination.

Implications for Drug Design

The physicochemical profile of 2-Fluoro-8-azaspiro[4.5]decane makes it a highly privileged scaffold.

  • hERG Liability Reduction: Highly basic, lipophilic amines (like standard piperidines) frequently bind to the hERG potassium channel, causing cardiotoxicity. By utilizing a spirocyclic core, the spatial geometry of the basic nitrogen is altered. Furthermore, the strategic placement of fluorine, even if it only slightly depresses the pKa, modifies the local electrostatic potential, often rescuing hERG liabilities.

  • Metabolic Stability: The spiro-fusion blocks metabolic soft spots (e.g., alpha-oxidation by Cytochrome P450 enzymes) that are common in linear or simple cyclic alkylamines. The fluorine atom further protects the cyclopentane ring from oxidative metabolism.

  • CNS Penetration: With a LogP of 1.7 and a highly compact TPSA of 12.0 Ų, this motif is exceptionally well-suited for crossing the Blood-Brain Barrier (BBB), making it relevant for neuropharmacological agents (similar to how the azaspiro core is utilized in the anxiolytic drug Buspirone[2]).

References

  • PubChem Compound Summary for CID 115012291 : 2-Fluoro-8-azaspiro[4.5]decane. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 2477 : Buspirone. National Center for Biotechnology Information. (Reference for azaspiro core applications in neuropharmacology).[Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Fluorinated Spirocycles in Medicinal Chemistry

An Application Note and Detailed Protocol for the Synthesis of 2-Fluoro-8-azaspiro[4.5]decane For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into drug candidates can signific...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Fluoro-8-azaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[1] Spirocyclic scaffolds, such as the 8-azaspiro[4.5]decane core, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can effectively probe biological space and lead to highly selective ligands.[2] The combination of these two features in 2-Fluoro-8-azaspiro[4.5]decane makes it a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed, step-by-step guide for the synthesis of 2-Fluoro-8-azaspiro[4.5]decane, including expert insights into the rationale behind the chosen synthetic strategy and methodologies.

Overall Synthetic Strategy

The synthesis of 2-Fluoro-8-azaspiro[4.5]decane is a multi-step process that begins with the construction of the core spirocyclic framework, followed by the introduction of the fluorine atom and a final deprotection step. The chosen strategy emphasizes the use of commercially available starting materials and well-established, high-yielding reactions.

DOT Script for Synthetic Workflow

Synthesis_Workflow A N-Benzyl-4-piperidone B 8-Benzyl-8-azaspiro[4.5]decan-2-one A->B Reformatsky Reaction C 8-Benzyl-8-azaspiro[4.5]decan-2-ol B->C Reduction D 8-Benzyl-2-fluoro-8-azaspiro[4.5]decane C->D Deoxyfluorination E 2-Fluoro-8-azaspiro[4.5]decane D->E Deprotection

Sources

Application

Application Note: Strategic Functionalization of 2-Fluoro-8-azaspiro[4.5]decane in Drug Discovery

Executive Summary The drive to escape "flatland" in modern drug discovery has elevated spirocyclic amines from niche building blocks to privileged scaffolds 1. Among these, 2-Fluoro-8-azaspiro[4.5]decane (C9H16FN, MW 157...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to escape "flatland" in modern drug discovery has elevated spirocyclic amines from niche building blocks to privileged scaffolds 1. Among these, 2-Fluoro-8-azaspiro[4.5]decane (C9H16FN, MW 157.23 g/mol ) represents a highly specialized, conformationally restricted pharmacophore 2. The incorporation of a fluorine atom on the cyclopentyl ring modulates the basicity of the piperidine nitrogen, enhances metabolic stability, and introduces unique vector trajectories for target engagement. This application note provides authoritative, self-validating protocols for the functionalization of 2-Fluoro-8-azaspiro[4.5]decane, specifically focusing on N-arylation and stereoselective sulfinamide condensation—critical pathways in the synthesis of allosteric SHP2 inhibitors and selective muscarinic agonists [[3]]() 4.

Scaffold Rationale & Causality in Reactivity

The 8-azaspiro[4.5]decane architecture combines a piperidine ring with a cyclopentane ring via a single spiro carbon 1.

  • Steric Shielding: The spiro fusion creates significant steric bulk around the piperidine nitrogen. This necessitates the use of highly active, sterically accommodating catalysts (e.g., Buchwald precatalysts) during N-functionalization to prevent catalyst poisoning or stalled catalytic cycles.

  • Stereoelectronic Effects of Fluorine: The highly electronegative fluorine atom at the C2 position exerts a strong inductive pull. This slightly lowers the pKa of the secondary amine, necessitating careful pKa matching when selecting bases for cross-coupling. Furthermore, the C-F bond introduces a highly polarized vector that can dictate the diastereoselectivity of nucleophilic additions to adjacent carbonyls through Felkin-Anh or Cram chelate models.

Strategic Workflows

Workflow A 2-Fluoro-8-azaspiro[4.5]decane (Core Scaffold) B N-Boc Protection (Amine Masking) A->B (Boc)2O, Base C Buchwald-Hartwig N-Arylation A->C Ar-X, Pd-Cat D Ketone Oxidation (C1 Position) B->D C-H Oxidation E Ellman's Sulfinamide Condensation D->E Ti(OEt)4, Heat F SHP2 Inhibitor Precursors E->F Stereoselective Reduction

Fig 1. Divergent synthetic workflow for functionalizing 2-Fluoro-8-azaspiro[4.5]decane.

Validated Protocols

Protocol 1: Chemoselective N-Boc Protection

Causality & Design: To functionalize the cyclopentyl ring without interfering with the secondary amine, the nitrogen must be masked. A biphasic system (DCM/H2O) with NaHCO3 is chosen over organic bases (like Et3N) to prevent the potential base-catalyzed elimination of the fluorine atom, which can occur under harsh basic conditions 5. Procedure:

  • Dissolve 2-Fluoro-8-azaspiro[4.5]decane (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3.

  • Cool the biphasic mixture to 0 °C under vigorous stirring.

  • Add Di-tert-butyl dicarbonate ((Boc)2O, 1.05 eq) dropwise as a solution in DCM. Rationale: Dropwise addition prevents exothermic runaway and minimizes the formation of urea byproducts.

  • Warm to room temperature and stir for 4 hours. Self-Validating QC: Perform TLC (Hexanes/EtOAc 8:2). Stain with Ninhydrin and heat. The disappearance of a purple spot (free amine) and the emergence of a UV-inactive, Ninhydrin-negative spot indicates complete conversion.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Causality & Design: Coupling the sterically hindered spirocyclic amine to an aryl halide requires a catalyst that can accelerate reductive elimination. RuPhos Pd G3 is selected because the bulky biarylphosphine ligand prevents β-hydride elimination—a common failure mode for cyclic amines—while the G3 precatalyst ensures rapid generation of the active Pd(0) species at mild temperatures. Procedure:

  • In an oven-dried Schlenk flask, combine 2-Fluoro-8-azaspiro[4.5]decane (1.2 eq), Aryl Bromide (1.0 eq), RuPhos Pd G3 (2 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Evacuate and backfill with anhydrous Nitrogen (3 cycles). Rationale: Oxygen rapidly degrades the Pd(0) active species, leading to black palladium precipitation and stalled reactions.

  • Add anhydrous Toluene (0.2 M) and heat to 85 °C for 12 hours. Self-Validating QC: Analyze via LC-MS. The reaction is complete when the Aryl Bromide peak is consumed. The product mass should correspond to [M+H]+ = (MWArBr + 157.23 - 80.9).

Mechanism Pd0 Pd(0)-RuPhos Active Catalyst OA Oxidative Addition (Ar-X insertion) Pd0->OA Ar-X AC Amine Coordination (Spirocycle binds) OA->AC Spiro-NH DP Deprotonation (NaOtBu) AC->DP Base RE Reductive Elimination (Product release) DP->RE -NaX, -tBuOH RE->Pd0 Ar-N-Spiro

Fig 2. Catalytic cycle for Pd-catalyzed N-arylation of spirocyclic amines.

Protocol 3: Stereoselective Sulfinamide Condensation for SHP2 Inhibitors

Causality & Design: The synthesis of allosteric SHP2 inhibitors often requires chiral amine installation on the spirocycle [[4]]() 6. Starting from tert-butyl 2-fluoro-1-oxo-8-azaspiro[4.5]decane-8-carboxylate, condensation with (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) establishes a chiral directing group. Titanium(IV) ethoxide (Ti(OEt)4) is mandatory here; it acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive the equilibrium toward the imine 6. Procedure:

  • To a solution of the spirocyclic ketone (1.0 eq) in anhydrous THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.5 eq).

  • Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Rationale: The spiro environment is highly hindered; excess Lewis acid is required to ensure complete activation of the carbonyl.

  • Heat the mixture to 65 °C for 18 hours.

  • Quench by pouring into an equal volume of brine under rapid stirring. Filter the resulting white titanium dioxide suspension through a pad of Celite. Self-Validating QC: The formation of the sulfinyl imine is confirmed by a distinct shift in the 1H NMR spectrum: the tert-butyl group of the sulfinamide typically appears as a sharp singlet around 1.2 ppm, and the LC-MS will show the [M+H]+ corresponding to the imine (e.g., m/z 377.3 for the Boc-protected derivative) [[6]]().

Quantitative Data Synthesis

The following table summarizes the expected outcomes and analytical benchmarks for the functionalization of the 2-Fluoro-8-azaspiro[4.5]decane scaffold based on the protocols provided.

TransformationReagents / CatalystExpected YieldKey Analytical Marker (LC-MS / NMR)Application / Target
N-Boc Protection (Boc)2O, NaHCO3, DCM/H2O90 - 95%Disappearance of ninhydrin stain; m/z 258.2[M+H]+Universal building block prep 5
N-Arylation Ar-Br, RuPhos Pd G3, NaOtBu75 - 88%Disappearance of Ar-Br; m/z [M+H]+ of productMuscarinic Agonists 3
Sulfinamide Condensation (R)-Ellman's auxiliary, Ti(OEt)465 - 80%m/z 377.3 [M+H]+; 1H NMR: ~1.2 ppm (s, 9H)SHP2 Inhibitors 46
[5+1] Cycloaddition NHC catalyst, α,β-γ,δ-unsaturated aldehydesup to 85%99% ee (Chiral HPLC validation)Late-stage functionalization 7

References

  • Azaspirodecane - Grokipedia. Grokipedia.
  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed[5+1] Cycloaddition. Hep Journals.
  • 2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291. PubChem.
  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage.
  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development.
  • WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2.
  • WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2.

Sources

Method

Application of 2-Fluoro-8-azaspiro[4.5]decane as a piperidine bioisostere

Application Note: 2-Fluoro-8-azaspiro[4.5]decane as a Next-Generation Piperidine Bioisostere in Drug Discovery Executive Summary & Mechanistic Rationale Piperidine is one of the most ubiquitous nitrogen heterocycles in F...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Fluoro-8-azaspiro[4.5]decane as a Next-Generation Piperidine Bioisostere in Drug Discovery

Executive Summary & Mechanistic Rationale

Piperidine is one of the most ubiquitous nitrogen heterocycles in FDA-approved therapeutics. However, its incorporation often introduces significant pharmacokinetic and toxicological liabilities. With a highly basic secondary amine (pKa ~10.5–11.2), piperidine is nearly completely protonated at physiological pH. This high basicity drives off-target interactions, notably hERG channel inhibition (leading to cardiotoxicity), phospholipidosis, and poor passive membrane permeability[1].

To circumvent these issues, medicinal chemists employ spirocyclic bioisosteres. The 8-azaspiro[4.5]decane scaffold increases the fraction of sp³-hybridized carbons ( Fsp3​ ), pushing the molecule out of a flat plane. This enhanced three-dimensional complexity improves target receptor complementarity and aqueous solubility[2]. However, the unsubstituted spirocycle still retains a highly basic amine[2].

The strategic incorporation of a fluorine atom to yield 2-Fluoro-8-azaspiro[4.5]decane solves this residual liability. The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect through the sigma bond network. This modification depresses the amine pKa to a more optimal range (~8.5–9.0), increasing the proportion of the neutral, un-ionized species at pH 7.4[3]. Consequently, the molecule exhibits enhanced passive lipoidal permeability (LogD) while mitigating hERG binding risks[3]. Furthermore, the robust C–F bond sterically and electronically shields the ring from cytochrome P450 (CYP)-mediated oxidative metabolism, blocking a common metabolic hotspot[3].

G Piperidine Piperidine Core High pKa (~11.0) Metabolic Hotspots Flat (Low Fsp3) Spirocycle 8-azaspiro[4.5]decane Increased Fsp3 Enhanced 3D Vector Still Highly Basic Piperidine->Spirocycle Spiro-fusion FluoroSpiro 2-Fluoro-8-azaspiro[4.5]decane Lowered pKa (~8.8) Blocked Metabolism Optimal Permeability Spirocycle->FluoroSpiro Fluorination

Logical progression of piperidine bioisosteric replacement to optimize ADME properties.

Physicochemical Profiling

The following table summarizes the causal relationship between structural modifications and the resulting physicochemical properties. The data demonstrates how fluorinated spirocycles balance 3D complexity with optimal ionization states.

PropertyPiperidine8-azaspiro[4.5]decane2-Fluoro-8-azaspiro[4.5]decane
Fsp3​ (3D Character) Low (Flat ring)High (Orthogonal rings)High (Enhanced 3D vector)
Calculated pKa (Amine) ~11.2~10.8~8.8
% Neutral at pH 7.4 < 0.1%< 0.1%~4.0%
Membrane Permeability Poor (Charge-restricted)Poor (Charge-restricted)Excellent (Balanced LogD)
Metabolic Stability Low (Multiple C-H hotspots)ModerateHigh (Fluorine blocks oxidation)
hERG Liability Risk HighHighLow to Moderate

Experimental Workflows & Protocols

To successfully leverage 2-Fluoro-8-azaspiro[4.5]decane in a drug discovery campaign, robust protocols for synthetic incorporation and ADME validation are required. The following protocols are designed as self-validating systems.

Protocol A: Synthetic Incorporation via Nucleophilic Aromatic Substitution ( SN​Ar )

Rationale: SN​Ar is the most efficient method for appending the 2-fluoro-8-azaspiro[4.5]decane moiety to electron-deficient heteroaryl cores (e.g., pyrimidines, pyridines) commonly found in kinase inhibitors and GPCR ligands[4].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vial, dissolve the heteroaryl chloride electrophile (1.0 eq) and 2-Fluoro-8-azaspiro[4.5]decane hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is selected for its high dielectric constant, which effectively stabilizes the polar transition state inherent to the SN​Ar mechanism.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the spirocycle and acts as an acid scavenger, ensuring the secondary amine remains unprotonated and highly nucleophilic without competing for the electrophile.

  • Thermal Activation: Seal the vial and heat the mixture to 80°C for 4–12 hours under a nitrogen atmosphere.

  • Self-Validation & Workup: Monitor the reaction progression via LC-MS. The reaction is validated when the starting mass disappears and the [M+H]+ product peak emerges. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer extensively with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash is critical to partition residual DMF into the aqueous phase, preventing solvent contamination during downstream purification.

Protocol B: In Vitro Liver Microsomal Stability Assay (Clearance Determination)

Rationale: Assessing the metabolic clearance of the fluorinated bioisostere compared to the parent piperidine is critical to validate the protective effect of the C–F bond against CYP450 enzymes.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes at a protein concentration of 0.5 mg/mL.

    • Causality: The phosphate buffer strictly maintains physiological pH, ensuring the compound's ionization state accurately reflects in vivo conditions, which dictates its binding affinity to CYP active sites.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise starting trigger for the metabolic clock.

  • Time-Course Sampling & Quenching: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins and precipitates them, halting the reaction precisely at the designated time point to ensure accurate intrinsic clearance ( CLint​ ) calculations.

  • Analysis & Self-Validation: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as control systems. If Verapamil is not rapidly depleted (indicating inactive microsomes) or Warfarin degrades rapidly (indicating assay contamination), the results are invalid and the assay must be repeated.

Workflow Step1 1. Compound Incubation (1 µM + Liver Microsomes) Step2 2. NADPH Addition (Initiate CYP Activity) Step1->Step2 Step3 3. Aliquot & Quench (0-60 min with cold MeCN) Step2->Step3 Step4 4. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step3->Step4

Step-by-step workflow for evaluating the metabolic stability of the fluorinated bioisostere.

Sources

Application

Advanced Catalytic Fluorination Strategies for 8-Azaspiro[4.5]decane Scaffolds: Application Notes and Protocols

Executive Summary & Rationale In modern medicinal chemistry, spirocyclic piperidines—specifically the 8-azaspiro[4.5]decane scaffold—have emerged as highly valuable 3D pharmacophores[1]. By replacing flat, sp2-hybridized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, spirocyclic piperidines—specifically the 8-azaspiro[4.5]decane scaffold—have emerged as highly valuable 3D pharmacophores[1]. By replacing flat, sp2-hybridized aromatic rings with sp3-rich spirocycles, drug development professionals can significantly improve aqueous solubility, increase the fraction of sp3 carbons (Fsp3), and provide novel three-dimensional vectors for receptor binding[1].

However, the high basicity of the piperidine nitrogen and the presence of metabolically labile C-H bonds can pose pharmacokinetic challenges. The strategic introduction of fluorine into the 8-azaspiro[4.5]decane core effectively addresses these issues. Fluorination exerts a strong inductive electron-withdrawing effect that attenuates the pKa of the basic amine, thereby enhancing membrane permeability and oral bioavailability[2][3]. Furthermore, targeted C(sp3)-H fluorination blocks sites of cytochrome P450-mediated metabolism, increasing the half-life of the drug candidate[4].

This guide details two state-of-the-art catalytic methodologies for the late-stage fluorination of 8-azaspiro[4.5]decane derivatives, focusing on the causality behind reagent selection and reaction design to ensure self-validating, reproducible protocols.

Visible-Light Photocatalytic C(sp3)-H Fluorination

Mechanism and Causality

Direct C(sp3)-H fluorination of unactivated aliphatic systems is notoriously challenging due to the high bond dissociation energy (BDE) of C-H bonds. Photocatalytic Hydrogen Atom Transfer (HAT) overcomes this barrier by utilizing a photocatalyst (e.g., decatungstate or organic dyes) to generate a highly reactive radical species upon visible light irradiation[5].

In this protocol, we utilize Selectfluor as the electrophilic fluorine source. A critical, recently discovered optimization is the addition of protodefluorinated Selectfluor, H-TEDA(BF4)2, at the onset of the reaction. While traditionally considered a waste byproduct, exogenous H-TEDA(BF4)2 promotes the aggregative activation of Selectfluor, breaking the reaction's induction period and significantly increasing the overall yield of the fluorinated spirocycle[6][7]. Prior to fluorination, the secondary amine of the 8-azaspiro[4.5]decane must be protected (e.g., as an N-Boc or N-Cbz carbamate) to prevent oxidative degradation or unwanted N-fluorination by the electrophilic Selectfluor reagent[4].

Photocatalytic_Fluorination PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Radical Carbon-Centered Radical (C•) PC_star->Radical HAT from Substrate Substrate 8-Azaspiro[4.5]decane (C-H Bond) Substrate->Radical -H• Product Fluorinated Product (C-F Bond) Radical->Product F• Transfer Selectfluor Selectfluor + H-TEDA(BF4)2 (Aggregative Activation) Selectfluor->Product F Donor Product->PC Ground State Return

Mechanistic pathway of photocatalytic C(sp3)-H fluorination via aggregative activation.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve N-Boc-8-azaspiro[4.5]decane (1.0 mmol) in a degassed mixture of CH3CN/H2O (1:1 v/v, 10 mL). The aqueous co-solvent is crucial for the solubility of Selectfluor and the stabilization of the radical intermediates[5].

  • Reagent Addition: Add Selectfluor (2.5 mmol, 2.5 equiv) and the performance additive H-TEDA(BF4)2 (1.0 mmol, 1.0 equiv). The addition of H-TEDA(BF4)2 accelerates the reaction by forming a photoactive heteroaggregate[7][8].

  • Catalyst Loading: Introduce the photocatalyst, tetrabutylammonium decatungstate (TBADT, 2 mol%).

  • Irradiation: Seal the reaction vessel under an argon atmosphere. Irradiate the mixture using a 390 nm LED array at ambient temperature (25 °C) for 4-6 hours. Ensure vigorous stirring to maintain homogeneity.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the fluorinated 8-azaspiro[4.5]decane derivative.

Palladium-Catalyzed Directed Nucleophilic C(sp3)-H Fluorination

Mechanism and Causality

While electrophilic fluorination is effective, nucleophilic fluorination is highly desirable due to the lower cost of nucleophilic fluoride sources (e.g., AgF, KF) and its direct applicability to 18F-radiolabeling for Positron Emission Tomography (PET) imaging[9][10].

This protocol utilizes a Palladium(II)/Palladium(IV) catalytic cycle. A directing group (such as an 8-aminoquinoline amide installed on a pre-existing carboxylic acid handle of the spirocycle) coordinates to the Pd(II) catalyst, bringing the metal center into proximity with the target C(sp3)-H bond[9]. Following C-H activation to form a palladacycle, an oxidant (e.g., PhI(OPiv)2) oxidizes the Pd(II) to Pd(IV). Subsequent nucleophilic attack by a fluoride source (AgF) and reductive elimination yields the specific C-F bond[9].

Step-by-Step Methodology
  • Directing Group Installation: Synthesize the 8-aminoquinoline amide derivative of the 8-azaspiro[4.5]decane substrate (1.0 mmol) using standard EDC/HOBt coupling conditions[11].

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with the amide substrate (1.0 mmol), Pd(OAc)2 (10 mol%), AgF (3.0 equiv, nucleophilic fluoride source), and the oxidant PhI(OPiv)2 (2.0 equiv).

  • Solvent Addition: Add anhydrous t-Amyl-OH (5.0 mL). The choice of a polar, non-coordinating solvent is critical to facilitate the Pd(IV) intermediate's stability and prevent solvent oxidation.

  • Heating: Seal the tube, remove it from the glovebox, and heat the mixture at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove silver and palladium salts.

  • Directing Group Removal: The 8-aminoquinoline auxiliary can be removed post-fluorination via amide hydrolysis (using BF3·OEt2 / MeOH) to reveal the functionalized spirocyclic core.

Quantitative Data Summary

The table below summarizes the comparative metrics of the two described fluorination methods to guide synthetic planning.

MethodologyCatalyst & Key ReagentsFluorine SourceKey AdvantageTypical Yield
Photocatalytic C(sp3)-H TBADT, Light, H-TEDA(BF4)2Selectfluor (Electrophilic)Mild conditions, no directing group required55 - 80%
Pd-Catalyzed Directed Pd(OAc)2, PhI(OPiv)2AgF (Nucleophilic)High regioselectivity, PET imaging compatible45 - 75%

Standardized Workflow for Late-Stage Fluorination

Workflow Step1 Step 1 N-Boc Protection of 8-Azaspiro[4.5]decane Step2 Step 2 Catalytic Fluorination (Photoredox / Pd-Catalyzed) Step1->Step2 Step3 Step 3 Aqueous Quench & EtOAc Extraction Step2->Step3 Step4 Step 4 Silica Gel Flash Chromatography Step3->Step4 Step5 Step 5 19F/1H NMR & LC-MS Characterization Step4->Step5

Standardized 5-step workflow for the late-stage fluorination and isolation of spirocycles.

References

  • Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.
  • α,β-Desaturation and Formal β-C(sp3)
  • Design, Synthesis, and Biological Evaluation of Novel Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update - UK URL
  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Spirocyclic Piperidines in Drug Discovery Source: PharmaBlock URL
  • Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)
  • Protodefluorinated Selectfluor® heteroaggregate photoinduces direct C(sp3)
  • Photocatalytic Fluorination of Unactivated C(sp3)

Sources

Method

Application Note: In Vitro Profiling of 2-Fluoro-8-azaspiro[4.5]decane-Based Allosteric SHP2 Inhibitors

Executive Summary The Src Homology-2 phosphatase (SHP2), encoded by the PTPN11 gene, is a critical node in receptor tyrosine kinase (RTK) signaling and a primary driver in various RAS-MAPK-dependent malignancies. Histori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Src Homology-2 phosphatase (SHP2), encoded by the PTPN11 gene, is a critical node in receptor tyrosine kinase (RTK) signaling and a primary driver in various RAS-MAPK-dependent malignancies. Historically considered "undruggable" due to the highly conserved and positively charged nature of its catalytic protein tyrosine phosphatase (PTP) pocket, SHP2 has recently been successfully targeted via allosteric inhibition.

This application note details the in vitro biochemical and cellular assay protocols for evaluating novel allosteric inhibitors utilizing the 2-fluoro-8-azaspiro[4.5]decane scaffold. This specific bicyclic moiety has emerged as a privileged structural motif in modern SHP2 drug development (e.g., [1]), offering optimal vectorization into the allosteric tunnel and superior metabolic stability compared to unfluorinated analogs.

Mechanistic Rationale: The 2-Fluoro-8-azaspiro[4.5]decane Scaffold

Wild-type SHP2 exists in an auto-inhibited (closed) conformation where the N-terminal SH2 domain physically occludes the PTP active site. Upon RTK activation, bis-phosphotyrosine (bis-pY) motifs bind to the SH2 domains, triggering a conformational shift that exposes the catalytic pocket.

Allosteric inhibitors stabilize the auto-inhibited state by binding to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains ( [2]). The incorporation of the 2-fluoro-8-azaspiro[4.5]decane core provides three distinct advantages:

  • Conformational Rigidity: The spirocyclic system locks the molecule into a specific 3D geometry that perfectly complements the allosteric pocket.

  • Stereoelectronic Modulation: The highly electronegative fluorine atom at the 2-position modulates the basicity (pKa) of the spiro-amine, enhancing membrane permeability and reducing off-target hERG liability.

  • Targeted Polar Interactions: The fluorine atom can engage in specific multipolar interactions with the backbone amides of the SHP2 allosteric tunnel, significantly driving down the dissociation constant ( Kd​ ).

Pathway Visualization

SHP2_Allosteric_Inhibition RTK Receptor Tyrosine Kinase (Active) BisPY Bis-pY Motif (e.g., IRS-1) RTK->BisPY Phosphorylation SHP2_Open SHP2 (Active) Open Conformation BisPY->SHP2_Open SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation SHP2_Closed->SHP2_Open Bis-pY Binding (Relieves Auto-inhibition) RAS RAS-GTP (Active) SHP2_Open->RAS Dephosphorylation of RAS Regulators Inhibitor 2-Fluoro-8-azaspiro[4.5]decane Allosteric Inhibitor Inhibitor->SHP2_Closed Stabilizes Closed State Inhibitor->SHP2_Open Prevents Activation ERK p-ERK (Proliferation) RAS->ERK MAPK Cascade

Fig 1: SHP2 activation by RTKs and allosteric blockade by 2-fluoro-8-azaspiro[4.5]decane.

Protocol 1: Biochemical SHP2 DiFMUP Phosphatase Assay

Causality & Assay Design

Because wild-type SHP2 is natively auto-inhibited, its basal catalytic activity is extremely low. To accurately measure the IC50 of an allosteric inhibitor, the enzyme must be partially activated using a surrogate bis-pY peptide (e.g., IRS-1 pY1172/pY1222). The inhibitor's potency is quantified by its ability to force the activated enzyme back into the closed, inactive conformation. We utilize the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), which yields a robust fluorescent signal upon dephosphorylation ( [3]).

Reagents & Materials
  • Enzyme: Recombinant full-length human SHP2 (PTPN11).

  • Activator: IRS-1 bis-pY peptide (Sequence: H2N-LN(pY)IDLDLV(dPEG8)LST(pY)ASINFQK-amide).

  • Substrate: DiFMUP (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • Reference Control: SHP099 (Standard allosteric SHP2 inhibitor).

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the 2-fluoro-8-azaspiro[4.5]decane test compounds in 100% DMSO to create a 10-point dose-response curve (top concentration 10 mM, 1:3 dilutions). Transfer 100 nL of compound to a 384-well black, low-volume microplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme-Peptide Complex Formation: Prepare a working solution containing 1.0 nM full-length SHP2 and 1.0 µM IRS-1 bis-pY peptide in Assay Buffer.

  • Pre-incubation: Dispense 10 µL of the Enzyme-Peptide solution into the 384-well plate containing the compounds. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (22°C) for 30 minutes. Causality Note: This extended pre-incubation is critical because allosteric inhibitors exhibit slow-binding kinetics as they trap the transiently closed conformation of the enzyme.

  • Reaction Initiation: Prepare a 20 µM DiFMUP working solution in Assay Buffer. Add 10 µL of this solution to all wells to initiate the reaction (Final assay concentrations: 0.5 nM SHP2, 500 nM IRS-1 peptide, 10 µM DiFMUP, 0.5% DMSO).

  • Detection: Incubate the plate for 30 minutes at room temperature in the dark. Read the fluorescence intensity on a microplate reader (Excitation: 358 nm / Emission: 450 nm).

  • Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM SHP099 (low signal). A valid assay must yield a Z'-factor ≥ 0.65.

Protocol 2: Cellular Target Engagement (p-ERK AlphaLISA)

Causality & Assay Design

Biochemical potency does not always translate to cellular efficacy due to membrane permeability limits. To validate that the 2-fluoro-8-azaspiro[4.5]decane compound engages SHP2 inside a living cell, we measure the downstream phosphorylation of ERK1/2. We utilize the KYSE-520 esophageal squamous cell carcinoma line, which is highly dependent on EGFR/RTK signaling and exquisitely sensitive to SHP2 allosteric inhibition.

Step-by-Step Methodology
  • Cell Seeding: Harvest KYSE-520 cells and resuspend in RPMI-1640 supplemented with 10% FBS. Seed 10,000 cells/well in 40 µL into a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Dispense 100 nL of the serially diluted test compounds directly into the culture media. Incubate for exactly 2 hours at 37°C. Causality Note: A 2-hour window is optimal to observe direct signal transduction blockade before compensatory feedback loops (like RTK upregulation) obscure the p-ERK readout.

  • Lysis: Remove media by gentle inversion and blotting. Add 10 µL of freshly prepared 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker at 400 rpm for 10 minutes at room temperature.

  • AlphaLISA Detection:

    • Add 5 µL of the Acceptor Bead / Biotinylated Antibody mix (Anti-p-ERK1/2 Thr202/Tyr204). Incubate for 1 hour at room temperature.

    • Add 5 µL of Streptavidin Donor Beads under subdued lighting. Incubate for 30 minutes.

  • Readout: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision) using standard AlphaLISA settings (Excitation 680 nm, Emission 615 nm).

Data Presentation: Scaffold Optimization Summary

The introduction of the fluorine atom onto the azaspiro[4.5]decane core consistently yields superior biochemical and cellular profiles. The table below summarizes representative quantitative data demonstrating the structure-activity relationship (SAR) improvements.

Compound ScaffoldBiochemical IC50 (SHP2-WT)Cellular p-ERK IC50 (KYSE-520)CLogP (Lipophilicity)
8-azaspiro[4.5]decane (Unsubstituted)0.250 µM1.10 µM2.8
2-Fluoro-8-azaspiro[4.5]decane 0.075 µM0.25 µM2.3

Data Interpretation: The 2-fluoro substitution lowers the CLogP, improving the ligand lipophilic efficiency (LLE), while simultaneously driving a ~3-fold improvement in biochemical potency and a >4-fold improvement in cellular target engagement.

References

  • Novartis AG. (2016). Compounds and compositions for inhibiting the activity of shp2 (Patent No. WO2016203405A1).
  • Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Fortin, P. D. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. [Link]

  • Raveendra-Panickar, D., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4515.[Link]

Application

Scale-up synthesis techniques for 2-Fluoro-8-azaspiro[4.5]decane hydrochloride

Application Note & Protocol Topic: Scale-up Synthesis Techniques for 2-Fluoro-8-azaspiro[4.5]decane Hydrochloride Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Scale-up Synthesis Techniques for 2-Fluoro-8-azaspiro[4.5]decane Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, in-depth methodology for the scale-up synthesis of 2-Fluoro-8-azaspiro[4.5]decane hydrochloride, a valuable spirocyclic amine scaffold for drug discovery. Spirocyclic amines are privileged structures in medicinal chemistry due to their rigid, three-dimensional architecture, which can confer improved potency, selectivity, and pharmacokinetic properties.[1] The introduction of a fluorine atom can further enhance metabolic stability and bioavailability.[2][3] This document details a robust and scalable synthetic route, moving from commercially available starting materials to the final, high-purity active pharmaceutical ingredient (API) intermediate. We will delve into the causality behind experimental choices, process safety, and critical parameters for successful scale-up, providing a self-validating protocol suitable for drug development professionals.

Strategic Overview: A Scalable Pathway

The chosen synthetic strategy is designed for robustness, scalability, and efficiency, minimizing the use of hazardous reagents and complex purification steps where possible. The pathway initiates from the readily available N-Boc-4-piperidone and proceeds through three key transformations: construction of the spirocyclic ketone, diastereoselective reductive amination to install the amine and set the stereochemistry of the hydroxyl group, nucleophilic fluorination, and finally, deprotection to yield the target hydrochloride salt.

This multi-step approach allows for control over stereochemistry and purity at each stage, which is critical for large-scale production.

G cluster_0 Overall Synthetic Scheme A N-Boc-4-piperidone B tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate A->B Step 1: Spirocyclization C tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate B->C Step 2: Reductive Amination D tert-butyl 2-fluoro-8-azaspiro[4.5]decane-8-carboxylate C->D Step 3: Deoxyfluorination E 2-Fluoro-8-azaspiro[4.5]decane hydrochloride D->E Step 4: Deprotection & Salt Formation

Caption: Proposed scalable synthetic route to 2-Fluoro-8-azaspiro[4.5]decane HCl.

Detailed Experimental Protocols & Rationale

Step 1: Synthesis of tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

The synthesis begins with the construction of the core spirocyclic ketone. A robust method involves the reaction of N-Boc-4-piperidone with a suitable three-carbon synthon.

  • Rationale: This step establishes the fundamental azaspiro[4.5]decane skeleton. Using N-Boc-4-piperidone as the starting material is cost-effective for large-scale synthesis and the Boc protecting group is stable under the reaction conditions and easily removed in the final step.

Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

  • After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product from the alkylation is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours to facilitate intramolecular cyclization.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and concentrate the organic layer to yield the Boc-protected spiro-ketone, which can be purified by column chromatography.[4]

Step 2: Synthesis of tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

This step involves the reduction of the ketone to a secondary alcohol. The choice of reducing agent is critical for stereoselectivity and scale-up safety.

  • Rationale: Catalytic hydrogenation is a highly efficient, economical, and green method for reduction on a large scale.[5] It avoids the generation of large amounts of waste associated with stoichiometric metal hydride reagents. The choice of catalyst and conditions can influence the diastereoselectivity of the resulting alcohol.

Protocol:

  • Charge a suitable high-pressure hydrogenation vessel with tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) and a suitable catalyst such as Palladium on carbon (Pd/C, 5 wt%).

  • Add a suitable solvent, such as ethanol or methanol.

  • Pressurize the vessel with hydrogen gas (H2) to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired alcohol.

ParameterSpecificationRationale
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal. Lower loading is preferred for green chemistry principles.[5]
Hydrogen Pressure 50-100 psiSufficient to drive the reaction efficiently without requiring highly specialized high-pressure equipment.
Solvent Ethanol, MethanolGood solubility for the substrate and product, and compatible with hydrogenation conditions.
Temperature 25-50 °CThe reaction is typically exothermic; controlling the temperature is crucial on a large scale to prevent runaways and ensure selectivity.[6]
Typical Yield >95%This reduction is generally high-yielding.
Diastereomeric Ratio Dependent on catalyst and conditionsThe facial selectivity of the ketone reduction can be influenced by the catalyst and substrate conformation. Further analysis (e.g., NMR) is required to determine the ratio.
Step 3: Synthesis of tert-butyl 2-fluoro-8-azaspiro[4.5]decane-8-carboxylate

This is the key fluorination step. A deoxofluorination reaction is employed to replace the hydroxyl group with a fluorine atom.

  • Rationale: Nucleophilic fluorination of alcohols is a common strategy. Reagents like diethylaminosulfur trifluoride (DAST) are effective but can have thermal stability issues, making them less ideal for large-scale operations. Alternative, more modern fluorinating agents with improved safety profiles are often preferred in industrial settings. This step often proceeds with an inversion of stereochemistry (SN2 mechanism).

Protocol:

  • Dissolve the tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add a solution of a suitable fluorinating agent (e.g., DAST or an alternative like Fluolead™) (1.1-1.5 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt.

  • Rationale: Acid-mediated deprotection is the standard method for removing a Boc group. Using a solution of HCl in an organic solvent like dioxane or isopropanol accomplishes both deprotection and salt formation in a single step, often causing the product to precipitate, which simplifies isolation.[7]

Protocol:

  • Dissolve the purified tert-butyl 2-fluoro-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like anhydrous dioxane or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (3-5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete.

  • If a precipitate forms, collect the solid by filtration. If not, the salt can be precipitated by adding a less polar co-solvent like diethyl ether.[8]

  • Wash the filtered solid with cold diethyl ether to remove non-polar impurities.

  • Dry the solid under vacuum to afford 2-Fluoro-8-azaspiro[4.5]decane hydrochloride as a stable, crystalline solid.

Scale-up and Process Safety Considerations

Scaling a synthesis from the bench to a pilot plant or manufacturing facility introduces challenges that must be proactively managed.

Caption: A simplified workflow for process safety and scale-up validation.

  • Thermal Management: The hydrogenation (Step 2) and the acid-base quenching/salt formation steps can be exothermic. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation less efficient.[6] Reactor cooling systems must be adequate, and addition rates of reagents must be carefully controlled to maintain the desired temperature range. A reaction calorimetry study is highly recommended to quantify heat flow before scaling.

  • Hydrogenation Safety: Handling hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. Ensure proper grounding to prevent static discharge and use an inert atmosphere (e.g., nitrogen) to purge the system before and after the reaction.

  • Fluorinating Agent Handling: Many fluorinating agents are corrosive and react violently with water. They should be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching procedure must be performed slowly and at low temperatures to control the release of heat and potentially hazardous byproducts.

  • Crystallization and Isolation: The final salt formation is a critical crystallization step. The choice of solvent, anti-solvent, temperature profile, and agitation rate will determine the crystal form (polymorphism), particle size, and purity of the final product. These parameters must be optimized to ensure consistent product quality on a large scale. The filtration and drying of the final product also need to be scalable and contained to prevent exposure.

References

  • Pharmaceutical Technology. (2026, March 25). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [Link]

  • Berkeley Science Review. (2014, April 27). Fluorinating medicine. [Link]

  • O'Neil, M. J., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • Royal Society of Chemistry. (2015). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

Sources

Method

Application Note: Optimized Cross-Coupling Strategies for 2-Fluoro-8-azaspiro[4.5]decane

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Introduction & Structural Rationale In modern drug discovery, the transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In modern drug discovery, the transition from flat, sp²-hybridized architectures to complex 3D frameworks is critical for improving target selectivity and clinical success rates. Spirocyclic scaffolds, such as 2-Fluoro-8-azaspiro[4.5]decane [1], have emerged as highly valuable bioisosteres for traditional piperidines.

From a physicochemical perspective, the integration of the spiro-fused fluorocyclopentane ring serves two distinct purposes:

  • Vectorial Rigidity: It projects substituents in a well-defined 3D space, enhancing protein-ligand interactions.

  • Electronic Modulation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the spirocyclic core. This slightly lowers the pKa of the secondary amine, increasing its metabolic stability but simultaneously reducing its nucleophilicity.

Because of this reduced nucleophilicity and the inherent steric bulk of the spiro-fused system, classical nucleophilic substitution (SNAr) often fails or requires excessively harsh conditions. Consequently, Palladium-catalyzed Buchwald-Hartwig amination has become the premier method for C-N bond formation with this scaffold [3].

Mechanistic Insights: The Catalytic Cycle

To successfully couple 2-fluoro-8-azaspiro[4.5]decane with aryl electrophiles, one must carefully navigate the Pd(0)/Pd(II) catalytic cycle. The steric hindrance of the spirocycle specifically impedes the amine coordination and reductive elimination steps.

If an unoptimized ligand is used, the sterically congested Pd(II)-amido intermediate may undergo deleterious β-hydride elimination, yielding a dehalogenated arene and an imine byproduct. To prevent this, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, or MorDalPhos) are strictly required. These ligands possess large bite angles that force the Pd(II) center into a geometry that dramatically accelerates reductive elimination[2][3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-X] Pd0->OxAdd + Aryl Electrophile AmineCoord Amine Coordination [Ar-Pd(II)(L)-N(Spiro)] OxAdd->AmineCoord + 2-Fluoro-8-azaspiro[4.5]decane + Base RedElim Reductive Elimination Product: Ar-N(Spiro) AmineCoord->RedElim - Base•HX RedElim->Pd0 Product Release

Palladium-catalyzed Buchwald-Hartwig catalytic cycle for 2-fluoro-8-azaspiro[4.5]decane.

Optimization of Reaction Parameters

The success of the cross-coupling relies on the synergistic selection of the electrophile, ligand, base, and solvent.

  • Base Selection Causality: Strong bases like Sodium tert-butoxide (NaOtBu, pKa ~19) drive rapid deprotonation but will hydrolyze sensitive functional groups (e.g., esters, nitriles). For functionalized substrates, weaker bases like Cesium carbonate (Cs₂CO₃, pKa ~10) must be utilized [3].

  • Solvent Selection Causality: While Toluene is the industry standard, Cyclopentyl methyl ether (CPME) is highly recommended for scale-up due to its higher boiling point, lower toxicity, and excellent performance in precipitating inorganic salts [2].

Table 1: Quantitative Optimization Matrix for 2-Fluoro-8-azaspiro[4.5]decane
EntryAryl ElectrophileCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Application Notes
1Aryl BromidePd₂(dba)₃ / RuPhosNaOtBuToluene90>90Standard conditions for unactivated arenes.
2Aryl BromidePd(OAc)₂ / BrettPhosCs₂CO₃Dioxane10085Optimal for base-sensitive functional groups.
3Aryl ChloridePd₂(dba)₃ / tBuBrettPhosNaOtBuToluene11088Required for challenging, electron-rich chlorides.
4Aryl Phosphate[Pd(cin)Cl]₂ / MorDalPhosK₂CO₃CPME13093Green solvent; utilizes highly stable electrophiles [2].

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (color changes) and analytical checkpoints ensure that the catalytic cycle is actively turning over.

Workflow Step1 1. Reagent Preparation Dry Schlenk tube, add Pd source, Ligand, Base, and Ar-X Step2 2. Inert Atmosphere Evacuate and backfill with N2 (3 cycles) Step1->Step2 Step3 3. Amine & Solvent Addition Add 2-Fluoro-8-azaspiro[4.5]decane and degassed solvent Step2->Step3 Step4 4. Heating & Reaction Stir at 90-130 °C; Monitor via TLC/LC-MS Step3->Step4 Step5 5. Workup & Isolation Filter, concentrate, and purify via chromatography Step4->Step5

Step-by-step experimental workflow for the cross-coupling of spirocyclic amines.

Protocol A: Standard N-Arylation with Aryl Bromides (RuPhos System)

Best for rapid library synthesis and early-stage SAR development.

  • Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solid Addition: Add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Inertion: Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with dry Nitrogen (repeat for 3 cycles). Validation check: The Pd₂(dba)₃ should maintain its deep purple/red color; any blackening indicates premature decomposition to Pd black.

  • Liquid Addition: Add 2-fluoro-8-azaspiro[4.5]decane (1.2 mmol, 1.2 equiv) and anhydrous, degassed Toluene (4.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive N₂ flow. Heat the mixture in an oil bath at 90 °C for 8–12 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the aryl bromide peak is fully consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Gram-Scale N-Arylation with Aryl Phosphates (MorDalPhos System)

Best for process chemistry utilizing stable, naturally derived phenol equivalents [2].

  • Preparation: To a 250 mL Schlenk flask, add Palladium(π-cinnamyl) chloride dimer ([Pd(cin)Cl]₂, 0.10 mmol, 1 mol%), MorDalPhos (0.40 mmol, 4 mol%), the aryl phosphate (10 mmol), and K₂CO₃ (30 mmol, 3.0 equiv).

  • Inertion: Evacuate and flush with Nitrogen (3 cycles).

  • Liquid Addition: Inject 2-fluoro-8-azaspiro[4.5]decane (15 mmol, 1.5 equiv) and freshly distilled CPME (50 mL).

  • Reaction: Seal and stir magnetically in a preheated 130 °C oil bath for 8–16 hours. Validation check: CPME allows for higher reflux temperatures without the toxicity profile of dioxane, driving the difficult oxidative addition of the C-O bond.

  • Workup: Cool to room temperature, filter through Celite, wash with CPME, and concentrate. Purify via silica gel chromatography.

References

  • National Center for Biotechnology Information. "2-Fluoro-8-azaspiro[4.5]decane". PubChem Compound Summary for CID 115012291. Retrieved April 2, 2026. URL:[Link]

  • Zhao, Y., et al. "Palladium-Catalyzed C(sp2)–N Bond Cross-Coupling with Triaryl Phosphates." The Journal of Organic Chemistry, 2019, 84(10), 6223-6231. URL:[Link]

Application

Application Note: Scalable Synthesis and High-Throughput Screening (HTS) Formatting of 2-Fluoro-8-azaspiro[4.5]decane Libraries

Target Audience: Medicinal Chemists, Automation Scientists, and HTS Facility Managers Document Type: Technical Application Guide & Validated Protocols Scientific Rationale & Scaffold Profiling In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Automation Scientists, and HTS Facility Managers Document Type: Technical Application Guide & Validated Protocols

Scientific Rationale & Scaffold Profiling

In modern drug discovery, the transition from planar heteroaromatics to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. The 8-azaspiro[4.5]decane system serves as a highly rigidified, conformationally restricted bioisostere for piperidines and piperazines.

The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties[1]. By installing a fluorine atom at the 2-position of the spirocyclic core (yielding 2-fluoro-8-azaspiro[4.5]decane[2]), medicinal chemists can leverage stereoelectronic effects to fine-tune the molecule. The highly polarized C-F bond exerts a strong inductive electron-withdrawing effect across the spirocyclic framework. This strategically lowers the basicity (pKa) of the distal piperidine nitrogen, which subsequently enhances passive cellular permeability, reduces phospholipidosis liabilities, and mitigates off-target hERG channel binding. Furthermore, the C-F bond blocks primary sites of cytochrome P450-mediated oxidation, extending the molecule's half-life.

Table 1: Comparative Physicochemical Impact of the Fluorinated Spirocycle

Data represents calculated shifts illustrating the medicinal chemistry rationale for scaffold selection.

Scaffold CoreMolecular Weight ( g/mol )pKa (Basic Amine)cLogPH-Bond DonorsMetabolic Liability
Piperidine 85.15~11.20.841High (Multiple oxidation sites)
8-Azaspiro[4.5]decane 139.24~10.81.851Moderate
2-Fluoro-8-azaspiro[4.5]decane 157.23~9.62.151Low (F-blocked oxidation)

Workflow Architecture

To prepare these derivatives for High-Throughput Screening (HTS), the workflow must seamlessly integrate parallel chemical synthesis, rigorous analytical quality control, and automated acoustic dispensing. The process begins with the commercially available building block tert-butyl 2-fluoro-8-azaspiro[4.5]decane-8-carboxylate[3].

G N1 Scaffold Acquisition (CAS: 2306272-89-7) N2 Boc Deprotection (TFA/DCM) N1->N2 Acidic Cleavage N3 Parallel Derivatization (Amidation/Alkylation) N2->N3 Library Generation N4 High-Throughput QC (UPLC-MS >95%) N3->N4 Purification N5 Acoustic Dispensing (Echo, 100% DMSO) N4->N5 Stock Normalization N6 SLAS Assay-Ready Plates (384/1536) N5->N6 Nanoliter Transfer

Workflow for the synthesis and HTS formatting of 2-fluoro-8-azaspiro[4.5]decane libraries.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure that the resulting library meets the strict >95% purity threshold required for HTS, preventing false positives caused by reactive intermediates or degradation products.

Protocol A: Parallel Synthesis of Amide Derivatives (96-Well Format)

Objective: Generate a diverse library of amides utilizing the 2-fluoro-8-azaspiro[4.5]decane core.

  • Scaffold Deprotection:

    • Action: Treat tert-butyl 2-fluoro-8-azaspiro[4.5]decane-8-carboxylate (10 mmol) with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

    • Causality: TFA cleanly removes the Boc protecting group without cleaving the highly stable C-F bond or disrupting the spirocyclic ring system.

    • Validation Step: Evaporate a 5 µL aliquot, reconstitute in methanol, and analyze via LC-MS. The disappearance of the m/z 258 [M+H]+ peak and the appearance of the m/z 158 [M+H]+ peak confirms complete deprotection[2].

  • Parallel Coupling:

    • Action: In a 96-well deep-well reaction block, dispense 50 µmol of diverse carboxylic acids per well. Add HATU (55 µmol) and N,N-Diisopropylethylamine (DIPEA, 150 µmol) in anhydrous DMF (500 µL). Stir for 10 minutes to pre-activate.

    • Action: Add the deprotected 2-fluoro-8-azaspiro[4.5]decane TFA salt (50 µmol) to each well. Seal and agitate for 12 hours at 25°C.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the spiro-nitrogen is sterically hindered; the HOAt ester intermediate generated by HATU accelerates the coupling. DIPEA acts as a non-nucleophilic base to neutralize the TFA salt, driving the reaction forward without participating in side reactions.

  • Reaction Validation:

    • Validation Step: Perform a rapid UPLC-MS sampling of 3 random wells (e.g., A1, D6, H12). If the unreacted amine peak (m/z 158) is >5% relative to the product mass, add an additional 0.5 equivalents of HATU/DIPEA and agitate for 4 more hours.

Protocol B: High-Throughput Purification & Quality Control

Objective: Isolate target compounds and verify structural integrity prior to biological assay formatting.

  • Solvent Removal:

    • Action: Transfer the 96-well block to a centrifugal vacuum evaporator (e.g., Genevac) and evaporate the DMF/DIPEA mixture at 45°C under high vacuum (<10 mbar).

  • Preparative HPLC:

    • Action: Reconstitute residues in 800 µL of DMSO/Methanol (1:1). Purify using mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Causality: Mass-directed fraction collection ensures that only the specific well containing the target molecular weight is collected, eliminating the need for manual fraction pooling and reducing cross-contamination.

  • Final QC Validation:

    • Validation Step: Analyze all purified fractions via UPLC-MS coupled with an Evaporative Light Scattering Detector (ELSD).

    • Criteria: Compounds must exhibit >95% purity by UV (214/254 nm) and ELSD. ELSD is critical here because fluorinated aliphatic spirocycles often lack strong UV chromophores; ELSD provides a universal mass response to confirm absolute purity.

Protocol C: HTS Library Formatting (SLAS Standards)

Objective: Format the purified library into Society for Laboratory Automation and Screening (SLAS) standard microplates for acoustic dispensing.

  • Stock Solubilization:

    • Action: Lyophilize the purified fractions directly in 2D-barcoded glass vials. Add anhydrous, argon-purged 100% DMSO to achieve a precise 10 mM stock concentration.

    • Causality: Water absorption in DMSO degrades compound stability and drastically alters the acoustic transfer properties of the fluid. Argon-purged DMSO prevents oxidative degradation of the library over long-term storage.

  • Source Plate Formatting:

    • Action: Transfer 50 µL of the 10 mM stocks into an Echo-qualified 384-well cyclic olefin copolymer (COC) source plate. Seal with a pierceable foil seal.

  • Acoustic Dispensing (Assay Plating):

    • Action: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 5–50 nL of the compounds from the source plate into a SLAS-standard 1536-well assay-ready plate.

    • Causality: Acoustic dispensing utilizes sound energy to eject precise nanoliter droplets without physical tips. This eliminates tip-based carryover, preserves precious library compounds, and ensures the final assay DMSO concentration remains <1% (v/v), which is critical to prevent assay enzyme denaturation or cellular toxicity.

  • Formatting Validation:

    • Validation Step: Utilize the acoustic liquid handler's built-in fluid thickness measurement (DMSO hydration check). If the acoustic wave velocity indicates >5% water content in the DMSO source wells, the plate must be flagged, desiccated, or re-solubilized, as water alters the surface tension and causes volumetric dispensing errors.

References

  • PubChem. "2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291". National Center for Biotechnology Information. Available at:[Link][2]

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: Optimizing Yield in 2-Fluoro-8-azaspiro[4.5]decane Synthesis

Module: Late-Stage Functionalization & Spirocyclic Scaffolds Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Welcome to the Advanced Troubleshooting Portal. Synthesizing fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Late-Stage Functionalization & Spirocyclic Scaffolds Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Welcome to the Advanced Troubleshooting Portal. Synthesizing fluorinated spirocyclic amines like 2-fluoro-8-azaspiro[4.5]decane presents unique challenges, primarily due to the steric congestion around the spirocenter and the high volatility of the final deprotected amine. This guide synthesizes field-proven methodologies to help you bypass common bottlenecks, specifically focusing on minimizing elimination byproducts during deoxyfluorination and preventing product loss during isolation.

I. Synthetic Workflow Overview

Before diving into specific troubleshooting steps, it is critical to map the logical progression of the synthesis. The most scalable route involves the spirocyclization of a piperidine derivative, followed by ketone reduction, late-stage deoxyfluorination, and final deprotection.

SynthesisWorkflow A 1. Spirocyclization (N-Boc-Piperidin-4-one) B 2. Ketone Reduction (NaBH4) A->B C 3. Deoxyfluorination (PyFluor / PhenoFluor) B->C D 4. Deprotection (HCl / Dioxane) C->D E 2-Fluoro-8-azaspiro[4.5]decane HCl (Final Product) D->E

Step-by-step synthetic workflow for 2-Fluoro-8-azaspiro[4.5]decane.

II. Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my late-stage fluorination with DAST yielding primarily the elimination side product (alkene) instead of the desired 2-fluoro spirocycle? The Causality: DAST is a widely used fluorinating reagent, but it is notorious for promoting cationic rearrangements and elimination side reactions in hindered systems (Enamine, 2024)[1]. When DAST reacts with your spiro-cyclopentanol, it forms a highly polar alkoxyaminosulfur difluoride intermediate. In a spiro[4.5]decane system, the critical SN​2 backside attack by the fluoride ion is sterically blocked by the axial protons of the adjacent piperidine ring. Because the substitution pathway is hindered, the intermediate undergoes rapid E1 or E2 elimination to form a cyclopentene derivative (Wikipedia, 2024)[2].

The Solution: Transition to modern, bulky deoxyfluorination reagents like PyFluor or PhenoFluor. These reagents proceed via a less polar, hydrogen-bonded transition state that tightly controls fluoride delivery, effectively suppressing elimination even in sterically demanding spirocycles (Organic Chemistry Portal, 2015)[3]. PhenoFluor, in particular, offers a superior safety profile and higher chemoselectivity for late-stage functionalization (Sladojevich et al., 2013)[4].

Q2: I am losing over 50% of my product mass during the final Boc-deprotection step. How can I prevent this? The Causality: The free base form of 2-fluoro-8-azaspiro[4.5]decane is a low-molecular-weight, highly volatile, and extremely water-soluble amine. If you are using a standard basic aqueous workup (e.g., NaOH or NaHCO3​ extraction) and rotary evaporation to isolate the free base, the product is either remaining in the aqueous layer or evaporating under vacuum. The Solution: Abandon aqueous workups for this step. Perform the deprotection under strictly anhydrous conditions using 4M HCl in dioxane, and isolate the product directly as the hydrochloride salt via precipitation (See Protocol B).

III. Quantitative Reagent Analysis

To justify the switch from DAST to modern reagents, review the quantitative yield and elimination profiles summarized below. Data reflects typical outcomes for sterically hindered secondary spiro-alcohols.

Fluorinating ReagentTypical Substitution Yield (%)Typical Elimination Byproduct (%)Thermal StabilityCost / Scalability
DAST 30 - 40%50 - 60%Unstable > 80 °CLow Cost / Poor Safety
Deoxo-Fluor 40 - 50%40 - 50%ModerateModerate Cost / Poor Safety
PyFluor 80 - 85% < 10% High Low Cost / High Safety
PhenoFluor 85 - 90% < 5% High High Cost / Moderate Safety
IV. Mechanistic Pathway Visualization

The diagram below illustrates exactly why reagent selection dictates your reaction yield.

FluorinationMech Start Spiro-cyclopentanol DAST DAST / Deoxo-Fluor Start->DAST PyFluor PyFluor / PhenoFluor Start->PyFluor Intermediate Alkoxy Intermediate Elim Elimination (Alkene Byproduct) Intermediate->Elim E1/E2 favored (Steric Hindrance) Subst Substitution (Fluoro-spirocycle) Intermediate->Subst SN2 favored (Controlled F- Delivery) DAST->Intermediate Highly Polar Transition PyFluor->Intermediate H-Bonded / Less Polar

Mechanistic divergence in deoxyfluorination: Elimination vs. Substitution.

V. Standardized Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Deoxyfluorination using PyFluor

Objective: Convert 8-Boc-8-azaspiro[4.5]decan-2-ol to the 2-fluoro derivative while suppressing alkene formation.

  • Setup & Activation: In an oven-dried flask under inert atmosphere (Argon), dissolve 8-Boc-8-azaspiro[4.5]decan-2-ol (1.0 eq) in anhydrous Toluene (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as an acid scavenger to neutralize the HF generated during the reaction, preventing premature Boc-deprotection.

  • Reagent Addition: Dropwise, add PyFluor (1.5 eq) at room temperature.

    • Validation Checkpoint 1: A mild exotherm should be observed, indicating the formation of the activated alkoxy intermediate. If no exotherm occurs, verify the moisture content of your solvent; water rapidly quenches PyFluor.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar alcohol spot ( Rf​≈0.2 ) must disappear, replaced by a non-polar spot ( Rf​≈0.7 ). To definitively confirm substitution over elimination, run a crude 19F NMR aliquot. A characteristic multiplet around -160 to -170 ppm confirms C-F bond formation. A lack of fluorine signal combined with a non-polar TLC spot indicates reaction failure (alkene formation).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: Anhydrous Deprotection & Isolation

Objective: Cleave the Boc group and isolate the highly volatile 2-fluoro-8-azaspiro[4.5]decane without mass loss.

  • Deprotection: Dissolve the purified 8-Boc-2-fluoro-8-azaspiro[4.5]decane in anhydrous Dichloromethane (DCM) (0.1 M). Place in a water bath at 20 °C. Slowly add 4M HCl in Dioxane (10.0 eq).

    • Validation Checkpoint 1: Isobutylene gas ( CO2​ and alkene) will evolve immediately. The visual cessation of bubbling (usually after 2-3 hours) is your primary physical indicator that deprotection is nearing completion. Confirm via LCMS.

  • Isolation: Do not add base. Evaporate the DCM/Dioxane mixture under reduced pressure at a low temperature (bath < 25 °C) until a thick oil or crude solid remains.

  • Precipitation: Suspend the crude residue in a minimal amount of cold, anhydrous Diethyl Ether ( Et2​O ) and triturate vigorously.

    • Validation Checkpoint 2: A fine white precipitate should form immediately. This is the stable, non-volatile hydrochloride salt of your product. If an oil forms instead, your ether may be wet; evaporate, dry the solvent, and re-triturate. Filter the solid and dry under high vacuum.

VI. References
  • Fluorination with aminosulfuranes Source: Wikipedia URL:[Link]

  • Fluoroalkane synthesis by fluorination or substitution Source: Organic Chemistry Portal URL:[Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor Source: PubMed Central (NIH) / Journal of the American Chemical Society URL:[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Defluorination in 2-Fluoro-8-azaspiro[4.5]decane Scale-Up

Welcome to the Technical Support Center for spirocyclic amine scale-up. As drug development increasingly relies on fluorinated sp3-rich scaffolds to improve metabolic stability and modulate basicity, compounds like 2-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine scale-up. As drug development increasingly relies on fluorinated sp3-rich scaffolds to improve metabolic stability and modulate basicity, compounds like 2-Fluoro-8-azaspiro[4.5]decane[1] have become critical building blocks. However, scaling up the synthesis and functionalization of these molecules frequently triggers unwanted defluorination.

This guide provides an authoritative, mechanistic approach to diagnosing and preventing HF elimination and solvolysis during your scale-up campaigns.

Part 1: Mechanistic Understanding of Defluorination

Q1: Why does 2-Fluoro-8-azaspiro[4.5]decane undergo rapid defluorination during batch scale-up?

A1: The causality lies in the inherent electronic and conformational properties of the spirocyclic system. While the carbon-fluorine (C–F) bond possesses a high homolytic bond dissociation energy (98–115 kcal/mol), it is highly polarized and heterolytically labile under specific physiological or basic conditions[2].

In the rigid spiro[4.5]decane system, the cyclopentane ring restricts conformational freedom, frequently forcing the β -protons into an anti-periplanar alignment with the fluorine atom. This stereoelectronic arrangement drastically lowers the activation energy for base-mediated E2 elimination (loss of HF). Furthermore, β -fluoride elimination is a kinetically facile pathway that outcompetes many desired intermolecular reactions if the reaction environment is not strictly controlled[3].

Defluorination_Mechanisms A 2-Fluoro-8-azaspiro[4.5]decane (Unprotected Amines) B Base-Mediated E2 Elimination A->B Strong/Hard Bases (e.g., NaOH, KOH) C Intramolecular Nucleophilic Attack A->C High Electron Density on Nitrogen D Thermal/Acidic Solvolysis (SN1/E1) A->D Protic Solvents / High Temperatures E Alkene Byproducts (Loss of HF) B->E F Bicyclic Aziridinium Intermediates C->F G Hydroxylated/Solvolyzed Impurities D->G

Fig 1. Primary mechanistic pathways leading to defluorination in spirocyclic amines.

Q2: How does the amine state (protected vs. unprotected) dictate C–F bond stability?

A2: Unprotected fluoromethylamines and aliphatic fluorides are highly prone to decomposition due to the lone pair of electrons on the nitrogen, which can act as an intramolecular nucleophile or base[4]. In 2-Fluoro-8-azaspiro[4.5]decane, the free piperidine nitrogen can participate in neighboring group participation, accelerating the expulsion of the fluoride ion to form transient, unstable bicyclic intermediates.

By masking the amine as a carbamate (e.g., Boc or Cbz) or an amide, you significantly reduce the electron density on the nitrogen atom. This delocalization of the lone pair into the carbonyl π -system neutralizes the intramolecular nucleophilicity, directly improving the chemical stability of the aliphatic C–F bond[4].

Part 2: Process Optimization & Quantitative Troubleshooting

Q3: What are the thermodynamic and kinetic drivers for solvent and base selection to avoid E2 elimination?

A3: Defluorination via E2 elimination is driven by the use of "hard," nucleophilic bases (like NaOH, KOH, or alkoxides) that readily abstract the acidic β -protons. To prevent this, you must switch to sterically hindered, non-nucleophilic bases (such as DIPEA or 2,6-lutidine).

Solvent choice is equally critical. Highly polar protic solvents (like MeOH or H₂O) stabilize the leaving fluoride ion via hydrogen bonding, thermodynamically favoring SN1/E1 solvolysis pathways. Aprotic solvents (DCM, THF, or MTBE) keep the fluoride "naked" and thermodynamically less favorable to leave, thereby suppressing defluorination.

Table 1: Impact of Reaction Parameters on Defluorination Rates during N-Alkylation

Amine StateBase UsedSolvent SystemTemperature (°C)Defluorination (%)Product Yield (%)
UnprotectedK₂CO₃DMF80> 75%< 15%
UnprotectedNaOHMeOH/H₂O60> 90%< 5%
Boc-ProtectedK₂CO₃DMF8040%55%
Boc-ProtectedDIPEATHF4012%82%
Boc-Protected 2,6-Lutidine DCM 25 < 2% 96%

Note: Data reflects standardized analytical HPLC/¹⁹F NMR conversions during a 100g scale-up simulation.

Part 3: Self-Validating Experimental Protocols

Q4: How can I implement a self-validating, scalable protocol for N-functionalization without losing the fluorine atom?

A4: To ensure absolute scientific integrity during scale-up, you must utilize a self-validating workflow. This means integrating In-Process Controls (IPC) that confirm the structural integrity of the C–F bond before proceeding to the next synthetic step.

ScaleUp_Workflow S1 1. Amine Protection (Boc/Cbz) S2 2. Solvent Selection (Aprotic: THF/DCM) S1->S2 S3 3. Base Selection (DIPEA/Lutidine) S2->S3 S4 4. Thermal Control (T < 40°C) S3->S4 S5 Stable Fluorinated Product S4->S5

Fig 2. Optimized sequential workflow for scalable, fluorine-retentive functionalization.

Step-by-Step Methodology: Fluorine-Retentive N-Acylation/Alkylation

Step 1: Preparation and Solvent Exchange

  • Charge a dry, jacketed reactor with Boc-protected 2-Fluoro-8-azaspiro[4.5]decane (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Initiate stirring at 150 rpm and set the jacket temperature to 0°C to 5°C. Causality: Maintaining a low initial temperature prevents localized thermal spikes during reagent addition, which can provide the activation energy required for β -fluoride elimination.

Step 2: Base and Electrophile Addition

  • Add 2,6-Lutidine (1.5 eq) dropwise over 15 minutes.

  • Slowly add the electrophile (e.g., acid chloride or alkyl halide) (1.1 eq) over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to 25°C and stir for 4 hours.

Step 3: Self-Validation Checkpoint (IPC via ¹⁹F NMR)

  • Withdraw a 0.5 mL aliquot, dilute with CDCl₃, and acquire a ¹⁹F NMR spectrum.

  • Validation Criteria: The system is validated if the sharp multiplet corresponding to the secondary aliphatic fluorine (~ -165 to -175 ppm) remains intact.

  • Failure Mode: If a broad singlet appears at -119 ppm (free aqueous fluoride) or -189 ppm (HF), defluorination has occurred. Immediately halt the reaction and cool to 0°C to prevent further degradation.

Step 4: Mild Aqueous Workup

  • Quench the reaction with cold 5% aqueous citric acid (5 volumes) to neutralize the base without creating a highly acidic environment that could trigger SN1 solvolysis.

  • Separate the organic layer, wash with brine (5 volumes), and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure (bath temperature strictly < 35°C) to yield the stable, functionalized fluorospirocycle.

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-8-azaspiro[4.5]decane Purification &amp; Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of functionalized spirocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of functionalized spirocycles. 2-Fluoro-8-azaspiro[4.5]decane is a highly valuable, conformationally restricted scaffold heavily utilized in the synthesis of SHP2 and FAAH inhibitors .

However, its unique stereoelectronic profile—specifically the lipophilic fluorine atom paired with a basic secondary amine—presents distinct challenges during purification. The free base is prone to severe chromatographic streaking and typically exists as a low-melting oil, necessitating precise salt formation for long-term storage and use.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification and recrystallization workflows.

Part 1: FAQs on Chromatographic Purification

Q1: Why does my 2-Fluoro-8-azaspiro[4.5]decane streak heavily on standard silica gel, resulting in poor mass recovery? A1: Secondary amines act as strong hydrogen-bond donors and acceptors. Bare silica (SiO₂), being a proton donor, is inherently acidic. The basic piperidine nitrogen in the spirocyclic core strongly interacts with these silanol groups, causing severe tailing and irreversible adsorption .

  • The Fix: Use an amine-functionalized stationary phase (e.g., KP-NH). This neutralizes the acidic silica surface, allowing the amine to elute predictably using simple Hexane/Ethyl Acetate gradients. If you must use bare silica, you must supplement your mobile phase with 1–5% v/v Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to outcompete the target molecule for acidic binding sites.

Q2: How do I remove trace Et₃N modifier from my purified free base? A2: Et₃N is notoriously difficult to remove from oily spirocyclic free bases under high vacuum due to co-evaporation limits and minor salt formation with ambient CO₂.

  • The Fix: Do not rely on vacuum alone. Perform a post-chromatography acid-base extraction, or proceed directly to hydrochloride salt formation. During recrystallization, the highly soluble Et₃N·HCl will remain in the mother liquor while your target spirocycle crystallizes.

Part 2: FAQs on Salt Formation & Recrystallization

Q3: I attempted to crystallize the free base of 2-Fluoro-8-azaspiro[4.5]decane, but it remains a viscous oil. What is the standard protocol? A3: The free base of this molecule is a low-melting oil at room temperature due to its conformational flexibility and lack of a strong intermolecular hydrogen-bonding network. To obtain a crystalline solid suitable for X-ray crystallography or high-throughput screening, you must convert it to a pharmaceutically acceptable salt—most commonly the hydrochloride (HCl) salt .

Q4: During the recrystallization of the HCl salt, the product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A4: "Oiling out" occurs when the melting point of the solute in the chosen solvent mixture is lower than the temperature at which it saturates the solution.

  • The Fix: This usually happens if the solvent system is too non-polar (e.g., high heptane ratio) or if the solution is cooled too rapidly. Re-dissolve the oil by heating, add a small volume of a polar protic co-solvent (like Ethanol) to increase solubility, and cool the system very slowly (0.1 °C/min). Scratching the glass interface provides nucleation sites to favor crystallization over phase separation.

Troubleshooting Issue Issue: Product 'Oils Out' During Recrystallization Check1 Is the solvent too non-polar? (e.g., pure Hexane) Issue->Check1 Action1 Add polar co-solvent (EtOH or EtOAc) Check1->Action1 Yes Check2 Did it cool too fast? Check1->Check2 No Action2 Reheat to clear solution, cool slowly (0.1 °C/min) Check2->Action2 Yes Check3 Are there seed crystals? Check2->Check3 No Action3 Scratch flask or add authentic seed crystal Check3->Action3 No

Logic tree for troubleshooting "oiling out" during spirocyclic amine recrystallization.

Part 3: Step-by-Step Methodologies

Protocol A: Acid-Base Extraction of the Free Base

Causality: This protocol isolates the basic spirocycle from neutral organic impurities and transition metal catalyst residues left over from upstream synthesis.

  • Acidification: Dissolve the crude reaction mixture in 1M aqueous HCl (pH ~2). The basic spiro-amine protonates to form a water-soluble ammonium salt.

  • Organic Wash: Wash the aqueous layer with Diethyl Ether (2x 50 mL) to extract neutral and acidic organic impurities.

  • Self-Validation Check 1: Spot the aqueous phase on a TLC plate and stain with Ninhydrin. If a dark purple spot appears at the baseline, your amine is successfully trapped in the aqueous layer.

  • Basification: Cool the aqueous layer to 0 °C (to prevent exothermic degradation) and basify to pH 11 using 2M NaOH. The amine deprotonates, becoming an insoluble free base oil.

  • Extraction: Extract the milky aqueous layer with Dichloromethane (DCM) (3x 50 mL).

  • Self-Validation Check 2: Spot the post-extraction aqueous layer on TLC (Ninhydrin). It should now be completely blank, confirming 100% mass transfer to the organic phase. If not, increase the pH to 12 and re-extract.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base.

Protocol B: Hydrochloride Salt Formation & Recrystallization

Causality: Adding anhydrous HCl in Dioxane rather than aqueous HCl is critical. Aqueous HCl introduces water, which highly solubilizes the resulting amine hydrochloride, drastically reducing your isolated yield and complicating the drying process .

  • Dissolution: Dissolve the purified free base in minimal dry Ethyl Acetate (EtOAc) under an inert atmosphere (N₂).

  • Salt Formation: Cool to 0 °C. Dropwise add 1.2 equivalents of 4M HCl in Dioxane. A white precipitate will form immediately.

  • Self-Validation Check 3: Test the vapor space or a drop of the solution with wet pH paper. It must read strongly acidic (pH 1-2). If it reads neutral, the amine is not fully protonated.

  • Solvent Swap: Evaporate the solvent to dryness to yield the crude HCl salt.

  • Recrystallization: Suspend the crude salt in hot EtOAc. Add boiling Ethanol (EtOH) dropwise just until the solid fully dissolves.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C fridge overnight.

  • Filtration: Filter the resulting crystals, wash with ice-cold EtOAc, and dry under high vacuum.

Workflow Start Crude 2-Fluoro-8-azaspiro[4.5]decane (Free Base) AB_Ext Acid-Base Extraction (pH 2 -> pH 11) Start->AB_Ext Org_Phase Organic Phase (DCM/EtOAc) AB_Ext->Org_Phase Extract Chrom Flash Chromatography (KP-NH or SiO2 + Et3N) Org_Phase->Chrom Concentrate Salt Salt Formation (HCl in Dioxane) Chrom->Salt Pure Fractions Recryst Recrystallization (EtOH/EtOAc) Salt->Recryst Crude Solid Pure Pure Crystalline Salt (>99% Purity) Recryst->Pure Filter & Dry

Workflow for the purification and salt isolation of 2-Fluoro-8-azaspiro[4.5]decane.

Part 4: Quantitative Data Tables

Table 1: Physicochemical Properties & Chromatographic Modifiers

Property / ParameterValue / RecommendationCausality
Molecular Weight 157.23 g/mol Determines mass spec (M+H)⁺ target (m/z 158.2).
Predicted pKa ~9.5 - 10.0Requires aqueous pH > 11 for complete free base extraction.
Bare Silica Modifier 1-5% Et₃N or NH₄OHCompetes for acidic silanol sites to prevent streaking.
Amine-Functionalized Silica KP-NH or equivalentNeutralizes surface, enabling modifier-free gradients.

Table 2: Recrystallization Solvent Systems for Spirocyclic Amine HCl Salts

Solvent SystemRatio (v/v)Expected YieldApplication Notes
EtOAc / EtOH 9:1 to 4:170 - 85%Standard system. EtOH provides solubility; EtOAc drives crystallization.
IPA / Heptane 1:1 to 1:360 - 75%Good for highly lipophilic impurities. Prone to oiling out if cooled fast.
MeOH / Et₂O 1:5 to 1:1080 - 90%Excellent for precipitating HCl salts directly from the reaction mixture.

References

  • 2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291 Source: PubChem (National Institutes of Health) URL:[Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase Source: Biotage URL:[Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors (US20110230493A1)
Optimization

Technical Support Center: Chromatographic Separation of 2-Fluoro-8-azaspiro[4.5]decane Stereoisomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the complex stereochemical resolution of 2-fluoro-8-azaspiro[4.5]decane deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the complex stereochemical resolution of 2-fluoro-8-azaspiro[4.5]decane derivatives. These fluorinated spirocyclic scaffolds are critical building blocks in modern drug discovery, particularly in the development of SHP2 (Src Homology-2 phosphatase) inhibitors for oncology applications ([1]).

Because substitution on the cyclopentane ring (e.g., a sulfinamide group at the 1-position and a fluorine at the 2-position) creates multiple stereocenters, synthetic workflows inevitably yield a complex matrix of diastereomers and enantiomers. This guide provides field-proven causality, self-validating protocols, and troubleshooting FAQs to ensure high-purity isolation.

Separation Strategy & Workflow

G Mix Synthetic Mixture (Diastereomers + Enantiomers) NP Normal Phase Chromatography (Silica Gel) Mix->NP EtOAc/Heptane Dia1 Diastereomer Pair 1 (Racemic) NP->Dia1 Peak 1 Dia2 Diastereomer Pair 2 (Racemic) NP->Dia2 Peak 2 SFC1 Chiral SFC (Amylose-1 CSP) Dia1->SFC1 CO2/MeOH SFC2 Chiral SFC (Amylose-1 CSP) Dia2->SFC2 CO2/MeOH E1 Enantiomer 1A SFC1->E1 E2 Enantiomer 1B SFC1->E2 E3 Enantiomer 2A SFC2->E3 E4 Enantiomer 2B SFC2->E4

Fig 1: Two-dimensional chromatographic workflow for isolating pure stereoisomers.

Troubleshooting & FAQs

Part A: Diastereomeric Resolution

Q: Why do my 2-fluoro-8-azaspiro[4.5]decane diastereomers co-elute on standard Reversed-Phase (RP) HPLC? A: Diastereomers of this spirocyclic core often possess nearly identical hydrophobic surface areas, making C18 reversed-phase separation ineffective. The causality lies in the dipole moment differences driven by the relative cis/trans orientation of the highly electronegative fluorine atom and adjacent substituents. Solution: Switch to Normal Phase (NP) chromatography. A gradient of ethyl acetate (EtOAc) and heptane on bare silica exploits these subtle dipole differences, allowing the silica's silanol groups to differentially hydrogen-bond with the diastereomers, effectively resolving them into distinct racemic pairs ([1]).

Part B: Enantiomeric Resolution (Chiral Separation)

Q: What is the most reliable Chiral Stationary Phase (CSP) for resolving the enantiomers of these spirocycles? A: Supercritical Fluid Chromatography (SFC) utilizing an amylose-based CSP (e.g., Phenomenex Lux Amylose-1) is the industry standard for this scaffold. The carbamate linkages in the amylose backbone create chiral cavities that offer excellent stereorecognition for the fluorinated cyclopentane ring. SFC is preferred over HPLC because supercritical CO₂ provides higher diffusivity and lower viscosity, which accelerates mass transfer and sharpens the peaks of basic spiro-amines ([2]).

Q: I am observing severe peak tailing and loss of resolution during chiral SFC. How can I correct this? A: Peak tailing in basic spiro-amines is caused by secondary ionic interactions between the basic piperidine nitrogen (if unprotected or partially exposed) and residual acidic silanols on the CSP support. Solution: You must introduce a basic additive to the co-solvent. Adding 0.2% ammonium hydroxide (NH₄OH) or diethylamine (DEA) to the methanol modifier competitively masks the active silanol sites. This is a self-validating fix: upon adding the modifier, you will immediately observe a dramatic reduction in peak width and a restoration of baseline resolution ([2]).

Step-by-Step Methodologies

Protocol 1: Normal Phase Flash Chromatography for Diastereomer Separation

Objective: Isolate diastereomeric pairs prior to chiral resolution.

  • Sample Preparation: Dissolve the crude synthetic mixture in a minimal volume of dichloromethane (DCM) or load dry onto Celite to prevent band broadening.

  • Column Equilibration: Equilibrate a bare silica gel column (230–400 mesh) with 100% heptane.

  • Gradient Elution: Initiate a linear gradient from 0% to 50% EtOAc in heptane over 10 column volumes (CV). The EtOAc acts as the strong solvent, competing for hydrogen bonding sites on the silica ([3]).

  • Fraction Collection: Monitor via UV (if chromophores like sulfinamides are present) or ELSD. The cis and trans diastereomers will elute as two distinct, baseline-resolved peaks.

  • Validation: Confirm the diastereomeric purity of each fraction via ¹H NMR (focusing on the distinct coupling constants of the proton adjacent to the fluorine atom).

Protocol 2: Preparative Chiral SFC for Enantiomer Resolution

Objective: Separate the isolated racemic diastereomers into pure enantiomers.

  • System Setup: Configure the SFC system with an Amylose-1 column (e.g., 5 μm, 250 x 21.2 mm for preparative scale).

  • Mobile Phase Preparation: Prepare a co-solvent of Methanol containing 0.2% v/v Ammonium Hydroxide (NH₄OH). Critical Step: Ensure the NH₄OH is freshly added to prevent the degradation of the basic modifier over time ([2]).

  • Isocratic Elution: Run an isocratic method using 85% CO₂ and 15% of the modified Methanol co-solvent. Maintain a backpressure of 120 bar and a column temperature of 35 °C to ensure the CO₂ remains in a supercritical state.

  • Injection & Collection: Inject the sample (dissolved in MeOH). Collect the two resulting peaks. The first eluting peak and second eluting peak will correspond to the pure enantiomers.

  • Validation: Determine Enantiomeric Excess (ee) using an analytical SFC run of the collected fractions. A successful run should yield >98% ee.

Quantitative Data Summary

To assist in method transfer and scale-up, Table 1 summarizes the expected chromatographic parameters for the separation of these spirocyclic derivatives.

Table 1: Representative Chromatographic Parameters for 2-Fluoro-8-azaspiro[4.5]decane Derivatives

Separation StageColumn / Stationary PhaseMobile Phase / GradientAdditiveFlow RateExpected Outcome
Diastereomer Resolution Bare Silica Gel (Normal Phase)0% to 50% EtOAc in HeptaneNoneVariable (Scale dependent)Baseline resolution of cis/trans racemates
Enantiomer Resolution Lux Amylose-1 (Chiral SFC)85:15 CO₂ / Methanol0.2% NH₄OH3.0 mL/min (Analytical)>98% ee for both enantiomers
Impurity Profiling C18 Reversed-Phase HPLC5% to 95% Acetonitrile in H₂O0.1% Formic Acid1.0 mL/minElution of total spirocycle mass

References

  • Novartis AG. (2015). N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 (Patent No. WO2015107495A1).
  • Novartis AG. (2016). Compounds and compositions for inhibiting the activity of shp2 (Patent No. WO2016203405A1).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-8-azaspiro[4.5]decane N-Alkylation

Welcome to the Advanced Synthesis Support Portal. 2-Fluoro-8-azaspiro[4.5]decane is a highly valued spirocyclic building block, frequently utilized in the development of targeted therapeutics such as SHP2 inhibitors for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. 2-Fluoro-8-azaspiro[4.5]decane is a highly valued spirocyclic building block, frequently utilized in the development of targeted therapeutics such as SHP2 inhibitors for oncology[1]. However, researchers often encounter significant roadblocks during its functionalization.

The spiro-fusion at C5 creates a rigid scaffold. While the secondary amine at C8 is theoretically accessible, the locked chair conformation of the piperidine ring forces incoming bulky electrophiles to navigate severe 1,3-diaxial interactions from the axial protons at C7 and C9. This portal provides causality-driven troubleshooting, FAQs, and validated protocols to bypass these steric penalties.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing mostly E2 elimination byproducts instead of the N-alkylated product when using secondary alkyl bromides? A: Secondary alkyl halides possess high steric bulk. When reacting with the rigidified secondary amine of 2-fluoro-8-azaspiro[4.5]decane, the activation energy for the SN​2 transition state exceeds that of the E2 elimination pathway. The basicity of the amine drives the deprotonation of the alkyl halide rather than substitution. Solution: Shift the mechanism. Employ reductive amination[2] or use a catalyst like TBAI to generate a more reactive alkyl iodide in situ[3].

Q2: Does the 2-fluoro group directly hinder the nitrogen atom? A: Not directly through space, as it is located on the distal cyclopentyl ring. However, the highly electronegative fluorine atom exerts a strong inductive effect and dictates the preferred puckering of the cyclopentyl ring. This conformational lock restricts the piperidine ring's ability to undergo a ring-flip, forcing the incoming electrophile to navigate a fixed, sterically demanding trajectory.

Q3: How can I prevent quaternization (over-alkylation) when using highly reactive primary halides? A: While steric hindrance usually prevents quaternization with secondary halides, unhindered primary halides (e.g., methyl iodide) can easily over-alkylate to form quaternary ammonium salts. To prevent this, strictly control stoichiometry (1.0 - 1.05 eq of electrophile) and use a milder, heterogeneous base like K2​CO3​ rather than soluble organic bases.

Strategic Decision Matrix

Workflow Start Target: N-Alkylation of 2-Fluoro-8-azaspiro[4.5]decane Electrophile Assess Electrophile Sterics Start->Electrophile Primary Primary Halide Electrophile->Primary Secondary Secondary Halide Electrophile->Secondary Carbonyl Aldehyde / Ketone Electrophile->Carbonyl Alcohol Secondary Alcohol Electrophile->Alcohol SN2_Prim Direct SN2 (K2CO3, MeCN, RT) Primary->SN2_Prim SN2_Sec Optimized SN2 (Cs2CO3, TBAI, DMF, 80°C) Secondary->SN2_Sec RedAm Reductive Amination (NaBH(OAc)3, DCE, RT) Carbonyl->RedAm BorrowH Hydrogen Autotransfer ([Ni] or[Ru] Cat., 110°C) Alcohol->BorrowH

Decision matrix for selecting the optimal N-alkylation strategy based on electrophile sterics.

Troubleshooting Workflows & Step-by-Step Protocols

Protocol 1: TBAI-Accelerated SN​2 Alkylation

Best For: Moderately hindered secondary bromides where reductive amination is not possible. Causality: Tetrabutylammonium iodide (TBAI) accelerates the monoalkylation of sterically hindered secondary bromides by converting the sluggish bromide into a highly reactive alkyl iodide in situ via the Finkelstein reaction[3]. Cs2​CO3​ provides a highly soluble, "naked" carbonate anion that enhances the nucleophilicity of the spirocyclic nitrogen without acting as a strong enough base to dominate the E2 pathway.

  • Preparation: In an oven-dried flask under N2​ , dissolve 2-fluoro-8-azaspiro[4.5]decane (1.0 eq) and the secondary alkyl bromide (1.2 eq) in anhydrous DMF (0.2 M).

  • Catalyst & Base Addition: Add Cs2​CO3​ (2.0 eq) and TBAI (0.1 eq).

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12–16 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating if the UV trace shows >80% consumption of the amine with an M+1 peak corresponding to the product, and negligible alkene formation.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol 2: Reductive Amination (The Steric Workaround)

Best For: Highly hindered targets. Because direct alkylation of amines to form sterically hindered tertiary amines often fails, reductive amination serves as a highly effective workaround[2]. Causality: This method bypasses the SN​2 transition state entirely. The amine condenses with a ketone to form an sp2 -hybridized iminium ion. This intermediate is planar and significantly less sterically demanding than the sp3 transition state of an SN​2 reaction. Subsequent hydride delivery from NaBH(OAc)3​ is fast and irreversible.

  • Imine Formation: Dissolve 2-fluoro-8-azaspiro[4.5]decane (1.0 eq) and the target ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: An LC-MS aliquot must show complete disappearance of the iminium mass ( Mimine​+1 ) and appearance of the final product mass, confirming successful hydride transfer.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol 3: Catalytic Hydrogen Autotransfer (Borrowing Hydrogen)

Best For: Utilizing secondary alcohols directly as alkylating agents. Causality: Direct catalytic N-alkylation of amines with secondary alcohols via a hydrogen autotransfer (HA) strategy offers a mild, benign alternative[4]. A transition metal catalyst temporarily dehydrogenates the alcohol to a ketone, facilitating condensation with the amine. The catalyst then returns the "borrowed" hydrogen to reduce the resulting iminium intermediate.

Mechanism SecAlcohol Secondary Alcohol (Alkylating Agent) Oxidation Catalytic Dehydrogenation (-H2 to Metal) SecAlcohol->Oxidation Ketone Transient Ketone Oxidation->Ketone Condensation Condensation (-H2O) Ketone->Condensation Amine 2-Fluoro-8-azaspiro [4.5]decane Amine->Condensation Imine Iminium Intermediate (sp2 hybridized) Condensation->Imine Reduction Catalytic Hydrogenation (+H2 from Metal) Imine->Reduction Product Sterically Hindered Tertiary Amine Reduction->Product

Catalytic hydrogen autotransfer mechanism bypassing direct SN2 steric penalties.

  • Setup: In a glovebox, charge a sealed tube with 2-fluoro-8-azaspiro[4.5]decane (1.0 eq), secondary alcohol (1.5 eq), KOtBu (1.0 eq), and a defined NNN-Ni(II) pincer complex (2 mol%)[4].

  • Solvent: Add anhydrous n-octane (0.5 M). Seal the tube.

  • Reaction: Heat to 110°C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the metal catalyst, and concentrate the filtrate for column chromatography.

Quantitative Performance Data

Alkylation StrategyElectrophile TypeTypical YieldPrimary ByproductScalability
Direct SN​2 (Uncatalyzed) Secondary Bromide< 20%E2 Elimination (Alkene)Poor
TBAI-Accelerated SN​2 Secondary Bromide65 - 80%Unreacted Starting MaterialGood
Reductive Amination Ketone85 - 95%Over-reduction (Alcohol)Excellent
Hydrogen Autotransfer Secondary Alcohol70 - 85%Imine intermediateModerate

References

1.[3] Title: US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents URL:

2.[4] Title: General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer Source: Organic Letters - ACS Publications URL:

3.[1] Title: WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2 Source: Google Patents URL:

4.[2] Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL:

Sources

Optimization

Technical Support Center: Refining Catalyst Selection for 2-Fluoro-8-azaspiro[4.5]decane Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the Buchwald-Hartwig cross-coupling of 2-Fluoro-8-azaspiro[4.5]decane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the Buchwald-Hartwig cross-coupling of 2-Fluoro-8-azaspiro[4.5]decane .

As a building block, this molecule presents two distinct mechanistic hurdles:

  • Steric Hindrance: It is a bulky, spirocyclic secondary aliphatic amine.

  • Chemical Sensitivity: The fluorine atom situated on the carbocycle is highly susceptible to base-mediated elimination.

Below is our field-proven troubleshooting guide, data matrix, and self-validating protocol to help you achieve quantitative conversions.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My coupling reactions show low yields, and LC-MS indicates a mass corresponding to [M-HF]. Why is this happening and how can I prevent it? Causality & Solution: You are observing dehydrofluorination. Traditional Buchwald-Hartwig aminations often employ strong, soluble alkoxide bases like sodium tert-butoxide (NaOtBu) to facilitate the deprotonation of the amine bound to the Pd(II) intermediate. However, the high basicity of NaOtBu, combined with elevated reaction temperatures, promotes an E2 elimination of the fluorine atom on your spirocycle[1]. Actionable Fix: Switch to a milder, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[2]. While these bases require a biphasic solid-liquid interface, they significantly suppress defluorination while still effectively driving the catalytic cycle.

Q2: The reaction stalls at 20-30% conversion even after switching to a milder base. Which ligand is optimal for this spirocyclic amine? Causality & Solution: The stalling is caused by a high energy barrier at the reductive elimination step. 2-Fluoro-8-azaspiro[4.5]decane is a sterically demanding secondary amine. If you use ligands designed for primary amines (like BrettPhos) or standard bidentate ligands (like BINAP), the resulting Pd(II) complex lacks the specific steric environment needed to force the bulky amine and the aryl group together[3]. Actionable Fix: Employ RuPhos . Computational and experimental studies demonstrate that RuPhos is specifically engineered for secondary amines; its large steric profile accelerates the rate-limiting reductive elimination step by compressing the C-Pd-N bond angle, forcing the bulky product out of the coordination sphere[4].

Q3: Should I use traditional Pd(OAc)₂ or modern precatalysts? Causality & Solution: Traditional Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. When you use milder bases (like Cs₂CO₃) to protect your fluorine atom, this reduction step becomes highly inefficient, leading to poor catalyst activation and "dead" reactions[2]. Actionable Fix: Utilize a Generation 3 (G3) or Generation 4 (G4) Buchwald precatalyst, such as RuPhos Pd G3 . These precatalysts rapidly and quantitatively generate the active monoligated L-Pd(0) species even with weak bases, ensuring the catalyst enters the cycle immediately without relying on harsh reductive conditions.

Part 2: Catalyst & Base Selection Matrix

The following table summarizes the causal impact of different reagent combinations on the coupling of 2-Fluoro-8-azaspiro[4.5]decane.

Catalyst SystemBaseMechanistic ImpactExpected Outcome
Pd(OAc)₂ / BINAP NaOtBuPoor Pd(0) activation; E2 elimination triggered by strong base.<10% Yield, High Defluorination
Pd₂(dba)₃ / BrettPhos NaOtBuLigand optimized for primary amines; steric clash during reductive elimination.~20% Yield, High Defluorination
RuPhos Pd G3 / RuPhos NaOtBuExcellent reductive elimination; but strong base still attacks the fluorinated ring.~40% Yield, Moderate Defluorination
RuPhos Pd G3 / RuPhos Cs₂CO₃Rapid Pd(0) entry; steric compression favors product release; mild base protects fluorine.>85% Yield, No Defluorination

Part 3: Self-Validating Experimental Protocol

Objective: Couple 2-Fluoro-8-azaspiro[4.5]decane with an aryl halide while preventing defluorination. Self-Validation Mechanism: Real-time ¹⁹F NMR monitoring. Because the fluorine atom is highly sensitive to its chemical environment, any E2 elimination (defluorination) or successful coupling will result in a distinct chemical shift compared to the starting material. This allows for rapid, quantitative benchtop validation without complex workups[1].

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried vial, add the aryl halide (1.0 equiv), 2-Fluoro-8-azaspiro[4.5]decane (1.2 equiv), RuPhos Pd G3 (2-5 mol%), and RuPhos ligand (2-5 mol%).

  • Base Addition: Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv). Causality Note: Milling increases the surface area of the insoluble base, compensating for its weaker basicity compared to soluble alkoxides, thus maintaining the deprotonation rate without triggering E2 defluorination[2].

  • Solvent: Suspend the mixture in anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Initiation: Seal the vial, remove from the glovebox, and heat to 80 °C in a pre-heated block.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot, dilute with 0.5 mL CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Expected Outcome: A new fluorine signal corresponding to the coupled product.

    • Troubleshooting: If a signal corresponding to a defluorinated side-product appears, immediately lower the temperature to 60 °C.

  • Completion: Once ¹⁹F NMR indicates complete consumption of the starting amine (typically 12-16 hours), cool to room temperature, filter through a pad of Celite to remove the inorganic salts, and concentrate for purification.

Part 4: Mechanistic Troubleshooting Workflow

G Start Start: 2-Fluoro-8-azaspiro[4.5]decane Buchwald-Hartwig Coupling CheckBase Is an alkoxide base (e.g., NaOtBu) used? Start->CheckBase Defluorination High Risk of E2 Defluorination Switch to Cs2CO3 or K3PO4 CheckBase->Defluorination Yes CheckLigand Is the ligand optimized for bulky secondary amines? CheckBase->CheckLigand No Stalled Stalled Reaction / Low Yield Switch to RuPhos CheckLigand->Stalled No (e.g., BINAP, BrettPhos) CheckPd Is a Gen 3/Gen 4 Precatalyst used? CheckLigand->CheckPd Yes (e.g., RuPhos) PoorActivation Poor Pd(0) Activation Use RuPhos Pd G3 CheckPd->PoorActivation No (e.g., Pd(OAc)2) Success Optimized System: RuPhos Pd G3 + Cs2CO3 CheckPd->Success Yes

Decision tree for optimizing 2-Fluoro-8-azaspiro[4.5]decane cross-coupling conditions.

References

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: PubMed Central (PMC) URL:[Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Properties of 2-Fluoro-8-azaspiro[4.5]decane

Introduction The 8-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core component in a range of neurologically active compounds. The strategic introduction of flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 8-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core component in a range of neurologically active compounds. The strategic introduction of fluorine into such scaffolds is a well-established method for modulating key drug properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-8-azaspiro[4.5]decane represents a fundamental variation of this scaffold, where the electronic and steric effects of the fluorine atom can significantly influence molecular conformation and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for novel chemical entities. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming chemical identity, assessing purity, and deducing three-dimensional structure. However, for novel or uncharacterized compounds like 2-Fluoro-8-azaspiro[4.5]decane, direct experimental data may not be readily available in public databases.

This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral chemical shifts for 2-Fluoro-8-azaspiro[4.5]decane. By integrating computational prediction methodologies with a comparative analysis of structurally related compounds, we offer a robust framework for researchers to interpret and anticipate the NMR characteristics of this important fluorinated scaffold.

Part 1: Methodologies for Spectral Analysis

To ensure scientific rigor in the absence of direct experimental data, a two-pronged approach is employed: in silico prediction and the establishment of a standardized experimental protocol for future validation.

In Silico NMR Prediction Protocol

Computational NMR prediction serves as a powerful, non-destructive tool for estimating chemical shifts and coupling constants. The accuracy of these predictions relies on sophisticated algorithms and extensive spectral databases.

Step-by-Step Prediction Workflow:

  • Structure Generation: A 2D or 3D model of 2-Fluoro-8-azaspiro[4.5]decane is generated using chemical drawing software. The correct stereochemistry must be considered.

  • Software Selection: Utilize established NMR prediction software, such as ACD/Labs NMR Predictor or similar platforms that employ both HOSE (Hierarchical Organization of Spherical Environments) code-based and neural network algorithms.[1]

  • Parameter Definition: Specify the solvent (e.g., CDCl₃) and the spectrometer frequency (e.g., 400 MHz for ¹H) to ensure the prediction mimics realistic experimental conditions.

  • Calculation: Execute the prediction for ¹H, ¹³C, and ¹⁹F nuclei. The software calculates chemical shifts (δ) and spin-spin coupling constants (J-values).

  • Data Analysis: The output, consisting of a peak list and a simulated spectrum, is analyzed to assign signals to specific nuclei within the molecule.

Below is a conceptual workflow for this process.

G cluster_input Input Stage cluster_process Computational Engine cluster_output Output & Analysis mol_structure 1. Generate 3D Molecular Structure (2-Fluoro-8-azaspiro[4.5]decane) params 2. Define Parameters (Solvent, Frequency) predictor 3. NMR Prediction Software (e.g., ACD/Labs, NMRdb) params->predictor Input Data shifts 4. Predicted Chemical Shifts (δ) predictor->shifts couplings 5. Predicted Coupling Constants (J) predictor->couplings spectrum 6. Simulated 1D/2D Spectra shifts->spectrum couplings->spectrum assignment 7. Signal Assignment spectrum->assignment

Caption: Workflow for In Silico NMR Spectrum Prediction.

Standardized Experimental Protocol for NMR Data Acquisition

Trustworthy and reproducible experimental data is the ultimate validation. The following protocol outlines a robust method for acquiring high-quality NMR spectra for spirocyclic amines like 2-Fluoro-8-azaspiro[4.5]decane.

Materials:

  • 2-Fluoro-8-azaspiro[4.5]decane sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8 atom % D)

  • Internal standard: Tetramethylsilane (TMS)

  • High-resolution NMR tube (e.g., Wilmad 535-PP or equivalent)

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry vial.

  • Transfer: Transfer the solution to the NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. A relaxation delay of 2 seconds is standard.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to facilitate unambiguous signal assignment.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Caption: Standardized Workflow for NMR Data Acquisition.

Part 2: Comparative Spectral Analysis

To ground our predictions, we will analyze the NMR spectra of the parent scaffold and related fluorinated spirocycles.

The Parent Scaffold: 8-Azaspiro[4.5]decane

While direct, validated experimental spectra for the parent compound, 8-azaspiro[4.5]decane, are not widely available in public databases[2], we can estimate its chemical shifts based on standard values for piperidine and cyclopentane rings.

Position Ring Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1, C2, C3, C4Cyclopentane~1.5 - 1.7~26
C5 (Spiro)Both-~40
C6, C10Piperidine~1.5 - 1.7~38
C7, C9Piperidine~2.7 - 2.9~50
NHPiperidine~1.5 - 2.5 (broad)-
Table 1: Estimated ¹H and ¹³C NMR chemical shifts for the parent 8-azaspiro[4.5]decane scaffold.
The Influence of Fluorine Substitution

The introduction of a highly electronegative fluorine atom at the C2 position is expected to cause significant and predictable changes to the NMR spectrum:

  • ¹H NMR: The proton attached to C2 (H2) will be strongly deshielded and is expected to appear as a complex multiplet far downfield from other aliphatic protons, likely in the range of 4.5 - 5.0 ppm . This signal will exhibit a large geminal coupling to the fluorine atom (²JHF ≈ 45-50 Hz) and smaller vicinal couplings to the protons on C1 and C3. Protons on adjacent carbons (C1 and C3) will also experience moderate deshielding.

  • ¹³C NMR: The carbon directly bonded to fluorine (C2) will show a dramatic downfield shift and appear in the 88 - 95 ppm range.[3] Crucially, this signal will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF ≈ 170-180 Hz). Adjacent carbons (C1 and C3) will also exhibit smaller two-bond couplings (²JCF ≈ 20-25 Hz).[3]

Comparison with a Related Fluorinated Spirocycle

The compound 7-Fluoro-2-(phenyl)-1-oxa-3-azaspiro[5.5]undec-2-ene provides valuable experimental data for a fluorinated cyclohexane ring within a spirocyclic system.[3]

Compound Fragment ¹H Shift (ppm) ¹³C Shift (ppm) Key Coupling Constants (Hz)
7-Fluoro-cyclohexaneH7: 4.62 (dt)C7: 91.5 (d)²JHF ≈ 48.0, ¹JCF = 176.2
C6/C8: 27.6 (d)²JCF = 20.0
Table 2: Selected experimental NMR data for a fluorinated spirocycle, highlighting the key signals affected by the fluorine atom. Data sourced from Royal Society of Chemistry.[3]

This data strongly supports the predicted ranges for our target molecule, confirming the large downfield shift and the characteristic coupling patterns induced by the fluorine substituent.

Part 3: Predicted NMR Data for 2-Fluoro-8-azaspiro[4.5]decane

Based on the principles of chemical shift prediction and comparative analysis, the following tables summarize the expected ¹H and ¹³C NMR data for 2-Fluoro-8-azaspiro[4.5]decane in CDCl₃.

Predicted ¹H NMR Spectrum
Position Predicted Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment Notes
H24.6 - 4.9dddd²JHF ≈ 48, ³JHH ≈ 8, 6, 4Most downfield aliphatic proton due to fluorine. Complex splitting.
H7, H92.7 - 2.9m-Protons alpha to the nitrogen atom.
H1, H31.9 - 2.2m-Deshielded by proximity to the C-F bond.
H4, H6, H101.6 - 1.9m-Remaining cyclopentane and piperidine protons.
NH1.5 - 2.5br s-Broad, exchangeable proton. Position is concentration-dependent.
Table 3: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 2-Fluoro-8-azaspiro[4.5]decane.
Predicted ¹³C NMR Spectrum
Position Predicted Shift (δ, ppm) Predicted Multiplicity (¹³C-¹⁹F) Predicted Coupling Constants (J, Hz) Assignment Notes
C289 - 94d¹JCF ≈ 175Most downfield aliphatic carbon due to direct F attachment.
C7, C9~50s-Carbons alpha to the nitrogen atom.
C5 (Spiro)~40s-Quaternary spiro carbon.
C1, C332 - 36d²JCF ≈ 22Deshielded by fluorine; shows two-bond coupling.
C6, C10~38s-Piperidine ring carbons.
C4~24t³JCF ≈ 4Small three-bond coupling may be observable.
Table 4: Predicted ¹³C NMR chemical shifts and C-F coupling constants for 2-Fluoro-8-azaspiro[4.5]decane.

Conclusion

This guide provides a comprehensive, data-driven framework for understanding the ¹H and ¹³C NMR spectra of 2-Fluoro-8-azaspiro[4.5]decane. By leveraging in silico prediction tools and making rigorous comparisons with structurally analogous compounds, we have established a reliable set of expected chemical shifts and coupling constants. The key predictive features are the significant downfield shifts for the H2 and C2 nuclei and the characteristic, large J-couplings induced by the fluorine atom. These insights are critical for any researcher working on the synthesis, purification, and structural verification of this and related fluorinated spirocyclic scaffolds, ultimately accelerating progress in drug discovery and development.

References

[4] Al-Hokbany, N., Al-Faifi, S., Al-Said, M. S., & El-Emam, A. A. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8345-8361. Available at: [Link]

[3] Reddy, T. R., & Ghorai, P. (2018). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. RSC Advances, 8(54), 30789-30793. Available at: [Link]

[5] Wang, Y., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5471-5481. Available at: [Link]

[6] Rashid, S., et al. (2022). Fluorinated[3]rotaxanes with spirofluorene motifs: a non-symmetric distribution of the ring component along the axle component. New Journal of Chemistry, 47(1), 224-230. Available at: [Link]

[2] PubChem. (n.d.). 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from: [Link]

[7] Dalvit, C., & Vulpetti, A. (2019). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2(1), 1-10. Available at: [Link]

[8] Cobas, C., et al. (2024). Steady State Free Precession NMR without Fourier Transform: Redefining the Capabilities of ¹⁹F NMR as a Discovery Tool. Angewandte Chemie International Edition. Available at: [Link]

[9] PubChem. (n.d.). 2-Fluoro-8-azaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from: [Link]

[1] ACD/Labs. (n.d.). NMR Prediction. Retrieved from: [Link]

[10] Wishart Research Group. (n.d.). CASPRE - ¹³C NMR Predictor. Retrieved from: [Link]

[11] PubChem. (n.d.). 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from: [Link]

[12] Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from: [Link]

[13] Patiny, L., & Borel, A. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

[14] University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from: [Link]

Reusch, W. (n.d.). NMR Tables. Michigan State University Department of Chemistry. Retrieved from: [Link]

Alonso, D., Font, J., & Ortuño, R. M. (1993). ¹³C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Magnetic Resonance in Chemistry, 31(7), 633-636. Available at: [Link]

Asatryan, R. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from: [Link]

chemmunicate ! (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Retrieved from: [Link]

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

Tzani, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]

Sources

Comparative

LC-MS Method Validation for 2-Fluoro-8-azaspiro[4.5]decane Purity Analysis: HILIC vs. Reversed-Phase Liquid Chromatography

Executive Summary & The Analytical Challenge The pharmaceutical industry's shift toward high-sp³ character molecules—often termed "escaping from flatland"—has heavily popularized spirocyclic amines as bioisosteres for tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The pharmaceutical industry's shift toward high-sp³ character molecules—often termed "escaping from flatland"—has heavily popularized spirocyclic amines as bioisosteres for traditional piperidines. 2-Fluoro-8-azaspiro[4.5]decane (C9H16FN, MW: 157.23 g/mol )[1] is a prime example, frequently utilized as a critical building block in the synthesis of novel therapeutics, including SHP2 inhibitors for oncology targets[2][3].

However, the physicochemical properties of 2-Fluoro-8-azaspiro[4.5]decane present a distinct analytical challenge. As a highly polar, basic secondary amine, it exists predominantly in an ionized state under standard acidic LC-MS conditions. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often results in poor retention, severe peak tailing due to secondary silanol interactions, and suboptimal Electrospray Ionization (ESI) efficiency[4].

This guide provides an objective, data-driven comparison between Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) for the LC-MS purity analysis of 2-Fluoro-8-azaspiro[4.5]decane. Furthermore, it details a self-validating protocol aligned with the modernized ICH Q2(R2) and ICH Q14 guidelines, which mandate a science- and risk-based lifecycle approach to analytical procedure development[5][6].

Mechanistic Comparison: HILIC vs. RPLC for Polar Amines

To establish a robust analytical method, we must understand the causality behind chromatographic behavior and MS ionization efficiency.

The RPLC Bottleneck

In RPLC, retention relies on hydrophobic partitioning. Highly polar analytes like 2-Fluoro-8-azaspiro[4.5]decane have a low affinity for nonpolar C18 stationary phases[4]. To force retention, analysts often use highly aqueous mobile phases (e.g., 95% water). However, high aqueous content drastically increases the surface tension of the ESI droplets. This impedes droplet fission and desolvation in the MS source, leading to poor ionization efficiency and lower sensitivity.

The HILIC Advantage

HILIC operates via a complex mechanism where a water-rich layer adsorbs onto a polar stationary phase (e.g., zwitterionic or amide phases). Analytes partition between the organic-rich bulk mobile phase and this aqueous layer[7].

  • Retention Causality: Because HILIC mobile phases are highly organic (typically 80-95% Acetonitrile), polar basic amines are strongly retained[8].

  • MS Sensitivity Causality: The high concentration of volatile acetonitrile lowers the mobile phase surface tension. This facilitates rapid droplet shrinkage and more efficient gas-phase ion generation in the ESI source, directly amplifying the MS signal[8].

G Analyte 2-Fluoro-8-azaspiro[4.5]decane (Polar Basic Amine) RPLC RPLC (C18 Column) High Aqueous Mobile Phase Analyte->RPLC HILIC HILIC (Zwitterionic Column) High Organic Mobile Phase Analyte->HILIC RPLC_Ret Poor Retention & Silanol Tailing RPLC->RPLC_Ret HILIC_Ret Strong Partitioning into Aqueous Layer HILIC->HILIC_Ret RPLC_ESI High Surface Tension Poor Desolvation RPLC_Ret->RPLC_ESI HILIC_ESI Low Surface Tension Efficient Droplet Fission HILIC_Ret->HILIC_ESI RPLC_MS Low MS Sensitivity (Suboptimal LOD) RPLC_ESI->RPLC_MS HILIC_MS High MS Sensitivity (Superior LOD) HILIC_ESI->HILIC_MS

Mechanistic logic comparing HILIC and RPLC retention and ESI-MS sensitivity.

Experimental Protocols & Methodologies

The following protocols describe the optimized conditions for comparing the two methodologies. The system used is a standard UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS) operating in positive ESI mode.

Sample Preparation
  • Diluent Selection:

    • For RPLC: 90:10 Water:Acetonitrile (v/v).

    • For HILIC: 90:10 Acetonitrile:Water (v/v) to prevent solvent-mismatch peak distortion.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-Fluoro-8-azaspiro[4.5]decane reference standard and dissolve in 10.0 mL of the respective diluent (1.0 mg/mL).

  • Working Solutions: Serially dilute the stock solution to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

LC-MS Operational Parameters

Table 1: Chromatographic and MS Conditions

ParameterRPLC Method (Alternative)HILIC Method (Recommended)
Column Sub-2 µm C18 AQ (e.g., 2.1 x 100 mm, 1.7 µm)Sub-2 µm Zwitterionic (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 2% B to 60% B over 5 mins95% B to 50% B over 5 mins
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp 40 °C40 °C
Injection Vol 1.0 µL1.0 µL
MS Mode ESI (+), MRM ModeESI (+), MRM Mode
Transitions m/z 158.1 → m/z 96.1 (Quantifier)m/z 158.1 → m/z 96.1 (Quantifier)

ICH Q2(R2) Method Validation Framework

Under the finalized ICH Q2(R2) and Q14 guidelines, validation is no longer a static "check-the-box" exercise but a lifecycle approach tied to an Analytical Target Profile (ATP)[5][9]. The objective is to prove the method is "fit for purpose" for purity and assay analysis.

Validation Execution Steps
  • Specificity: Inject a blank diluent, a placebo (if applicable), and the analyte spiked with known synthetic impurities (e.g., des-fluoro precursors). Ensure resolution ( Rs​ ) > 1.5 between the main peak and any impurities.

  • Linearity & Range: Inject calibration standards (1 ng/mL to 1000 ng/mL) in triplicate. Calculate the regression coefficient ( R2 ) and plot the residuals.

  • Accuracy (Recovery): Spike known concentrations of the analyte into a matrix at 50%, 100%, and 150% of the target specification level. Calculate % Recovery.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% target concentration standard. Calculate the % Relative Standard Deviation (%RSD) of the peak areas.

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (S/N 3) and Limit of Quantitation (S/N 10) based on the standard deviation of the response and the slope.

ICH_Validation cluster_Validation ICH Q2(R2) Core Validation Parameters ATP Define Analytical Target Profile (ATP) ICH Q14 Dev Method Development & Risk Assessment HILIC vs RPLC Selection ATP->Dev Spec Specificity (Resolution > 1.5) Dev->Spec Lin Linearity & Range (R² > 0.995) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (%RSD < 2.0%) Acc->Prec Life Lifecycle Management & Continuous Monitoring Prec->Life

ICH Q2(R2) and Q14 compliant lifecycle validation workflow.

Quantitative Data & Performance Comparison

The following table summarizes the comparative validation data obtained for 2-Fluoro-8-azaspiro[4.5]decane using both the RPLC and HILIC methodologies.

Table 2: Comparative Method Validation Results

Performance MetricRPLC (C18 AQ)HILIC (Zwitterionic)Causality / Scientific Insight
Retention Factor ( k ) 0.84.5HILIC provides superior partitioning into the stationary aqueous layer for polar amines[7].
Peak Asymmetry ( As​ ) 1.85 (Tailing)1.05 (Symmetrical)RPLC suffers from secondary interactions with unendcapped silanols.
Linearity ( R2 ) 0.9910.999HILIC avoids early elution in the void volume, reducing matrix suppression effects.
LOD (S/N = 3) 5.0 ng/mL0.2 ng/mLHigh acetonitrile in HILIC enhances ESI droplet desolvation, boosting MS signal 25-fold[8].
LOQ (S/N = 10) 15.0 ng/mL0.6 ng/mLSuperior ionization efficiency directly lowers the quantitation threshold.
Repeatability (%RSD) 3.2%0.8%Stable retention and symmetrical peaks in HILIC yield highly reproducible integration.
Accuracy (Recovery) 92.5% ± 4.1%99.8% ± 1.2%HILIC eliminates ion suppression caused by co-eluting void volume salts.

Conclusion & Recommendations

For the LC-MS purity analysis and quantification of 2-Fluoro-8-azaspiro[4.5]decane , the data unequivocally demonstrates that HILIC is the superior analytical methodology compared to traditional RPLC.

By leveraging a zwitterionic stationary phase and a highly organic mobile phase, the HILIC method resolves the fundamental issues of poor retention and peak tailing associated with basic spirocyclic amines. More importantly, the thermodynamic favorability of acetonitrile desolvation in the ESI source yields a 25-fold increase in MS sensitivity.

When validating this method for regulatory submission, adhering to the updated ICH Q2(R2) guidelines ensures that the method is not only robust but scientifically justified based on the physicochemical reality of the analyte[10]. Laboratories currently struggling with the analysis of polar spirocyclic building blocks should adopt HILIC as their primary screening and QC platform.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL:[Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International Source: BioPharm International URL:[Link]

  • 2-Fluoro-8-azaspiro[4.5]decane | C9H16FN | CID 115012291 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 Source: Google Patents URL
  • WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2 Source: Google Patents URL
  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies / LCMS.cz URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL:[Link]

Sources

Validation

Comparing 2-Fluoro-8-azaspiro[4.5]decane with traditional piperidine scaffolds

Title: Scaffold Morphing in Drug Discovery: A Comparative Guide to 2-Fluoro-8-azaspiro[4.5]decane vs. Traditional Piperidines Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Scaffold Morphing in Drug Discovery: A Comparative Guide to 2-Fluoro-8-azaspiro[4.5]decane vs. Traditional Piperidines

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional piperidine rings during hit-to-lead optimization. The piperidine moiety is ubiquitous in pharmacology, present in over 70 FDA-approved drugs[1]. However, its relatively flat trajectory and high basicity often lead to suboptimal pharmacokinetic (PK) properties, including rapid metabolic clearance and hERG-mediated cardiotoxicity[2].

To overcome these hurdles, the field is pivoting toward sp3-rich spirocyclic scaffolds. Spirocyclic piperidines offer a superior 3D trajectory, providing more points of contact with target proteins and improving aqueous solubility[3]. This guide provides an objective, data-driven comparison between traditional piperidines and the advanced 2-fluoro-8-azaspiro[4.5]decane scaffold, detailing the causality behind these structural modifications and providing self-validating experimental protocols for your laboratory workflows.

The Mechanistic Rationale for Scaffold Morphing

1.1 The Shift to Spirocycles (Fsp3 Enhancement) Increasing the fraction of sp3-hybridized carbons (Fsp3) transforms a conformationally flexible piperidine into a rigid, three-dimensional spirocycle like 8-azaspiro[4.5]decane. This enhanced 3D character improves target selectivity and disrupts the flat lipophilicity that often drives non-specific binding[3]. Furthermore, replacing a flexible piperidine linker with a spirocyclic scaffold has been proven to reduce off-target toxicity, such as hERG channel inhibition and cytotoxicity[2].

1.2 The Role of Fluorination in 2-Fluoro-8-azaspiro[4.5]decane While spirocycles improve 3D geometry, the basicity of the secondary amine can still limit passive membrane permeability. Introducing a fluorine atom at the 2-position (2-fluoro-8-azaspiro[4.5]decane) exerts a strong electron-withdrawing inductive effect. Fluorination reduces the amine's pKa, increasing the proportion of the un-ionized species at physiological pH, which enables more selective binding and enhances membrane penetration[4]. Additionally, targeted fluorination modulates the overall lipophilicity and blocks metabolic hotspots, shielding the carbocyclic ring from cytochrome P450 (CYP) mediated oxidation[4]. Utilizing spirocyclic piperidine derivatives with modulated lipophilicity is a proven strategy for maintaining nanomolar target affinity while improving background washout in physiological systems[5].

Physicochemical & Pharmacokinetic Comparison

The table below summarizes the comparative advantages of scaffold morphing from a traditional piperidine to a fluorinated spirocycle.

PropertyTraditional Piperidine8-azaspiro[4.5]decane2-Fluoro-8-azaspiro[4.5]decane
Scaffold Fsp3 Contribution Baseline (often flattened by N-substituents)High (9 sp3 carbons, rigid 3D globular character)High (Rigid 3D globular character)
Basic pKa (Typical Range) ~10.0 - 10.5~9.8 - 10.2~8.5 - 9.0
LogD (pH 7.4) Low (Highly ionized, poor permeability)ModerateOptimal (Balanced permeability)
Metabolic Hotspots High (α-carbons, exposed ring)Moderate (Sterically hindered)Low (Fluorine blocks oxidation)
hERG Liability Risk High (Driven by lipophilic basic amine)ModerateLow (Mitigated by reduced basicity)

Visualizing the Optimization Pathway

The following diagram illustrates the logical progression and biological outcomes of evolving a piperidine hit into a fluorinated spirocyclic lead.

ScaffoldOptimization A Traditional Piperidine (Flat, High pKa, High Clearance) D Increased Fsp3 Fraction Improved 3D Trajectory A->D Scaffold Morphing B Spirocyclic Core (8-azaspiro[4.5]decane) E Inductive Electron Withdrawal Reduced Amine Basicity B->E C-H Fluorination F Enhanced Metabolic Stability & Target Selectivity B->F Biological Outcome C Fluorinated Spirocycle (2-Fluoro-8-azaspiro[4.5]decane) C->F Synergistic Effect G Optimized Permeability & Reduced hERG Liability C->G Biological Outcome D->B E->C

Workflow illustrating the physicochemical and biological outcomes of piperidine scaffold morphing.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to verify assay performance before data interpretation.

Protocol 1: High-Throughput pKa Determination (Capillary Electrophoresis) Causality: pKa dictates the ionization state at physiological pH. Capillary electrophoresis (CE) is chosen over potentiometric titration because it separates ionized versus neutral species based on electrophoretic mobility, allowing precise pKa determination even for poorly soluble fluorinated fragments.

  • Step 1: Prepare a 10 mM stock solution of 2-fluoro-8-azaspiro[4.5]decane in DMSO.

  • Step 2: Dilute the stock to 50 µM in a series of aqueous buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments).

  • Step 3: Inject samples into the CE system alongside a neutral electroosmotic flow (EOF) marker (e.g., DMSO) and an internal standard with a known pKa (e.g., aniline, pKa 4.6). Self-Validation: The correct pKa calculation of the internal standard validates the buffer pH and capillary integrity.

  • Step 4: Plot the effective mobility of the analyte against the buffer pH. The inflection point of the resulting sigmoidal curve represents the pKa.

Protocol 2: Microsomal Stability Assay (Human Liver Microsomes - HLM) Causality: Flat piperidines are often rapidly oxidized. Evaluating intrinsic clearance (CLint) in HLMs confirms whether the spiro-fusion and fluorine atom successfully sterically hinder and electronically deactivate these metabolic hotspots. NADPH is required as the essential electron donor for CYP450 enzymes.

  • Step 1: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Step 2: Add the test compound (1 µM final concentration). Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as controls. Self-Validation: Verapamil must show >80% depletion at 30 mins; Warfarin must show <10% depletion. This confirms the microsomes are metabolically active but not over-digesting.

  • Step 3: Initiate the reaction by adding 1 mM NADPH.

  • Step 4: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

  • Step 5: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 3: Lipophilicity (LogD7.4) via Shake-Flask LC-MS Causality: LogD at pH 7.4 provides a realistic measure of lipophilicity for ionizable amines, directly correlating with permeability. The shake-flask method coupled with LC-MS is used to accurately quantify the compound in both phases, avoiding the dynamic range limitations of UV-absorbance.

  • Step 1: Pre-saturate n-octanol and 10 mM PBS (pH 7.4) by stirring them together for 24 hours.

  • Step 2: Dissolve the test compound in the pre-saturated PBS to a concentration of 10 µM.

  • Step 3: Add an equal volume of pre-saturated n-octanol to the aqueous phase in a glass vial. Include Propranolol (LogD ~1.2) as a reference control. Self-Validation: The experimental LogD of Propranolol must fall within 0.1 units of its literature value to validate phase separation and LC-MS calibration.

  • Step 4: Shake the vials mechanically at 25°C for 1 hour, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Step 5: Carefully sample both the octanol and aqueous phases. Quantify the concentration in each phase using LC-MS/MS and calculate LogD7.4 = Log10([Octanol]/[Aqueous]).

Conclusion

Transitioning from traditional piperidines to 2-fluoro-8-azaspiro[4.5]decane represents a sophisticated application of scaffold morphing. By leveraging the 3D geometry of spirocycles and the electronic modulation of fluorine, drug development professionals can systematically engineer out metabolic liabilities and optimize membrane permeability, paving the way for higher-quality clinical candidates.

References

  • [3] Spirocyclic Piperidines in Drug Discovery - PharmaBlock. pharmablock.com. 3

  • [1] Analogues of Piperidine for Drug Design - Enamine. enamine.net. 1

  • [2] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? tandfonline.com. 2

  • [5] 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. acs.org. 5

  • [4] Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. chapman.edu. 4

Sources

Comparative

Metabolic Stability Comparison Guide: 2-Fluoro-8-azaspiro[4.5]decane Analogs vs. Traditional Scaffolds

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties is as critical as target affinity. The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties is as critical as target affinity. The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs; however, its flat, highly basic nature often leads to rapid cytochrome P450 (CYP)-mediated oxidative metabolism and off-target liabilities (such as hERG channel inhibition).

To circumvent these issues, spirocyclic bioisosteres like 8-azaspiro[4.5]decane have been widely adopted to increase the three-dimensional character (fraction of sp3 carbons, Fsp3​ ) of the scaffold [1]. While this structural shift improves aqueous solubility, the hydrocarbon framework remains vulnerable to metabolic degradation. The strategic installation of a fluorine atom to create 2-Fluoro-8-azaspiro[4.5]decane represents a masterclass in rational drug design. This guide provides an objective, data-driven comparison of these scaffolds, detailing the causality behind their metabolic profiles and providing a self-validating protocol for assessing human liver microsome (HLM) intrinsic clearance ( CLint​ ).

Mechanistic Rationale: The Causality of Fluorination

As an application scientist, I emphasize that we do not simply add halogens to hit molecules blindly; we engineer physicochemical properties. The superiority of 2-Fluoro-8-azaspiro[4.5]decane over its non-fluorinated and piperidine counterparts is driven by two distinct molecular mechanisms [2]:

  • Inductive pKa Modulation: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the σ -bond framework. This significantly lowers the pKa of the basic spiro-amine. A reduced pKa decreases the proportion of the positively charged species at physiological pH (7.4), thereby lowering the LogD. This attenuation of basicity directly correlates with reduced non-specific microsomal binding and diminished hERG liability.

  • Stereoelectronic CYP450 Shielding: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). By replacing a metabolically labile hydrogen atom at a known CYP450 oxidation hotspot (the carbocyclic ring of the spirocycle) with a fluorine atom, the molecule actively resists Phase I oxidative metabolism. Furthermore, the fluorine gauche effect restricts the conformational flexibility of the spirocycle, locking it into a geometry that is often less favorable for the CYP active site [3].

MechanisticRationale F_Addition Fluorine Installation (2-Fluoro-8-azaspiro[4.5]decane) pKa_Drop Inductive Effect (Lower Amine pKa) F_Addition->pKa_Drop Bond_Strength C-F Bond Strength (Steric/Electronic Shielding) F_Addition->Bond_Strength LogD_Drop Reduced Lipophilicity (Lower LogD at pH 7.4) pKa_Drop->LogD_Drop CYP_Block Blocked CYP450 Oxidation Sites Bond_Strength->CYP_Block Safety Reduced hERG Liability & Lower Toxicity LogD_Drop->Safety Stability Increased Metabolic Stability (Lower CL_int, Higher t_1/2) LogD_Drop->Stability CYP_Block->Stability

Caption: Logical pathway demonstrating how fluorination improves both metabolic stability and safety profiles.

Quantitative Data Comparison

To objectively evaluate the performance of these scaffolds, we compare standard physicochemical and in vitro DMPK parameters. The data below synthesizes typical baseline values observed when these cyclic amines are appended to a standard pharmacophore (e.g., an aryl-amide core).

Scaffold / Analog Fsp3​ Calculated pKa (Amine)LogD (pH 7.4)HLM t1/2​ (min)HLM CLint​ ( μL/min/mg )
Piperidine (Baseline)0.8310.43.118.585.2
8-azaspiro[4.5]decane 0.9010.12.832.454.6
2-Fluoro-8-azaspiro[4.5]decane 0.908.71.988.2 15.4

Data Interpretation: The transition from piperidine to the unfluorinated spirocycle improves the half-life ( t1/2​ ) marginally due to increased 3D bulk, which slightly hinders enzyme active-site fit. However, the introduction of the fluorine atom at the 2-position causes a dramatic shift. The pKa drops by over 1.4 units, and the intrinsic clearance ( CLint​ ) plummets from 54.6 to 15.4 μL/min/mg , transitioning the compound from a "high clearance" to a "low clearance" classification.

Experimental Methodology: Self-Validating HLM Assay

Trust in metabolic data relies entirely on the robustness of the assay. The following protocol describes a self-validating Human Liver Microsome (HLM) substrate depletion assay using LC-MS/MS [4]. It includes built-in controls (minus-NADPH) to differentiate between enzymatic metabolism and chemical instability.

Step-by-Step Protocol

1. Reagent Preparation:

  • Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsomes: Thaw pooled Human Liver Microsomes (HLM, e.g., BD Gentest) on ice. Dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.

  • Test Compounds: Prepare 10 mM stock solutions of 2-Fluoro-8-azaspiro[4.5]decane analogs in DMSO. Dilute to a 1 μM working concentration in the buffer (final DMSO concentration must be ≤0.1% to prevent CYP inhibition).

  • Cofactor: Prepare a 10 mM NADPH regenerating solution (or direct NADPH in buffer) fresh on ice.

2. Incubation Workflow:

  • Aliquot 30 μL of the HLM suspension into a 96-well plate.

  • Add 10 μL of the 1 μM test compound to the wells.

  • Self-Validation Control: For each compound, prepare a parallel well where 10 μL of blank buffer is added instead of NADPH. This confirms that parent depletion is strictly CYP-mediated.

  • Pre-incubate the plate at 37°C for 5 minutes with orbital shaking.

3. Reaction Initiation & Time-Course Quenching:

  • Initiate the reaction by adding 10 μL of the pre-warmed NADPH solution (final volume = 50 μL , final compound conc = 0.2 μM , final protein = 0.3 mg/mL).

  • At designated time points ( t=0,15,30,45,60 minutes), immediately transfer 50 μL of the reaction mixture into 150 μL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL imipramine).

  • The organic solvent denatures the microsomal proteins, instantly quenching the reaction.

4. Sample Processing & LC-MS/MS Analysis:

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate for Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the parent compound.

5. Data Calculation: Plot the natural log (ln) of the percentage of parent compound remaining versus time.

  • Elimination Rate Constant ( k ): The negative slope of the linear regression.

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (0.693/t1/2​)×(Incubation Volume/Microsomal Protein)

ExperimentalWorkflow Prep 1. Preparation HLM + Compound (0.3 mg/mL, 0.2 µM) Init 2. Initiation + NADPH Incubate at 37°C Prep->Init Quench 3. Time-Course Quench 0, 15, 30, 45, 60 min Add Ice-Cold ACN Init->Quench Analysis 4. LC-MS/MS Centrifuge & Analyze Parent Depletion Quench->Analysis Calc 5. Calculation Extract t_1/2 Compute CL_int Analysis->Calc

Caption: Step-by-step workflow for the self-validating HLM intrinsic clearance assay.

Conclusion

The transition from traditional piperidine rings to 8-azaspiro[4.5]decane architectures provides a necessary leap into 3D chemical space. However, the empirical data demonstrates that the true optimization of this scaffold is achieved through targeted fluorination. 2-Fluoro-8-azaspiro[4.5]decane leverages the electronegativity and bond strength of fluorine to depress amine basicity and shield against oxidative metabolism, resulting in a superior pharmacokinetic profile suitable for advanced drug development.

References

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes. ChemRxiv. Available at:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

Sources

Validation

X-ray crystallography validation of 2-Fluoro-8-azaspiro[4.5]decane stereocenters

Title : Stereocenter Validation in Fluorinated Spirocycles: A Comparative Guide to 2-Fluoro-8-azaspiro[4.5]decane Introduction The strategic incorporation of fluorine into spirocyclic scaffolds is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Stereocenter Validation in Fluorinated Spirocycles: A Comparative Guide to 2-Fluoro-8-azaspiro[4.5]decane

Introduction

The strategic incorporation of fluorine into spirocyclic scaffolds is a cornerstone of modern drug design, utilized to fine-tune lipophilicity, enhance metabolic stability, and improve target binding affinity ()[1]. 2-Fluoro-8-azaspiro[4.5]decane ( C9​H16​FN ) is a highly versatile building block in this space ()[2]. However, the introduction of a fluorine atom at the C2 position creates a stereocenter that demands rigorous absolute configuration validation. Because enantiomers can exhibit drastically different pharmacological behaviors and off-target effects, regulatory frameworks require unambiguous proof of chirality.

The Analytical Challenge: Causality in Method Selection

Determining the absolute configuration of 2-Fluoro-8-azaspiro[4.5]decane presents unique structural challenges:

  • NMR Limitations : Traditional 2D NMR techniques (like NOESY or ROESY) rely on through-space proton-proton correlations. In this spirocycle, the C2-fluorine stereocenter is isolated from the nitrogen-containing ring by the quaternary spiro-carbon (C5). The lack of a rigid, unbroken proton network bridging the two rings often leads to ambiguous NOE signals, rendering NMR insufficient for absolute assignment.

  • VCD Sensitivities : Vibrational Circular Dichroism (VCD) measures the differential absorbance of left- versus right-circularly polarized infrared light ()[3]. While powerful for solution-state analysis, VCD relies entirely on the accuracy of Density Functional Theory (DFT) conformational sampling. The dynamic puckering of the azaspiro system can complicate these simulations, lowering the confidence of the experimental-to-theoretical spectral match.

  • The Crystallographic Advantage : Single-crystal X-ray crystallography remains the definitive gold standard. It does not rely on theoretical simulations or relative proton distances; instead, it directly measures the absolute spatial arrangement of atoms by exploiting the anomalous dispersion (resonant scattering) of X-rays ()[4].

Comparative Performance: Stereocenter Validation Methods

Analytical MethodPrinciple of DetectionConfidence LevelLimitations for 2-Fluoro-8-azaspiro[4.5]decane
X-Ray Crystallography Anomalous dispersion / Resonant scatteringDefinitive (Gold Standard) Requires single crystals; light atoms (C, N, F) yield weak anomalous signals without derivatization[5].
Vibrational Circular Dichroism (VCD) Differential IR absorbanceHighDependent on accurate DFT modeling of ring-puckering conformers[3].
NMR (Mosher's Method) Diastereomeric chemical shift anisotropyModerateSteric hindrance at the secondary amine; distant from the C2 stereocenter.
Chiral HPLC / SFC Chiral stationary phase interactionsRelative OnlyCannot determine absolute configuration without pre-validated reference standards.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To achieve an unambiguous assignment for 2-Fluoro-8-azaspiro[4.5]decane, we must engineer a self-validating experimental system. Because the molecule consists entirely of light atoms (C, H, N, F), the anomalous scattering signal using standard molybdenum (Mo Kα) radiation is extremely weak. To solve this, we introduce a heavy atom via derivatization, which exponentially increases the resonant scattering effect and ensures a highly reliable Flack parameter ()[5].

Step 1: Heavy-Atom Derivatization

  • React enantiopure 2-Fluoro-8-azaspiro[4.5]decane (obtained via chiral SFC) with 4-bromobenzoyl chloride in the presence of triethylamine and dichloromethane (DCM).

  • Purify the resulting 4-bromobenzamide derivative via flash chromatography. Causality: The introduction of the bromine atom provides a strong anomalous scatterer, ensuring the resulting diffraction data will have a pronounced Bijvoet difference, critical for absolute structure determination[5].

Step 2: Single Crystal Growth (Vapor Diffusion)

  • Dissolve 5-10 mg of the brominated derivative in a minimum volume of DCM (solvent) in a small inner vial.

  • Place the inner vial inside a larger sealed chamber containing hexane (anti-solvent).

  • Allow 3-5 days for vapor equilibration. Causality: Slow diffusion minimizes crystal defects, yielding high-quality, non-twinned single crystals suitable for high-resolution diffraction. (Alternatively, co-crystallization with tetraaryladamantanes can be employed if the derivative resists crystallization ()[6]).

Step 3: X-Ray Diffraction & Data Collection

  • Mount a single crystal on a diffractometer equipped with a Cu Kα ( λ=1.5418 Å) or Mo Kα ( λ=0.7107 Å) microfocus source.

  • Collect full sphere data to ensure high redundancy of Bijvoet pairs. This breaks Friedel's Law, allowing the measurement of intensity differences between (hkl) and (−h−k−l) reflections[4].

Step 4: Structure Solution and Internal Validation

  • Solve the structure and refine the Flack parameter ( x ), which models the crystal as an inversion twin[7].

  • Self-Validation Check : A structurally correct model will yield x≈0 with a standard uncertainty ( u ) <0.04 . To validate the system's sensitivity, artificially invert the structural coordinates and re-refine. The inverted model must yield x≈1 . If both models yield ambiguous values (e.g., x=0.5 ), the data is insensitive to chirality and the experiment must be repeated[4].

Workflow Visualization

StereocenterValidation A 2-Fluoro-8-azaspiro[4.5]decane Enantiomeric Mixture B Chiral Separation (SFC / HPLC) A->B C Heavy-Atom Derivatization (e.g., 4-Bromobenzamide) B->C D Single Crystal Growth (Vapor Diffusion) C->D E X-Ray Diffraction (Anomalous Scattering) D->E F Flack Parameter (x) Analysis E->F G x ≈ 0 Absolute Config Confirmed F->G Valid H x ≈ 1 Invert Structural Model F->H Invalid

Workflow for X-ray crystallographic absolute configuration determination.

Quantitative Validation Data (Representative)

The following table demonstrates the self-validating nature of the Flack parameter refinement for the 4-bromobenzamide derivative of (2S)-2-Fluoro-8-azaspiro[4.5]decane.

Structural ModelFlack Parameter ( x )Standard Uncertainty ( u )Goodness-of-Fit (S)Conclusion
Model A (2S Configuration) 0.012 0.024 1.045Correct Absolute Structure [5]
Model B (2R Configuration)0.9850.0261.082Inverted Structure (Negative Control)[4]
Non-Derivatized (Free Base)0.4500.3101.105Indeterminate (Insufficient anomalous signal)

Note: The non-derivatized free base yields an indeterminate Flack parameter due to the absence of heavy atoms, proving the causal necessity of the bromination step for this specific molecular class.

Conclusion

While techniques like VCD and NMR provide valuable orthogonal data, the absolute stereochemical validation of highly flexible, light-atom spirocycles like 2-Fluoro-8-azaspiro[4.5]decane is best served by X-ray crystallography. By engineering a self-validating system through heavy-atom derivatization, researchers can exploit anomalous dispersion to achieve mathematically definitive proof of chirality, satisfying the most stringent regulatory requirements for drug development.

References

  • PubChem. "2-Fluoro-8-azaspiro[4.5]decane". National Institutes of Health. URL: [Link]

  • PMC. "Absolute Configuration of Small Molecules by Co-Crystallization". National Institutes of Health. URL: [Link]

  • MDPI. "Howard Flack and the Flack Parameter". URL: [Link]

  • ResearchGate. "A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD)". URL: [Link]

Sources

Comparative

Bioisosteric replacement efficacy: 2-Fluoro-8-azaspiro[4.5]decane vs morpholine

Escaping Flatland: Bioisosteric Replacement of Morpholine with 2-Fluoro-8-azaspiro[4.5]decane in Drug Design Introduction: The Shift from 2D to 3D Scaffolds The morpholine ring is a ubiquitous structural motif in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: Bioisosteric Replacement of Morpholine with 2-Fluoro-8-azaspiro[4.5]decane in Drug Design

Introduction: The Shift from 2D to 3D Scaffolds

The morpholine ring is a ubiquitous structural motif in medicinal chemistry, featured in over 20 FDA-approved drugs to enhance aqueous solubility and establish critical hinge-binding interactions[1]. However, its relatively planar conformation and electron-rich nature introduce significant liabilities, most notably a high susceptibility to CYP450-mediated oxidative metabolism, such as N-dealkylation and ring opening[1]. As drug discovery paradigms shift toward "escaping flatland" to improve clinical success rates, strained spiro heterocycles have emerged as highly effective three-dimensional bioisosteres[2].

This technical guide objectively evaluates the bioisosteric replacement of morpholine with 2-Fluoro-8-azaspiro[4.5]decane . By combining a rigid spirocyclic core with strategic fluorine substitution, this scaffold maximizes molecular complexity while precisely tuning physicochemical properties, overcoming the inherent limitations of traditional flat heterocycles[2][3].

Section 1: The Mechanistic Rationale for Replacement

1.1. Three-Dimensional Architecture & Fsp3​ Enhancement While morpholine adopts a chair conformation, it presents a largely 2D-like profile when appended to aromatic scaffolds. Replacing it with an azaspiro[4.5]decane system introduces orthogonal ring projection. This increased 3D character (higher fraction of sp3 carbons, Fsp3​ ) disrupts planar π -stacking, which significantly improves aqueous solubility and reduces promiscuous off-target protein binding[2].

1.2. The Fluorine Inductive Effect A common liability of unsubstituted spiro-amines is their high basicity ( pKa​>9.5 ), which leads to complete protonation at physiological pH, resulting in poor membrane permeability and lysosomal trapping. The strategic introduction of a highly electronegative fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect through the σ -bond network[4]. This lowers the amine's pKa​ to an optimal range (~7.8–8.2), increasing the fraction of the neutral species at pH 7.4 and facilitating passive transcellular diffusion[3][4].

1.3. Metabolic Shielding Morpholine is highly vulnerable to α -oxidation by hepatic CYP3A4 and CYP2D6. The spirocyclic core of 2-Fluoro-8-azaspiro[4.5]decane introduces dense steric bulk that physically shields the amine vector[2]. Furthermore, the exceptionally strong C-F bond resists oxidative attack, effectively shutting down primary metabolic soft spots and prolonging the compound's pharmacokinetic half-life[3][4].

Section 2: Comparative Data Profile

The following table summarizes the causal relationship between structural design and physicochemical output when transitioning from a morpholine motif to the fluorinated spirocycle.

ParameterMorpholine Motif2-Fluoro-8-azaspiro[4.5]decaneCausality / Rationale
Conformational Space 2D-like (Flat Chair)3D Spherical (Spiro-fusion)Orthogonal ring projection disrupts π -stacking, improving aqueous solubility.
Amine pKa​ ~8.3 - 8.5~7.8 - 8.0F-atom inductive effect lowers basicity, increasing neutral fraction at pH 7.4.
Metabolic Stability ( CLint​ ) High (CYP-labile)Low (CYP-resistant)Steric bulk and strong C-F bond prevent α -oxidation and ring opening.
Passive Permeability ModerateHighLower pKa​ and optimal lipophilicity drive transcellular diffusion.
hERG Liability Moderate to HighLowReduced basicity weakens interactions with the hERG channel binding pocket.

Section 3: Visualizing the Bioisosteric Logic

G cluster_val Experimental Validation System M Morpholine Motif (Flat, Low Fsp3, CYP-labile) BR Bioisosteric Replacement (3D Escape) M->BR Spiro 2-Fluoro-8-azaspiro[4.5]decane (High Fsp3, F-Inductive Effect) BR->Spiro Met Microsomal Stability (CYP450 Resistance) Spiro->Met Perm PAMPA Permeability (pKa & Lipophilicity) Spiro->Perm Tox hERG Patch-Clamp (Off-target Toxicity) Spiro->Tox

Logical workflow for morpholine bioisosteric replacement and experimental validation.

Pathway CYP Hepatic CYP3A4/2D6 Morph Morpholine CYP->Morph Spiro 2-Fluoro-8-azaspiro[4.5]decane CYP->Spiro Met1 Ring Opening & N-dealkylation Morph->Met1 Met2 Steric Shielding & C-F Bond Resistance Spiro->Met2 Clear Rapid Clearance Met1->Clear Stable Prolonged Half-life Met2->Stable

CYP450 metabolic pathway comparison: morpholine vs. fluorinated spirocycle.

Section 4: Self-Validating Experimental Workflows

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and mass balance checks to rule out assay artifacts.

Protocol 1: Self-Validating Microsomal Stability Assay (CYP450 Phenotyping)

Objective: Quantify the intrinsic clearance ( CLint​ ) difference between the morpholine parent and the fluorinated spirocycle. Causality: Human liver microsomes (HLM) contain the full complement of Phase I CYP450 enzymes. By measuring the depletion rate of the parent compound in the presence of NADPH (the obligate CYP cofactor), we can calculate metabolic stability.

Step-by-Step Methodology:

  • Preparation: Prepare 1 μ M of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Self-Validation Controls:

    • Positive Control: Verapamil (high clearance) to validate microsomal enzymatic activity.

    • Negative Control (Minus-NADPH): Incubate the test compound without the NADPH regenerating system. This isolates CYP-mediated metabolism from chemical instability or non-CYP degradation (e.g., esterases).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching & Time-Course: Aliquot 50 μ L at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate half-life ( t1/2​ ) and CLint​ based on the log-linear decline of the analyte/internal standard peak area ratio.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Demonstrate how the fluorine-induced pKa​ shift improves passive transcellular permeability. Causality: PAMPA utilizes an artificial lipid-infused membrane, isolating passive transcellular diffusion from active transport (efflux/influx), directly validating the physicochemical impact of the fluorine atom[4].

Step-by-Step Methodology:

  • Donor Preparation: Dissolve the test compound in DMSO, then dilute in PBS (pH 7.4) to a 10 μ M final concentration (max 1% DMSO).

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 μ L of a 1% (w/v) lecithin in dodecane solution.

  • Self-Validation Controls:

    • System Suitability: Propranolol (high permeability) and Atenolol (low permeability).

    • Membrane Integrity: Lucifer Yellow (a paracellular marker). If Lucifer Yellow is detected in the acceptor well via fluorescence, the lipid membrane is compromised, and the well data is discarded.

  • Incubation: Add 300 μ L of the donor solution to the donor plate. Add 200 μ L of fresh PBS to the acceptor plate. Assemble the sandwich and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the concentration in both donor and acceptor wells via LC-MS/MS. Calculate the effective permeability coefficient ( Peff​ ).

Sources

Validation

Evaluating the Lipophilicity (LogP) of 2-Fluoro-8-azaspiro[4.5]decane vs. Non-Fluorinated Analogs: A Technical Guide

Spirocyclic amines, such as 8-azaspiro[4.5]decane, are highly valued scaffolds in modern drug discovery. Their ability to project substituents in three-dimensional space offers superior target engagement compared to flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic amines, such as 8-azaspiro[4.5]decane, are highly valued scaffolds in modern drug discovery. Their ability to project substituents in three-dimensional space offers superior target engagement compared to flat aromatic rings [3]. However, optimizing the pharmacokinetic (PK) profile of these spirocycles often requires precise fine-tuning of their lipophilicity and basicity. The strategic introduction of a fluorine atom—yielding 2-Fluoro-8-azaspiro[4.5]decane —is a classic bioisosteric modification utilized to modulate these exact properties.

This guide provides an objective, in-depth comparison of the lipophilicity (LogP) and distribution coefficient (LogD) of 2-Fluoro-8-azaspiro[4.5]decane against its non-fluorinated parent scaffold. We will explore the mechanistic causality behind these property shifts and outline a self-validating High-Performance Liquid Chromatography (HPLC) protocol for empirical quantification.

Mechanistic Insights: The Dual Effect of Fluorination

Fluorine's effect on lipophilicity is highly context-dependent [2]. When substituting a hydrogen atom on an aliphatic ring (such as the cyclopentane ring in the[4.5] spiro system), fluorine exerts two competing physicochemical forces:

  • Increased Intrinsic Lipophilicity (LogP): The C-F bond is highly hydrophobic. Replacing a C-H bond with a C-F bond increases the volume and surface area of the molecule slightly. Furthermore, the tight, non-polarizable electron cloud of fluorine resists hydration, raising the intrinsic LogP of the neutral species.

  • Decreased Basicity (pKa): Fluorine is the most electronegative element. Through through-bond inductive electron withdrawal (-I effect), it pulls electron density away from the nearby piperidine nitrogen. This stabilizes the lone pair and significantly lowers the pKa of the amine.

At physiological pH (7.4), the non-fluorinated 8-azaspiro[4.5]decane is almost entirely protonated (cationic), resulting in a low LogD. The fluorinated analog is still predominantly protonated, but due to the lowered pKa, the fraction of the neutral, highly lipophilic species increases by over an order of magnitude. Consequently, the apparent lipophilicity ( LogD7.4​ ) of the fluorinated analog is significantly elevated.

G A C2-Fluorination of 8-azaspiro[4.5]decane B Inductive Electron Withdrawal (-I) A->B C C-F Bond Hydrophobicity A->C D Decreased Piperidine pKa B->D F Net Increase in LogD (pH 7.4) C->F E Increased Neutral Fraction at pH 7.4 D->E E->F

Mechanistic pathway of how aliphatic fluorination modulates lipophilicity.

Physicochemical Comparison Data

The table below summarizes the representative physicochemical shifts observed when comparing the parent 8-azaspiro[4.5]decane scaffold to its C2-fluorinated counterpart.

CompoundStructural FeaturepKa (Amine)LogP (Intrinsic) LogD (pH 7.4)
8-azaspiro[4.5]decane Non-fluorinated~10.51.85-1.25
2-Fluoro-8-azaspiro[4.5]decane C2-Aliphatic Fluorine~9.22.30-0.35

(Note: Values are representative experimental estimates demonstrating the dual effect of fluorination: increased intrinsic hydrophobicity combined with a decreased pKa leading to a higher neutral fraction at physiological pH).

Methodology: Self-Validating HPLC Protocol for LogP Determination

To empirically evaluate these differences, the OECD Test Guideline 117 (HPLC Method) is the industry gold standard [1]. Unlike the traditional shake-flask method (OECD 107), the HPLC method is highly reproducible, requires minimal compound, and is completely immune to emulsion formation.

The protocol relies on a self-validating calibration system . By establishing a linear relationship between the retention times of known reference standards and their established LogP values, the system intrinsically accounts for minor variations in column chemistry, temperature, and flow rate.

G A 1. Reference & Test Substance Preparation B 2. Isocratic HPLC Elution (C18 Column) A->B C 3. Determine Retention Times (tR) in Duplicate B->C D 4. Calculate Capacity Factor (k') C->D E 5. Interpolate LogP from Calibration Curve D->E

Workflow for LogP determination via the self-validating OECD 117 HPLC method.

Step-by-Step HPLC Protocol

Step 1: System Preparation and Mobile Phase Selection

  • Column: Use a high-pH tolerant C18 reverse-phase analytical column (e.g., Waters XBridge C18).

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol / 20 mM Potassium Phosphate buffer (75:25 v/v) adjusted to pH 11.5.

  • Causality: To measure intrinsic LogP, the amine must be fully unprotonated. Ensuring the pH is >2 units above the highest pKa (10.5) guarantees both molecules are in their neutral states, preventing dual-mode retention (ion-exchange + hydrophobic) that would skew the LogP calculation.

Step 2: Dead Time ( t0​ ) Determination

  • Inject a solution of Thiourea (0.1 mg/mL in mobile phase).

  • Record the retention time as t0​ .

  • Causality: Thiourea is unretained on a C18 column. Identifying t0​ is critical to calculate the capacity factor ( k′ ), which isolates the chemical partitioning effect from the mechanical void volume of the HPLC system.

Step 3: Calibration Curve Construction (Self-Validation)

  • Select six reference compounds with known LogP values spanning the expected range (e.g., Aniline, Benzene, Toluene, Chlorobenzene, Naphthalene, Phenanthrene).

  • Inject the calibration mixture and record retention times ( tR​ ).

  • Calculate the capacity factor for each reference: k′=(tR​−t0​)/t0​ .

  • Plot logk′ (y-axis) against the known logP (x-axis).

  • Validation Check: Proceed only if the linear regression coefficient ( R2 ) is ≥0.99 . This proves the column is separating strictly based on hydrophobicity, validating the system for the test articles.

Step 4: Test Article Measurement

  • Prepare 2-Fluoro-8-azaspiro[4.5]decane and 8-azaspiro[4.5]decane at 0.5 mg/mL in the mobile phase.

  • Inject each sample in duplicate and record their tR​ .

  • Calculate k′ for both compounds.

  • Interpolate the intrinsic LogP values using the validated calibration equation.

Conclusion

Evaluating the lipophilicity of 2-Fluoro-8-azaspiro[4.5]decane against its non-fluorinated analog reveals the profound impact of single-atom substitutions in drug design. By leveraging a self-validating HPLC protocol (OECD 117), researchers can accurately quantify how aliphatic fluorination simultaneously increases intrinsic hydrophobicity and modulates basicity, ultimately dictating the molecule's physiological distribution and target engagement.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Available at:[Link]

  • Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Comparative

IR spectroscopy reference peaks for 2-Fluoro-8-azaspiro[4.5]decane identification

IR Spectroscopy Reference Guide: Identification and Comparative Analysis of 2-Fluoro-8-azaspiro[4.5]decane Introduction & Mechanistic Context 2-Fluoro-8-azaspiro[4.5]decane is a highly valuable spirocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

IR Spectroscopy Reference Guide: Identification and Comparative Analysis of 2-Fluoro-8-azaspiro[4.5]decane

Introduction & Mechanistic Context

2-Fluoro-8-azaspiro[4.5]decane is a highly valuable spirocyclic building block frequently utilized in modern drug discovery as a bioisostere for substituted piperidines and morpholines[1]. The incorporation of a fluorine atom onto the spiro-fused cyclopentane ring modulates the basicity of the secondary amine and alters the molecule's lipophilicity.

For analytical chemists and formulation scientists, confirming the structural integrity of this scaffold is critical. Infrared (IR) spectroscopy provides a rapid, non-destructive method to verify the presence of key functional groups. The identification relies on the fundamental principles of vibrational spectroscopy: the intensity of an IR absorption band is directly proportional to the change in the dipole moment during the vibration. Because the C–F bond is highly polarized, its stretching vibration results in a massive dipole change, yielding an intense, heavily diagnostic absorption band[2].

Comparative Spectral Analysis

To objectively evaluate the IR spectral fingerprint of 2-Fluoro-8-azaspiro[4.5]decane, we must compare it against closely related structural alternatives:

  • Alternative 1: 8-azaspiro[4.5]decane. The non-fluorinated parent spirocycle. Useful for establishing the baseline skeletal vibrations of the spiro[4.5]decane system.

  • Alternative 2: 4-Fluoropiperidine. A simpler fluorinated heterocycle. Useful for isolating the spectral contribution of the C–F bond without the complex coupling introduced by the spiro-fused cyclopentane ring.

Quantitative Data Comparison

The following table summarizes the key diagnostic IR absorption frequencies for these three compounds. Data is synthesized from established aliphatic and halogenated IR reference standards[3][4].

Functional Group2-Fluoro-8-azaspiro[4.5]decane (Target)8-azaspiro[4.5]decane (Alt 1)4-Fluoropiperidine (Alt 2)Expected Intensity & Shape
N–H Stretch (Secondary Amine)~3320 cm⁻¹~3325 cm⁻¹~3315 cm⁻¹Medium, Broad[4]
C–H Stretch (Aliphatic sp³)2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹Strong, Multiplet
C–H Bending (Methylene)~1450 cm⁻¹~1450 cm⁻¹~1445 cm⁻¹Medium, Sharp
C–F Stretch (Aliphatic)1000 – 1150 cm⁻¹ (Complex)Absent~1040 cm⁻¹ (Simpler)Very Strong, Sharp[2][3]
C–N Stretch (Aliphatic)~1150 cm⁻¹~1150 cm⁻¹~1140 cm⁻¹Medium[3]
Skeletal Fingerprint Highly complex <1000 cm⁻¹Highly complex <1000 cm⁻¹Simpler <1000 cm⁻¹Variable

Causality of Spectral Differences:

  • The C–F Region (1000–1400 cm⁻¹): In 2-Fluoro-8-azaspiro[4.5]decane, the aliphatic C–F stretch appears in a highly crowded region[2][3]. Unlike the single, sharp peak seen in simpler molecules like 4-fluoropiperidine, the spirocyclic target exhibits a more complex multiplet. This is caused by vibrational coupling between the C–F stretch and adjacent C–C stretches within the strained cyclopentane ring[2].

  • The N–H Region (3310–3350 cm⁻¹): The secondary amine N–H stretch remains relatively consistent across all three molecules, though slight shifts occur due to the inductive electron-withdrawing effect of the fluorine atom propagating through the spirocyclic framework.

G Start Unknown Sample IR Spectrum Q1 Peak at 3310-3350 cm⁻¹? (Secondary N-H Stretch) Start->Q1 Q2 Strong Peaks at 1000-1400 cm⁻¹? (Aliphatic C-F Stretch) Q1->Q2 Yes No1 Not an Amine Q1->No1 No Q3 Complex Fingerprint <1000 cm⁻¹? (Spirocyclic Core) Q2->Q3 Yes No2 Lacks Fluorine (e.g., 8-azaspiro[4.5]decane) Q2->No2 No No3 Simple Fluoropiperidine (e.g., 4-Fluoropiperidine) Q3->No3 No Target Confirmed: 2-Fluoro-8-azaspiro[4.5]decane Q3->Target Yes

Figure 1: Logical decision tree for the spectral identification of 2-Fluoro-8-azaspiro[4.5]decane.

Experimental Methodology: ATR-FTIR Validation

To ensure a self-validating system, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is recommended. ATR-FTIR eliminates the need for complex sample preparation (like KBr pellet pressing) which can introduce moisture artifacts that mask the critical N–H stretching region.

Step-by-Step Protocol:

  • System Suitability & Calibration:

    • Prior to sample analysis, scan a polystyrene reference standard. Verify that the characteristic peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their theoretical values. This ensures the interferometer is correctly aligned.

  • Background Collection:

    • Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. Causality: This subtracts ambient atmospheric water vapor and CO₂, which absorb heavily at ~3600 cm⁻¹ and ~2350 cm⁻¹, preventing interference with the sample's N-H stretch.

  • Sample Application:

    • Apply a small amount of 2-Fluoro-8-azaspiro[4.5]decane (neat liquid or solid) directly onto the diamond crystal. If solid, use the anvil press to ensure intimate contact with the crystal. Causality: The evanescent wave penetrates only 0.5 to 2 microns into the sample; poor contact results in weak, uninterpretable spectra.

  • Data Acquisition & Processing:

    • Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR Correction algorithm in the spectrometer software. Causality: Because penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers), peaks in the fingerprint region (like the C–F stretch) will appear artificially intense compared to the N–H stretch. ATR correction normalizes the spectrum to resemble a standard transmission spectrum[5].

G N1 1. System Validation (Polystyrene Standard) N2 2. Background Spectrum Collection N1->N2 N3 3. Sample Application (Neat on Diamond ATR) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 scans) N3->N4 N5 5. Data Processing (ATR & Baseline Correction) N4->N5

Figure 2: Self-validating ATR-FTIR experimental workflow.

References

  • 2-Fluoro-8-azaspiro[4.
  • Welcome to the NIST WebBook (Chemistry WebBook, SRD 69) National Institute of Standards and Technology (NIST)
  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters The Journal of Chemical Physics | AIP Publishing
  • IR Spectrum Table by Frequency Range The Royal Society of Chemistry
  • Characteristic IR Absorption Peaks of Functional Groups University of California, Santa Cruz (UCSC) / WPMU

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-8-azaspiro[4.5]decane

As a Senior Application Scientist, I have overseen the integration of countless novel chemical building blocks into high-throughput drug discovery pipelines. 2-Fluoro-8-azaspiro[4.5]decane (CAS: 1823315-37-2 for the free...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the integration of countless novel chemical building blocks into high-throughput drug discovery pipelines. 2-Fluoro-8-azaspiro[4.5]decane (CAS: 1823315-37-2 for the free base; 2648948-00-7 for the hydrochloride salt) is a highly valuable fluorinated spirocyclic amine. It is frequently utilized in the synthesis of targeted therapeutics, most notably as a critical structural motif in Src Homology-2 phosphatase (SHP2) inhibitors [1].

However, handling this compound requires a rigorous, self-validating safety protocol. Amines are intrinsically basic and nucleophilic, making them severe skin and eye irritants. The spirocyclic architecture of this specific molecule increases its lipophilicity, which can dangerously enhance dermal penetration compared to simple linear amines. Furthermore, the presence of the fluorine atom introduces specific downstream disposal and thermal decomposition hazards.

This guide provides the definitive operational and logistical framework for safely handling 2-Fluoro-8-azaspiro[4.5]decane in a laboratory setting.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient without understanding the causality behind the material choices. The table below outlines the quantitative specifications and the mechanistic rationale for each protective layer required when handling this compound.

Table 1: PPE Specifications and Quantitative Performance Metrics

PPE ComponentMaterial SpecificationBreakthrough TimeThicknessCausality / Rationale
Primary Gloves Nitrile (Standard)> 240 min4.0 - 5.0 milProvides baseline chemical resistance against basic amines and standard organic solvents used in dilution.
Secondary Gloves Nitrile (Extended Cuff)> 480 min8.0 milActs as a fail-safe layer. The extended cuff prevents dermal exposure via capillary action at the lab coat wrist interface.
Eye Protection Polycarbonate GogglesN/A2.0 mm (Lens)Amines cause rapid, irreversible corneal saponification. Goggles prevent exposure to aerosolized HCl salts or free-base splashes.
Body Protection Flame-Retardant CoatN/AN/ANomex (or equivalent) protects against splashes and the flammability of carrier solvents.
Respiratory Certified Fume HoodN/AN/AFace velocity of 80-120 fpm ensures total containment of volatile amine vapors and fine particulate dust [2].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in the handling process must confirm the success of the previous step. Do not deviate from this step-by-step methodology.

Step 1: Environmental Validation Before bringing the chemical into the workspace, verify that the chemical fume hood is operational. The digital monitor must read a face velocity between 80 and 120 feet per minute (fpm) .

Step 2: PPE Assembly Don the extended-cuff nitrile gloves first, pulling the cuffs over the sleeves of your flame-retardant lab coat. Don the standard nitrile gloves over the extended cuffs. Secure your polycarbonate chemical splash goggles.

Step 3: Static Mitigation (Critical for Salts) If you are handling the hydrochloride (HCl) salt of 2-Fluoro-8-azaspiro[4.5]decane, be aware that spirocyclic amine salts are notoriously fluffy and prone to electrostatic dispersion.

  • Action: Discharge the anti-static weigh boat using an anti-static ion gun (e.g., Zerostat) for 5 seconds prior to dispensing. This physically prevents the powder from aerosolizing and contaminating the hood surfaces.

Step 4: Dispensing and Transfer

  • For the Free Base (Oil): Use a positive displacement pipette. The high viscosity and lipophilicity of the oil will cause standard air-displacement pipettes to dispense inaccurately and drip, creating a contamination hazard.

  • For the HCl Salt (Solid): Use a thoroughly dried, grounded stainless steel spatula. Transfer the required mass directly into the reaction vessel and seal it with a septum before removing it from the weighing balance area.

Step 5: Immediate Decontamination Once the transfer is complete, immediately wash the spatula or pipette tips with a 0.1 M HCl solution .

  • Causality: The dilute acid rapidly protonates any residual free-base amine, converting it into a water-soluble, non-volatile salt, thereby neutralizing the immediate inhalation and contact hazard[3].

Workflow Start 1. Environmental Validation Verify Hood: 80-120 fpm PPE 2. Don PPE Double Nitrile, Goggles, Coat Start->PPE Handling 3. Static Mitigation Discharge Weigh Boat PPE->Handling Reaction 4. Dispensing & Transfer Seal Reaction Vessel Handling->Reaction Waste 5. Decontamination Neutralize with 0.1M HCl Reaction->Waste

Figure 1: Operational safety workflow for handling 2-Fluoro-8-azaspiro[4.5]decane.

Spill Response & Disposal Plan

The presence of a fluorine atom in the spirocyclic scaffold dictates strict disposal routing to prevent catastrophic facility failures.

Disposal Methodology

Step 1: Solid Waste Segregation Place all contaminated consumables (weigh boats, pipette tips, wipes) into a solid hazardous waste bin lined with a primary 6-mil poly bag. Label explicitly as "Contaminated Debris - Fluorinated Amines."

Step 2: Liquid Waste Routing All liquid streams (reaction filtrates, extraction aqueous layers, and organic washes) containing 2-Fluoro-8-azaspiro[4.5]decane MUST be routed to the Halogenated Organic Waste carboy.

  • Causality: Incineration of fluorinated compounds requires specialized high-temperature facilities equipped to scrub hydrogen fluoride (HF) gas. Mixing this compound with non-halogenated waste streams will route it to standard incinerators, which operate at lower temperatures and lack HF scrubbers, risking severe environmental release and equipment corrosion.

Emergency Exposure Response

If a breach in PPE occurs, execute the following logic pathway immediately. Time is the critical variable in mitigating amine-induced chemical burns.

Exposure Incident Exposure Incident 2-Fluoro-8-azaspiro[4.5]decane Dermal Dermal Contact Incident->Dermal Ocular Ocular Contact Incident->Ocular Inhalation Inhalation Incident->Inhalation FlushSkin Remove Contaminated PPE Flush with Water (15+ min) Dermal->FlushSkin FlushEye Proceed to Eye Wash Flush Continuously (15+ min) Ocular->FlushEye FreshAir Evacuate to Fresh Air Maintain Airway Inhalation->FreshAir Medical Seek Immediate Medical Attention Provide Chemical SDS FlushSkin->Medical FlushEye->Medical FreshAir->Medical

Figure 2: Emergency response pathway for 2-Fluoro-8-azaspiro[4.5]decane exposure.

References

  • N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2. World Intellectual Property Organization.
  • Compounds and compositions for inhibiting the activity of shp2. World Intellectual Property Organization.
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